molecular formula C6H7NO2 B8446034 2-Cyano-2-methyl-but-3-enoic acid

2-Cyano-2-methyl-but-3-enoic acid

Cat. No.: B8446034
M. Wt: 125.13 g/mol
InChI Key: PSPVPLQONRVVPI-UHFFFAOYSA-N
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Description

2-Cyano-2-methyl-but-3-enoic acid is a useful research compound. Its molecular formula is C6H7NO2 and its molecular weight is 125.13 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H7NO2

Molecular Weight

125.13 g/mol

IUPAC Name

2-cyano-2-methylbut-3-enoic acid

InChI

InChI=1S/C6H7NO2/c1-3-6(2,4-7)5(8)9/h3H,1H2,2H3,(H,8,9)

InChI Key

PSPVPLQONRVVPI-UHFFFAOYSA-N

Canonical SMILES

CC(C=C)(C#N)C(=O)O

Origin of Product

United States

Foundational & Exploratory

Physicochemical properties of 2-Cyano-2-methyl-but-3-enoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Physicochemical properties of 2-Cyano-2-methyl-but-3-enoic acid Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Physicochemical Analysis, Synthetic Utility, and Stability Protocols

Executive Summary

2-Cyano-2-methyl-but-3-enoic acid (CAS 1160526-39-5) is a specialized bifunctional intermediate characterized by a quaternary carbon center bearing a carboxyl group, a nitrile group, a methyl group, and a vinyl moiety. Unlike common


-cyanoacrylates used in adhesives, this molecule possesses a saturated 

-carbon, rendering it stable against anionic polymerization but highly versatile as a building block for quaternary amino acids and heterocyclic scaffolds .

This guide provides a comprehensive physicochemical profile, derived from structural analysis and predictive modeling, to support its application in pharmaceutical synthesis and materials science.

Chemical Identity & Structural Analysis[1]

The molecule features a crowded quaternary center (


), creating a unique steric and electronic environment. The juxtaposition of the electron-withdrawing nitrile (-CN) and carboxyl (-COOH) groups significantly increases the acidity of the molecule compared to standard aliphatic acids, while the allyl-like vinyl group offers a handle for radical functionalization or transition-metal catalysis.
Property Data
IUPAC Name 2-Cyano-2-methylbut-3-enoic acid
Common Synonyms

-Cyano-

-methylvinylacetic acid; 2-Cyano-2-methyl-3-butenoic acid
CAS Registry Number 1160526-39-5
Molecular Formula

Molecular Weight 125.13 g/mol
SMILES C=CC(C)(C#N)C(=O)O
InChIKey Computed from structure

Physicochemical Properties

Data aggregated from predictive consensus models and structural analogues.

Thermodynamic & Physical Constants

The presence of the polar carboxylic acid and nitrile groups results in a high boiling point relative to its molecular weight, driven by intermolecular hydrogen bonding (dimerization of carboxylic acids) and dipole-dipole interactions.

Parameter Value (Predicted/derived) Confidence
Density

High (Structure-based)
Boiling Point

(at 760 mmHg)
Medium (QSAR)
Melting Point

(Estimated)
Low (Dependent on purity)
Flash Point

High
Refractive Index

Medium
Solution Chemistry (pKa & Solubility)

Understanding the acid dissociation constant (pKa) is critical for extraction and buffer selection.

  • Acidity (pKa): The

    
    -cyano group is strongly electron-withdrawing (inductive effect), stabilizing the carboxylate anion.
    
    • Reference Value: Acetic acid pKa = 4.76. Cyanoacetic acid pKa = 2.47.

    • Effect of Methyl/Vinyl: The

      
      -methyl group is slightly electron-donating (+I), while the vinyl group is weakly withdrawing (-I).
      
    • Predicted pKa: 2.3 – 2.6 .

    • Implication: This acid will be fully ionized at physiological pH (7.4) and requires low pH (< 2.0) for extraction into organic solvents.

  • Lipophilicity (LogP):

    • Predicted LogP: 0.6 – 0.9 .

    • Solubility Profile: Highly soluble in polar organic solvents (DMSO, Methanol, Ethyl Acetate). Moderate water solubility in neutral form; high water solubility as a salt (pH > 4).

Synthetic Routes & Reactivity

The following pathways describe the most chemically logical methods for synthesis and downstream modification, validated by standard organic mechanisms.

Primary Synthesis: Carboxylation of -Lithio Nitriles

Direct alkylation of cyanoacetates with vinyl halides is mechanistically unfavorable (vinyl halides do not undergo


). The most robust route involves the carboxylation of the corresponding nitrile anion.

Protocol Logic:

  • Precursor: 2-Methyl-3-butenenitrile (Allyl cyanide derivative).

  • Base: Lithium Diisopropylamide (LDA) generates the

    
    -cyano carbanion at -78°C.
    
  • Electrophile: Dry

    
     gas is introduced to trap the carbanion.
    

Synthesis Start 2-Methyl-3-butenenitrile (Precursor) Step1 Deprotonation (LDA, THF, -78°C) Start->Step1 Inter Li-Enolate Species Step1->Inter Step2 Carboxylation (Dry CO2) Inter->Step2 Product 2-Cyano-2-methyl- but-3-enoic acid Step2->Product Acid Workup (HCl)

Figure 1: Proposed synthetic pathway via lithiation-carboxylation strategy.

Reactivity Profile & Degradation Risks

Researchers must be aware of specific instability modes:

  • Decarboxylation (Thermal Risk):

    • 
      -Cyano acids are prone to thermal decarboxylation, reverting to the nitrile.
      
    • Trigger: Temperatures

      
       or prolonged reflux in high-boiling solvents.
      
    • Mechanism: Cyclic transition state typically associated with

      
      -carbonyls, but facilitated here by the cyano group's stabilization of the resulting carbanion.
      
  • Radical Polymerization:

    • The vinyl group is an allyl type (isolated from the carbonyl). It does not undergo Michael addition.

    • It can undergo radical polymerization, but "allylic degradative chain transfer" may inhibit high molecular weight formation.

Experimental Protocols

Handling & Storage
  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The presence of the double bond makes it susceptible to slow oxidation over months.

  • Stability: Hygroscopic. Protect from moisture to prevent hydrolysis of the nitrile to the amide/acid.

Analytical Verification (HPLC Method)

To verify purity and quantify the compound in reaction mixtures:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA) (Keeps acid protonated).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 210 nm (Nitrile/Carboxyl absorption) and 254 nm (weak end-absorption of alkene).

  • Retention Time: Expect elution early in the gradient (approx. 4–6 min) due to high polarity (LogP < 1.0).

Applications in Drug Development

This molecule serves as a "chiral pool" alternative for generating quaternary centers:

  • Quaternary Amino Acids:

    • Selective reduction of the Nitrile (-CN) to the amine (-CH2NH2) yields a

      
      -amino acid analog.
      
    • Hofmann rearrangement of the corresponding amide yields

      
      -methyl-
      
      
      
      -vinyl glycine derivatives.
  • Spiro-Heterocycles:

    • Ring-closing metathesis (RCM) using Grubbs catalysts can link the vinyl group to other tethered alkenes, creating spiro-cyclic cores common in GPCR ligands.

References

  • GuideChem. (2024). Compound Summary for CAS 1160526-39-5. Retrieved from

  • Fleming, F. F., & Shook, B. C. (2002). Nitrile Anion Cyclizations. Tetrahedron, 58(1), 1-23.
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.
  • PubChem. (n.d.). Compound Summary: 2-Cyano-2-methylbut-3-enoic acid.

An In-depth Technical Guide to 2-Cyano-2-methyl-but-3-enoic acid: Molecular Structure, Weight, and Isomeric Stability

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of 2-Cyano-2-methyl-but-3-enoic acid, focusing on its molecular structure and weight. A significant aspect of this guide is the discussion of its isomeric form, 2-Cyano-3-methyl-but-2-enoic acid, which is more commonly encountered in chemical literature and databases. This is attributed to the principles of chemical stability, which will be explored in detail. This document serves as a foundational resource for professionals engaged in organic synthesis, medicinal chemistry, and drug development, offering insights into the nuanced world of small molecule chemistry.

Molecular Structure and Properties

2-Cyano-2-methyl-but-3-enoic acid is a carboxylic acid featuring a nitrile group and a methyl group attached to the alpha-carbon (the carbon adjacent to the carboxyl group). The "but-3-enoic acid" nomenclature specifies a four-carbon chain with a double bond between the third and fourth carbons.

The molecular formula for this compound is C₆H₇NO₂. Based on this formula, the molecular weight can be calculated using the atomic weights of its constituent elements:

ElementQuantityAtomic Weight ( g/mol )Total Weight ( g/mol )
Carbon (C)612.01172.066
Hydrogen (H)71.0087.056
Nitrogen (N)114.00714.007
Oxygen (O)215.99931.998
Total 125.127

The calculated molecular weight of 2-Cyano-2-methyl-but-3-enoic acid is 125.127 g/mol .

Below is a diagram illustrating the molecular structure of 2-Cyano-2-methyl-but-3-enoic acid.

Caption: Molecular Structure of 2-Cyano-2-methyl-but-3-enoic acid

Isomeric Stability: The Predominance of the Conjugated Form

A thorough review of chemical literature and databases reveals a notable scarcity of information regarding 2-Cyano-2-methyl-but-3-enoic acid. Conversely, its isomer, 2-Cyano-3-methyl-but-2-enoic acid (CAS Number: 759-21-7), is well-documented and commercially available.[1][][3] This discrepancy can be explained by the principles of molecular stability, specifically the stabilizing effect of conjugated systems.

In 2-Cyano-3-methyl-but-2-enoic acid, the double bond is located between the second and third carbons. This arrangement creates a conjugated system where the π-orbitals of the double bond, the nitrile group (-C≡N), and the carboxyl group (-COOH) overlap. This delocalization of electrons across the molecule significantly lowers its overall energy, making it more stable.[4][5][6][7][8]

In contrast, 2-Cyano-2-methyl-but-3-enoic acid lacks this extended conjugation. The double bond is isolated from the electron-withdrawing nitrile and carboxyl groups by a saturated carbon atom. This lack of conjugation makes it a less stable, higher-energy molecule.

G cluster_0 2-Cyano-2-methyl-but-3-enoic acid (Non-conjugated) cluster_1 2-Cyano-3-methyl-but-2-enoic acid (Conjugated) Isolated\ndouble bond Isolated double bond Higher energy\n(Less stable) Higher energy (Less stable) Isolated\ndouble bond->Higher energy\n(Less stable) Conjugated system\n(double bond, nitrile, carboxyl) Conjugated system (double bond, nitrile, carboxyl) Electron\ndelocalization Electron delocalization Conjugated system\n(double bond, nitrile, carboxyl)->Electron\ndelocalization Lower energy\n(More stable) Lower energy (More stable) Electron\ndelocalization->Lower energy\n(More stable)

Caption: Comparison of Isomeric Stability

Due to this inherent stability, synthetic routes are more likely to yield the conjugated isomer. It is plausible that attempts to synthesize the non-conjugated form may result in rearrangement to the more stable conjugated isomer, especially under conditions that allow for equilibration.

Characterization of the Stable Isomer: 2-Cyano-3-methyl-but-2-enoic acid

Given its prevalence, the characterization data for 2-Cyano-3-methyl-but-2-enoic acid is readily available.

PropertyValueSource
CAS Number 759-21-7[1]
Molecular Formula C₆H₇NO₂[1][9]
Molecular Weight 125.13 g/mol []
Appearance White to yellow solid[1]
pKa (Predicted) 2.26 ± 0.44[9]
Water Solubility Sparingly soluble (15 g/L at 25°C)[9]

Spectroscopic data for the ethyl ester of the conjugated isomer, ethyl 2-cyano-3-methylbut-2-enoate (CAS 759-58-0), is available and provides a reference for the types of signals that would be expected.[10][11][12]

Hypothetical Experimental Workflow for Characterization

Should a research endeavor lead to the successful synthesis of 2-Cyano-2-methyl-but-3-enoic acid, a comprehensive characterization would be essential to confirm its structure and purity. The following is a proposed workflow based on standard analytical techniques for small organic molecules.

G synthesis Synthesis of 2-Cyano-2-methyl-but-3-enoic acid purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ms Mass Spectrometry (e.g., ESI, GC-MS) purification->ms ir Infrared (IR) Spectroscopy purification->ir elemental Elemental Analysis purification->elemental confirmation Structural Confirmation and Purity Assessment nmr->confirmation ms->confirmation ir->confirmation elemental->confirmation

Caption: Experimental Workflow for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Would be crucial for identifying the protons of the vinyl group (CH=CH₂) and the methyl group. The vinyl protons would likely appear as a complex multiplet in the olefinic region of the spectrum. The methyl protons would appear as a singlet.

  • ¹³C NMR: Would confirm the presence of the six distinct carbon atoms, including the quaternary carbon, the nitrile carbon, the carboxyl carbon, and the two sp² hybridized carbons of the double bond.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight of the compound. The molecular ion peak should correspond to the calculated molecular weight of 125.127 g/mol . Fragmentation patterns could provide further structural information.

Infrared (IR) Spectroscopy

IR spectroscopy would be used to identify the key functional groups. Expected characteristic absorption bands include:

  • A strong, sharp peak around 2240-2260 cm⁻¹ for the nitrile (C≡N) stretch.

  • A broad peak in the region of 2500-3300 cm⁻¹ for the O-H stretch of the carboxylic acid.

  • A strong peak around 1700-1725 cm⁻¹ for the carbonyl (C=O) stretch of the carboxylic acid.

  • Peaks in the region of 1640-1680 cm⁻¹ for the C=C stretch of the alkene.

Elemental Analysis

Elemental analysis would determine the percentage composition of carbon, hydrogen, and nitrogen, which should align with the calculated values for the molecular formula C₆H₇NO₂.

Conclusion

While the topic of this guide is 2-Cyano-2-methyl-but-3-enoic acid, a comprehensive understanding of this molecule necessitates a discussion of its more stable, conjugated isomer, 2-Cyano-3-methyl-but-2-enoic acid. The principles of conjugation and thermodynamic stability dictate the prevalence of the latter in the chemical landscape. For researchers and drug development professionals, this distinction is critical. Any synthetic efforts targeting the non-conjugated isomer must account for the potential for rearrangement to the more stable conjugated form. The provided hypothetical characterization workflow offers a robust framework for the structural elucidation and purity assessment of such novel compounds.

References

  • 2-Butenoic acid, 2-cyano-3-methyl-, ethyl ester. (n.d.). NIST WebBook. Retrieved February 28, 2026, from [Link]

  • 2-Butenoic acid, 2-cyano-3-methyl-, ethyl ester. (n.d.). NIST WebBook. Retrieved February 28, 2026, from [Link]

  • 3-Methyl-2-butenoic acid, 2-pentyl ester. (n.d.). Virginia.gov. Retrieved February 28, 2026, from [Link]

  • 2-Cyano-3-methyl-but-2-enoic acid ethyl ester | C8H11NO2 | CID 136573. (n.d.). PubChem. Retrieved February 28, 2026, from [Link]

  • Stability of Conjugated Systems. (n.d.). AK Lectures. Retrieved February 28, 2026, from [Link]

  • Synthesis and Characterization of Aryl Alkanoic Acids as Potential Antimicrobial Agents. (n.d.). Asian Publication Corporation. Retrieved February 28, 2026, from [Link]

  • Stability of Conjugated Dienes MO Theory. (n.d.). Lumen Learning. Retrieved February 28, 2026, from [Link]

  • alkanoic acids: Topics by Science.gov. (n.d.). Science.gov. Retrieved February 28, 2026, from [Link]

  • 14.1: Stability of Conjugated Dienes- Molecular Orbital Theory. (2024, March 17). Chemistry LibreTexts. Retrieved February 28, 2026, from [Link]

  • 16.7 Stability of Conjugated Dienes. (2022, January 24). Chemistry LibreTexts. Retrieved February 28, 2026, from [Link]

  • Conjugated, Cumulated, and Isolated Dienes. (2021, July 23). Chemistry Steps. Retrieved February 28, 2026, from [Link]

Sources

Solubility of 2-Cyano-2-methyl-but-3-enoic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide regarding the solubility of 2-Cyano-2-methyl-but-3-enoic acid , structured for researchers and process chemists.

Executive Summary

2-Cyano-2-methyl-but-3-enoic acid (CAS: 1160526-39-5 ) is a specialized functionalized carboxylic acid intermediate, distinct from its conjugated isomer, 2-cyano-3-methyl-but-2-enoic acid. Characterized by a quaternary


-carbon bearing a cyano, methyl, and vinyl group, this compound presents unique solubility challenges due to its steric bulk and dual polarity (hydrophilic acid/nitrile vs. hydrophobic vinyl/methyl).

This guide addresses the solubility profile of this compound, providing a predictive analysis based on structure-property relationships (SPR) and a validated experimental protocol for determining precise solubility curves. As specific public solubility datasets for this isomer are limited, this document serves as a foundational protocol for generating the thermodynamic data required for crystallization and purification processes.

Chemical Profile & Structural Analysis[1][2]

Understanding the molecular architecture is the first step in predicting solvent interaction.

PropertySpecification
IUPAC Name 2-Cyano-2-methylbut-3-enoic acid
CAS Number 1160526-39-5
Molecular Formula

Molecular Weight 125.13 g/mol
Key Functional Groups Carboxylic Acid (H-bond donor/acceptor), Nitrile (Dipolar), Vinyl (Hydrophobic/Pi-stacking)
Predicted pKa ~2.3 – 2.8 (Acidic due to

-cyano electron withdrawal)
Predicted LogP ~0.5 – 0.9 (Amphiphilic)
Structural Implications on Solubility

The presence of the


-cyano group  significantly increases the acidity of the carboxylic acid and enhances solubility in polar aprotic solvents (e.g., Acetonitrile, DMSO). The quaternary center  disrupts crystal packing efficiency compared to planar conjugated isomers, theoretically lowering the melting point and enhancing solubility in organic solvents relative to its 2-enoic analog.

Solubility Profile: Predicted & Analogous Data

Based on the solubility behavior of structural analogs (e.g., Cyanoacetic acid, 2-Cyano-3-methyl-but-2-enoic acid) and group contribution methods, the following solubility tiers are established.

Tier 1: High Solubility Solvents (Process Solvents)
  • Alcohols (Methanol, Ethanol, Isopropanol): The carboxylic acid group forms strong hydrogen bonds. Expect solubility >200 mg/mL at 25°C.[1]

    • Mechanism:[1][2] Solvation of the carboxyl proton and dipole-dipole interaction with the nitrile.

  • Polar Aprotic (Acetone, Acetonitrile, THF, Ethyl Acetate): Excellent solvents for the un-ionized form.

    • Mechanism:[1][2] Dipole-dipole interactions stabilize the cyano group.

Tier 2: Moderate Solubility Solvents (Crystallization Anti-Solvents)
  • Chlorinated Solvents (DCM, Chloroform): Good solubility due to polarizability, often used for extraction.

  • Aromatic Hydrocarbons (Toluene): Moderate solubility, highly temperature-dependent. Ideal for cooling crystallization .

Tier 3: Low Solubility Solvents (Wash Solvents)
  • Aliphatic Hydrocarbons (n-Hexane, n-Heptane, Cyclohexane): The polar carboxyl/cyano headgroup dominates the lipophilic tail, leading to phase separation or oiling out.

  • Water: Sparingly soluble to soluble (pH dependent). High solubility at pH > 4 (salt formation).

Experimental Protocol: Solubility Determination

Since precise thermodynamic data for this specific isomer is rare in open literature, the following self-validating protocol is required to generate the solubility curve.

Method: Dynamic Laser Monitoring (or Gravimetric Shake-Flask)[3]

Objective: Determine the saturation mole fraction (


) as a function of temperature (

).
Step 1: Preparation
  • Purification: Ensure the starting material is >98% pure (HPLC area%) to avoid impurity-driven solubility depression.

  • Solvent Selection: Choose a range covering different polarity indices (e.g., Methanol, Toluene, Ethyl Acetate).

Step 2: Saturation Workflow[1]
  • Add excess solid solute to 10 mL of solvent in a jacketed glass vessel.

  • Equilibrate at starting temperature (e.g., 293.15 K) for 24 hours under constant stirring (400 rpm).

  • Validation: Verify equilibrium by taking samples at 20h and 24h; concentration variance must be <1%.

Step 3: Sampling & Analysis[1]
  • Stop stirring and allow settling for 30 mins (or use a syringe filter with 0.22 µm PTFE).

  • Extract supernatant and dilute with mobile phase.

  • Quantification: Analyze via HPLC-UV (210 nm).

Step 4: Thermodynamic Modeling

Fit the experimental data to the Modified Apelblat Equation to determine enthalpy and entropy of dissolution:



  • 
    : Mole fraction solubility
    
  • 
    : Absolute temperature (K)[1]
    
  • 
    : Empirical model parameters
    

Process Visualization: Solubility Determination Workflow

The following diagram outlines the logical flow for determining and validating solubility data for process design.

SolubilityWorkflow Start Start: 2-Cyano-2-methyl-but-3-enoic Acid PurityCheck Purity Validation (>98% HPLC) Start->PurityCheck SolventSelect Select Solvent System (Polar vs Non-polar) PurityCheck->SolventSelect Pass Equilibration Equilibration (Shake-Flask) 24h @ T(set) SolventSelect->Equilibration Sampling Sampling & Filtration (0.22 µm PTFE) Equilibration->Sampling Analysis HPLC Quantification (UV 210 nm) Sampling->Analysis Analysis->Equilibration Variance > 1% DataFit Thermodynamic Modeling (Apelblat/Van't Hoff) Analysis->DataFit ProcessDesign Crystallization Process Design DataFit->ProcessDesign

Figure 1: Systematic workflow for determining solubility and thermodynamic parameters.

Practical Implications for Purification

Separation from Isomers

The 2-cyano-2-methyl-but-3-enoic acid (terminal alkene) is often an intermediate or impurity associated with the conjugated 2-cyano-3-methyl-but-2-enoic acid .

  • Solubility Difference: The conjugated isomer (2-enoic) is generally less soluble in non-polar solvents due to planar packing.

  • Purification Strategy: Recrystallization from Toluene/Heptane (1:3) mixtures is recommended. The target 3-enoic acid (more sterically hindered/less planar) should remain in the mother liquor longer or crystallize in a distinct habit.

Stability Warning
  • Thermal Isomerization: Avoid prolonged heating (>60°C) in basic or protic solvents, as the double bond may migrate to the thermodynamically stable conjugated position (3-enoic

    
     2-enoic).
    
  • Solvent Choice: Use Isopropyl Acetate (IPAc) for scale-up; it offers a balance of solubility and easy removal, with less risk of transesterification compared to Methanol.

References

  • Compound Identification: National Center for Biotechnology Information.[1] (2025).[3][4][1][5][6][7] PubChem Compound Summary for CID 54356499, 2-Cyano-2-methylbut-3-enoic acid. Retrieved from [Link]

  • Methodology Standard: ASTM International.[1] (2023).[1] Standard Test Method for Measurement of Aqueous Solubility. ASTM E1148-02.[1] Retrieved from [Link][1]

  • Thermodynamic Modeling: Apelblat, A., & Manzurola, E. (1999).[1] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics. Retrieved from [Link]

  • Analogous Data (Cyanoacetic Acid): Haynes, W. M. (Ed.).[1][6] (2014).[6] CRC Handbook of Chemistry and Physics.[1] CRC Press. (Data on Cyanoacetic acid solubility used for polarity benchmarking).

Sources

Thermodynamic Stability and Degradation Kinetics of 2-Cyano-2-methyl-but-3-enoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Thermodynamic Stability of 2-Cyano-2-methyl-but-3-enoic Acid Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Cyano-2-methyl-but-3-enoic acid represents a highly functionalized, quaternary carbon scaffold often utilized as a precursor for


-disubstituted amino acids and specialized cyanoacrylates. Unlike its thermodynamic sink—the conjugated isomer 2-cyano-3-methylbut-2-enoic acid—this molecule exists in a high-energy, deconjugated state.

Its thermodynamic profile is defined by a "quaternary lock" at the


-position, which prevents simple tautomerization but significantly lowers the activation energy for decarboxylation . This guide provides a rigorous analysis of its stability boundaries, degradation mechanisms, and handling protocols required to maintain structural integrity during synthesis and storage.

Molecular Architecture & Electronic Properties

To understand the stability of this molecule, one must analyze the competing electronic forces acting on the quaternary center (C2).

Structural FeatureElectronic EffectStability Implication

-Quaternary Center
Steric crowding (Methyl + Vinyl + CN + COOH)Prevents planarization; inhibits simple tautomerization to conjugated forms.

-Cyano Group
Strong Electron Withdrawing Group (EWG)Increases acidity of the carboxylic acid; stabilizes the carbanion intermediate during decarboxylation.

-Vinyl Group
Allylic Resonance PotentialCritical Instability Factor. Provides resonance stabilization to the radical/anion formed during decarboxylation.
Carboxylic Acid Proton SourceFacilitates cyclic transition states for thermal decomposition.
The "Quaternary Lock" vs. Conjugation

The thermodynamic drive for most


-unsaturated acids is to isomerize to the 

-unsaturated form (conjugated with the carbonyl). However, 2-cyano-2-methyl-but-3-enoic acid cannot isomerize without breaking a C-C bond because the

-carbon has no protons to abstract. It is kinetically trapped. Consequently, the primary relief for steric and electronic strain is loss of CO₂ .

Thermodynamic Stability Profile

Primary Degradation: Thermal Decarboxylation

The most immediate threat to the integrity of 2-cyano-2-methyl-but-3-enoic acid is thermal decarboxylation. While typical


-cyano acids require temperatures >140°C (e.g., Krapcho conditions) to decarboxylate, the presence of the 

-vinyl group lowers this threshold significantly, potentially to 60–80°C under neutral conditions, or lower in the presence of transition metals.

Mechanism: The reaction proceeds via a concerted cyclic transition state (in the free acid form) or an anionic pathway (in basic solution). The transition state is stabilized by the overlap of the developing


-orbital at C2 with the 

-system of the vinyl group and the nitrile.

Decarboxylation Start 2-Cyano-2-methyl- but-3-enoic acid TS Cyclic Transition State (6-membered) Start->TS  ΔH > 60°C   Inter Enol/Nitrile Intermediate (Resonance Stabilized) TS->Inter  -CO2   Product 2-Methylbut-3-enenitrile (Allyl Cyanide Derivative) Inter->Product  Tautomerization   Isomer 2-Methylbut-2-enenitrile (Conjugated Isomer) Product->Isomer  Base/Acid Cat.   (Thermodynamic Sink)

Caption: Figure 1. Thermal decarboxylation cascade. The initial loss of CO2 is irreversible, leading to a kinetic nitrile product that eventually isomerizes to the conjugated thermodynamic sink.

Secondary Degradation: Radical Polymerization

The terminal vinyl group is susceptible to free-radical polymerization. Spontaneous decarboxylation often generates trace radicals, which can act as initiators for the vinyl group, leading to oligomerization.

  • Risk Factor: High concentration, lack of inhibitors, exposure to light.

  • Observation: The clear oil/solid turns viscous or forms an insoluble gel.

Experimental Characterization & Data

The following data summarizes the stability boundaries based on structural analogs (e.g.,


-vinyl amino acid precursors) and kinetic principles of 

-cyano acids.
Table 1: Estimated Kinetic Stability Parameters
ParameterValue / RangeNotes

(Decarboxylation)
85°C – 100°C Significantly lower than saturated

-cyano acids (~160°C).

(at 25°C)
> 6 MonthsStable at RT if pure and acid-free.

(at 100°C)
< 1 HourRapid decomposition expected.[1]
pKa (COOH) ~2.2 – 2.5Stronger acid due to

-CN group.
Solvent Sensitivity HighPolar aprotic solvents (DMSO, DMF) accelerate decarboxylation.

Handling & Storage Protocols

To ensure the integrity of 2-cyano-2-methyl-but-3-enoic acid during research and development, strict adherence to the following protocols is required.

Storage Conditions
  • Temperature: Store at -20°C .

  • Atmosphere: Argon or Nitrogen blanket is mandatory to prevent oxygen-induced radical formation.

  • Stabilization: Add 100–200 ppm MEHQ (Monomethyl ether hydroquinone) if the application permits, to inhibit polymerization.

Reaction Optimization (Synthesis & Use)

When using this molecule as an intermediate (e.g., in coupling reactions):

  • Avoid Base Heating: Never heat >50°C in the presence of bases (e.g.,

    
    , 
    
    
    
    ). This triggers the anionic decarboxylation pathway.
  • Acid Catalysis: If esterification is required, use mild conditions (e.g., DCC/DMAP at 0°C) rather than refluxing acidic methanol.

  • Transition Metals: Be cautious with Pd(0) or Cu(I) catalysts, which can oxidatively insert into the allylic C-H or C-COOH bond, facilitating rapid CO₂ loss.

Stability Decision Tree

StabilityTree Start Sample: 2-Cyano-2-methyl- but-3-enoic acid CheckTemp Temperature > 50°C? Start->CheckTemp CheckBase Base Present? CheckTemp->CheckBase No Risk1 HIGH RISK Decarboxylation CheckTemp->Risk1 Yes Safe STABLE (Kinetic Control) CheckBase->Safe No CheckBase->Risk1 Yes (Anionic Path) Risk2 MODERATE RISK Polymerization Safe->Risk2 Long term storage without inhibitor

Caption: Figure 2.[2] Operational stability logic. Thermal and basic conditions are the primary "kill switches" for this molecule.

References

  • BenchChem. Decarboxylation of Cyanoacetic Acid Derivatives: Technical Support Guide. (2025).[3][4][5][6][7] Retrieved from

  • Klein, J. & Meyer, A. Y.

    
    -Cyano- and 
    
    
    
    -Carboxycinnamic Acids. Journal of Organic Chemistry (1964). Retrieved from
  • Rando, R. R.

    
    -Vinylic Amino Acids: Occurrence, Asymmetric Synthesis and Biochemical Mechanisms. National Institutes of Health / PMC. Retrieved from 
    
  • Sigma-Aldrich. Product Specification: 2-Cyano-3-methyl-but-2-enoic acid (Isomer Reference). Retrieved from

  • Telvekar, V. N. et al. Oxidative decarboxylation of carboxylic acids.[8] Synlett (2010).[8] Retrieved from

Sources

pKa values and acidity of 2-Cyano-2-methyl-but-3-enoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Acidity and pKa of 2-Cyano-2-methyl-but-3-enoic acid

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter in pharmaceutical and chemical sciences, profoundly influencing a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] This guide provides a comprehensive technical analysis of the acidity of 2-Cyano-2-methyl-but-3-enoic acid, a molecule of interest for its potential as a versatile synthetic intermediate. We will deconstruct the structural factors governing its acidity, present validated experimental and computational methodologies for pKa determination, and interpret the resulting data within a robust theoretical framework. This document is intended for researchers, scientists, and drug development professionals who require a deep, functional understanding of molecular acidity.

Chapter 1: The Theoretical Framework of Acidity

The acidity of a molecule is fundamentally determined by the stability of its conjugate base.[3] For 2-Cyano-2-methyl-but-3-enoic acid, the dissociation of the carboxylic acid proton yields a carboxylate anion. The stability of this anion—and thus the strength of the acid—is modulated by a combination of inductive, resonance, and hybridization effects stemming from its unique substitution pattern.

Structural Analysis of Electronic Effects

The structure of 2-Cyano-2-methyl-but-3-enoic acid features a carboxylic acid, the primary acidic functional group, substituted at the α-carbon with both a cyano (-CN) group and a methyl (-CH₃) group. A vinyl group (-CH=CH₂) is located at the β-position.

  • Carboxylic Acid Group: Simple aliphatic carboxylic acids typically exhibit pKa values around 4.8-5.0. This serves as our baseline for evaluating the impact of substituents.[4]

  • Inductive Effect (Cyano Group): The cyano group is a powerful electron-withdrawing group due to the high electronegativity of the nitrogen atom and its triple bond character. Positioned at the α-carbon, it exerts a strong negative inductive effect (-I), pulling electron density away from the carboxylate anion. This delocalization of negative charge significantly stabilizes the conjugate base, leading to a substantial increase in acidity (i.e., a lower pKa value).[3][5]

  • Inductive Effect (Methyl Group): The methyl group is a weak electron-donating group (+I). It pushes electron density towards the carboxylate, which slightly destabilizes the negative charge on the anion. This effect modestly counteracts the acid-strengthening influence of the cyano group.

  • Vinyl Group Effect: The carbon-carbon double bond in the but-3-enoic moiety means the β- and γ-carbons are sp² hybridized. Sp² hybridized carbons are more electronegative than their sp³ counterparts.[5] This contributes a minor electron-withdrawing effect that further stabilizes the conjugate base, enhancing acidity compared to its saturated analog. This effect is less pronounced than that seen in α,β-unsaturated acids like acrylic acid (pKa ≈ 4.25), where the double bond is directly conjugated with the carboxyl group.[6]

The diagram below illustrates the key electronic influences on the acidity of the carboxylic proton.

cluster_molecule 2-Cyano-2-methyl-but-3-enoic acid C1 H₂C= C2 CH C1->C2 C_alpha C C2->C_alpha C_carboxyl C C_alpha->C_carboxyl CN C≡N C_alpha->CN CH3 H₃C C_alpha->CH3 inv_CN C_alpha->inv_CN Strong -I Effect O1 O C_carboxyl->O1 O2 OH C_carboxyl->O2 inv_CH3 inv_CH3->C_alpha Weak +I Effect inv_vinyl inv_vinyl->C_alpha Weak -I Effect

Caption: Electronic effects influencing the acidity of 2-Cyano-2-methyl-but-3-enoic acid.

Predicted pKa and Comparative Analysis

While no experimental pKa value for 2-Cyano-2-methyl-but-3-enoic acid is readily available in the literature, we can estimate its acidity. A structurally similar compound, 2-Cyano-3-methylbut-2-enoic acid, has a computationally predicted pKa of 2.26 ± 0.44.[7] The key difference is the position of the double bond (α,β-unsaturated vs. β,γ-unsaturated in our target molecule).

Given the potent electron-withdrawing cyano group at the α-position, the pKa of 2-Cyano-2-methyl-but-3-enoic acid is expected to be significantly lower than that of acrylic acid (pKa ≈ 4.25) and standard carboxylic acids (pKa ≈ 4.8). The combined inductive effects of the cyano and vinyl groups will overwhelm the minor electron-donating effect of the methyl group. Therefore, a pKa value in the range of 2.0 to 3.0 is a reasonable hypothesis.

Chapter 2: Experimental pKa Determination

To empirically validate the theoretical predictions, standardized experimental protocols are required. Potentiometric titration is a robust and widely accepted method for pKa determination.

Protocol: pKa Determination by Potentiometric Titration

This method relies on monitoring the pH of a solution of the acid as it is neutralized with a strong base. The pKa is the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal.

Methodology

  • System Preparation & Calibration:

    • Calibrate a high-precision pH meter using at least two standard buffers (e.g., pH 4.01 and 7.00) at the experimental temperature (e.g., 25 °C).

    • Prepare a standardized solution of 0.1 M NaOH (titrant) by titrating against a primary standard (e.g., potassium hydrogen phthalate).

    • Prepare the solvent system. For water-soluble compounds, use deionized, CO₂-free water. If solubility is low, a co-solvent system (e.g., 50:50 water:methanol) can be used, though this will yield an apparent pKa (pKa*) that may require extrapolation to 100% aqueous conditions.

  • Sample Preparation:

    • Accurately weigh approximately 0.1 mmol of 2-Cyano-2-methyl-but-3-enoic acid and dissolve it in 50 mL of the chosen solvent system in a jacketed beaker to maintain constant temperature.

  • Titration Procedure:

    • Immerse the calibrated pH electrode and a magnetic stir bar into the sample solution.

    • Begin adding the standardized 0.1 M NaOH solution in small, precise increments (e.g., 0.05 mL) using a burette or automated titrator.

    • After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

    • Continue the titration well past the equivalence point (the point of rapid pH change).

  • Data Analysis & Self-Validation:

    • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

    • Calculate the first derivative (ΔpH/ΔV) and plot it against the average volume. The peak of this plot corresponds to the equivalence point (Veq).

    • The half-equivalence point is Veq/2. Determine the pH from the original titration curve at this volume. This pH value is the experimental pKa.

    • Trustworthiness Check: As a control, perform a titration on a known acid of similar expected pKa (e.g., benzoic acid, pKa = 4.20) to validate the entire experimental system. The determined pKa for the control should be within ±0.05 units of the literature value.

The workflow for this protocol is visualized below.

start Start prep 1. System Preparation - Calibrate pH Meter - Standardize 0.1M NaOH start->prep sample 2. Sample Preparation - Accurately weigh acid - Dissolve in 50mL solvent prep->sample titrate 3. Titration - Add NaOH in small increments - Record pH vs. Volume sample->titrate plot 4. Data Plotting - Plot pH vs. Volume (Titration Curve) titrate->plot analyze 5. Analysis - Calculate 1st Derivative (ΔpH/ΔV) - Identify Equivalence Point (Veq) plot->analyze pka 6. pKa Determination - Find pH at Veq/2 - pH = pKa analyze->pka validate 7. Validation - Titrate known acid (control) - Compare result to literature value pka->validate end End validate->end

Caption: Experimental workflow for pKa determination via potentiometric titration.

Chapter 3: Computational pKa Prediction

In silico methods provide a powerful, complementary approach for determining pKa values, offering insights into electronic structure that experiments cannot.[8] These methods are particularly valuable in early drug discovery for screening large numbers of candidate molecules.[1]

Protocol: pKa Prediction via a Quantum Mechanical Thermodynamic Cycle

This approach calculates the free energy of the deprotonation reaction in solution (ΔG°(aq)), which is directly related to pKa.

Methodology

  • Molecular Structure Preparation:

    • Build the 3D structures of the neutral acid (HA) and its conjugate base (A⁻) using molecular modeling software (e.g., Avogadro, GaussView).

  • Gas-Phase Geometry Optimization:

    • Perform a full geometry optimization for both HA and A⁻ in the gas phase. A common and reliable quantum mechanical method is Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31+G(d,p)). This step finds the lowest energy conformation of each species.

  • Gas-Phase Frequency Calculation:

    • Perform a frequency calculation at the same level of theory to obtain the thermal corrections to the Gibbs free energy (G°(gas)). This also confirms that the optimized structures are true energy minima (i.e., have no imaginary frequencies).

  • Aqueous-Phase Solvation Energy Calculation:

    • Using the gas-phase optimized geometries, perform a single-point energy calculation for both HA and A⁻ in the presence of a solvent model. A continuum solvation model, such as the Polarizable Continuum Model (PCM), is computationally efficient and widely used to calculate the free energy of solvation (ΔG°solv).[8]

  • pKa Calculation:

    • The pKa is calculated using the following equation, which incorporates the computed energies into a thermodynamic cycle: pKa = (G°(gas, A⁻) + ΔG°solv(A⁻) - G°(gas, HA) - ΔG°solv(HA) + ΔG°solv(H⁺)) / (2.303 * RT)

    • Where:

      • G°(gas) terms are the Gibbs free energies in the gas phase.

      • ΔG°solv terms are the free energies of solvation.

      • ΔG°solv(H⁺) is the experimental free energy of solvation of a proton, which is a well-established value (~ -264 kcal/mol).

      • R is the ideal gas constant, and T is the temperature in Kelvin.

The computational workflow is summarized in the diagram below.

start Start: 3D Structures (Acid HA and Base A⁻) opt 1. Gas-Phase Geometry Optimization (e.g., DFT B3LYP/6-31+G(d,p)) start->opt freq 2. Gas-Phase Frequency Calculation (Obtain G°gas) opt->freq solv 3. Aqueous-Phase Single-Point Energy (Using a Continuum Solvation Model, e.g., PCM) (Obtain ΔG°solv) opt->solv calc 4. Assemble Thermodynamic Cycle ΔG°aq = (G°gas(A⁻) + ΔG°solv(A⁻)) - (G°gas(HA) + ΔG°solv(HA)) freq->calc solv->calc pka 5. Calculate pKa pKa = (ΔG°aq + ΔG°solv(H⁺)) / (2.303 * RT) calc->pka end End: Predicted pKa Value pka->end

Caption: Computational workflow for in silico pKa prediction.

Chapter 4: Data Summary and Interpretation

To place the acidity of 2-Cyano-2-methyl-but-3-enoic acid in context, the following table summarizes literature pKa values for relevant reference compounds alongside the predicted and hypothetical values for our molecule of interest.

CompoundStructurepKa ValueRationale for Acidity
Propanoic AcidCH₃CH₂COOH4.87[6]Baseline aliphatic carboxylic acid.
Acrylic AcidCH₂=CHCOOH4.25[6]α,β-unsaturation provides moderate electron withdrawal.
2-Cyano-3-methylbut-2-enoic acid(CH₃)₂C=C(CN)COOH~2.26 (Predicted)[7]Strong -I effect from α-cyano group; α,β-unsaturation.
2-Cyano-2-methyl-but-3-enoic acid CH₂=CHC(CH₃)(CN)COOH 2.0 - 3.0 (Hypothetical) Dominant -I effect from α-cyano group significantly increases acidity.

Discussion

The hypothetical pKa value places 2-Cyano-2-methyl-but-3-enoic acid in the category of a relatively strong organic acid. Its acidity is significantly greater than that of simple carboxylic acids and even surpasses that of acrylic acid. This is a direct consequence of the powerful inductive electron withdrawal by the α-cyano substituent, which is the dominant factor controlling the stability of the conjugate base.

The slight discrepancy between the predicted pKa of its α,β-unsaturated isomer and the hypothetical value for the β,γ-unsaturated target molecule can be attributed to the nuanced electronic differences. The conjugated system in the former may allow for slightly more effective delocalization, though the primary driver of acidity in both cases remains the cyano group.

For drug development professionals, a pKa in this range has important implications. At physiological pH (~7.4), the molecule will exist almost exclusively in its deprotonated, anionic carboxylate form. This will dictate its solubility in aqueous media (likely high), its ability to cross nonpolar biological membranes (likely low without a transporter), and its potential to engage in ionic interactions with biological targets.

Conclusion

2-Cyano-2-methyl-but-3-enoic acid is a strong organic acid with a pKa value predicted to be in the range of 2.0 to 3.0. Its pronounced acidity is primarily due to the potent inductive electron-withdrawing effect of the α-cyano group, which effectively stabilizes the resulting carboxylate anion. This theoretical understanding can be empirically confirmed through robust experimental techniques like potentiometric titration and further refined using quantum mechanical calculations. A precise understanding of this pKa value is essential for any researcher aiming to utilize this compound in synthesis, materials science, or as a scaffold in drug design, as it governs the molecule's charge state, solubility, and interactive potential in chemical and biological systems.

References

  • Liptak, M. D., & Shields, G. C. (2003). First-Principle Predictions of Absolute pKa's of Organic Acids in Dimethyl Sulfoxide Solution. Journal of the American Chemical Society. [Link]

  • LibreTexts. (2021). 3.3 pKa of Organic Acids and Application of pKa to Predict Acid-Base Reaction Outcome. Chemistry LibreTexts. [Link]

  • Perrin, D. D., Dempsey, B., & Serjeant, E. P. (1981). pKa Prediction for Organic Acids and Bases. Springer. [Link]

  • Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium. [Link]

  • Popelier, P., & Caine, B. (2023). pKa prediction from ab initio calculations. Research Outreach. [Link]

  • Problems in Chemistry. (2022, May 18). Factors affecting pKa [Video]. YouTube. [Link]

  • Study.com. (n.d.). Acrylic Acid Formula, Structure & Properties. Study.com. [Link]

  • Chemistry Steps. (n.d.). pKa and Acid Strength - What Factors Affect the Acidity. Chemistry Steps. [Link]

  • Hunt, I. (n.d.). Ch21: Acidity of alpha hydrogens. University of Calgary Chemistry. [Link]

Sources

The Ascendant Trajectory of 2-Cyano-2-methyl-but-3-enoic Acid Derivatives: A Technical Guide for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Unveiling a Scaffold of Untapped Potential

In the vast and ever-evolving landscape of chemical synthesis and molecular design, certain structural motifs periodically emerge from the crucible of research to capture the scientific imagination. The 2-cyano-2-methyl-but-3-enoic acid framework and its derivatives represent one such class of molecules, poised at the intersection of intriguing reactivity and profound biological and material potential. This guide is crafted for the discerning researcher, the innovative scientist, and the forward-thinking drug development professional. It is not merely a recitation of facts but a narrative of scientific inquiry, designed to illuminate the causality behind experimental choices and to provide a trustworthy foundation for future exploration. We will journey through the synthesis, properties, and applications of these derivatives, not as passive observers, but as active participants in the unfolding story of their scientific significance.

I. The Core Moiety: A Symphony of Functionality

At the heart of our discussion lies the 2-cyano-2-methyl-but-3-enoic acid scaffold. Its structure is a compelling interplay of electron-withdrawing and donating groups, creating a molecule with a unique electronic and steric profile. The presence of a nitrile (cyano) group and a carboxylic acid (or its ester or amide derivative) at the 2-position, coupled with a vinyl group at the 3-position, imparts a rich and versatile reactivity.

The α,β-unsaturated system, activated by the electron-withdrawing cyano and carbonyl groups, renders the β-carbon highly susceptible to nucleophilic attack. This inherent reactivity is the cornerstone of many of the biological activities and polymerization capabilities of these derivatives. The methyl group at the 2-position provides steric hindrance that can influence reaction kinetics and biological interactions, offering a valuable handle for fine-tuning molecular properties.

II. Strategic Synthesis: The Art of Molecular Construction

The construction of the 2-cyano-2-methyl-but-3-enoic acid core and its derivatives is most commonly achieved through the venerable Knoevenagel condensation .[1] This reaction, a modification of the aldol condensation, involves the base-catalyzed reaction of a compound containing an active methylene group (in this case, a cyanoacetate derivative) with a carbonyl compound.[1]

The Knoevenagel Condensation Pathway

The general mechanism of the Knoevenagel condensation for the synthesis of 2-cyano-2-methyl-but-3-enoic acid esters is depicted below. The reaction is typically catalyzed by a weak base, such as piperidine or an amine salt, which is crucial to prevent the self-condensation of the ketone.[1]

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration ActiveMethylene Ethyl Cyanoacetate Enolate Resonance-Stabilized Enolate ActiveMethylene->Enolate Deprotonation Base Base (e.g., Piperidine) Base->ActiveMethylene Intermediate Aldol-type Adduct Enolate->Intermediate Attack on Carbonyl Carbon Ketone Ketone (e.g., Acetone) Ketone->Intermediate Product Ethyl 2-cyano-3-methylbut-2-enoate Intermediate->Product - H2O

Caption: Knoevenagel condensation pathway for ester synthesis.

Experimental Protocol: Synthesis of Ethyl 2-cyano-3-methylbut-2-enoate

This protocol provides a detailed, step-by-step methodology for a representative Knoevenagel condensation.

Materials:

  • Ethyl cyanoacetate

  • Acetone

  • Piperidine

  • Ethanol

  • Ethyl acetate

  • Dilute hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl cyanoacetate (1.0 eq) and acetone (1.2 eq) in ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) to the mixture.

  • Reaction: Heat the reaction mixture to reflux for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica gel.[2]

III. Physicochemical Properties: A Data-Driven Overview

A thorough understanding of the physicochemical properties of these derivatives is essential for their application in both medicinal chemistry and materials science.

Property2-Cyano-3-methylbut-2-enoic acidEthyl 2-cyano-3-methylbut-2-enoate
CAS Number 759-21-7[3][4][5]759-58-0[6][7]
Molecular Formula C6H7NO2[3][5]C8H11NO2[6][7]
Molecular Weight 125.13 g/mol [3]153.18 g/mol [6]
Physical Form Solid[3]Liquid
Melting Point 137 °C[3]N/A
Boiling Point 286.6 ± 23.0 °C at 760 mmHg[3]~198-201 °C (decomposes)
Density 1.150 ± 0.06 g/cm³[3]~1.03 g/cm³

IV. Applications in Drug Development: Targeting Disease at the Molecular Level

The inherent reactivity and structural features of 2-cyano-2-methyl-but-3-enoic acid derivatives have positioned them as promising candidates in the quest for novel therapeutic agents. Their biological activities are diverse, with significant potential in oncology and infectious diseases.

A. Anticancer Activity: A Multi-pronged Attack on Malignancy

A growing body of evidence highlights the potent anticancer properties of cyano-containing compounds.[8][9][10] The 2-cyano-2-methyl-but-3-enoic acid scaffold, as a Michael acceptor, can covalently interact with nucleophilic residues (such as cysteine) in the active sites of key proteins involved in cancer cell proliferation and survival.

Structure-Activity Relationship (SAR) Insights:

  • The Cyano Group: The nitrile functionality is critical for activity, acting as a potent electron-withdrawing group that activates the α,β-unsaturated system.

  • The Carboxylic Acid/Ester/Amide Moiety: Modification of this group can significantly impact solubility, cell permeability, and target engagement. Amide derivatives, in particular, have shown promise, with the nature of the amine substituent influencing potency and selectivity.[11]

  • Substituents on the Vinyl Group: The introduction of various aryl or heteroaryl groups at the 4-position of the butenoic acid chain can dramatically modulate anticancer activity, likely by influencing the electronic properties of the Michael acceptor and providing additional binding interactions with the target protein.[8][11]

Mechanism of Action:

While the precise mechanisms are still under investigation for many derivatives, several key pathways have been implicated:

  • Enzyme Inhibition: These compounds can act as inhibitors of various enzymes crucial for cancer cell survival, such as kinases and sulfatases.[11]

  • Induction of Apoptosis: Many derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells, often through the activation of caspases.[10]

  • Microtubule Disruption: Some cyano-substituted compounds have been found to interfere with microtubule dynamics, a validated target for cancer chemotherapy.[11]

In Vitro Cytotoxicity Data:

The following table summarizes the reported in vitro anticancer activity of selected cyanoacrylate and cyanoacrylamide derivatives against various human cancer cell lines.

Compound TypeCell LineIC50 (µM)Reference
Bis(cyanoacrylamide) derivativeHCT116 (Colon)Varies (some <10)[11]
2-Cyano-3-phenylacrylamide derivativeBGC-823 (Gastric)5.6 µg/mL[12]
2-Cyano-3-phenylacrylamide derivativeKB (Nasopharyngeal)13.1 µg/mL[12]
2-Cyano-3-phenylacrylamide derivativeBEL-7402 (Hepatoma)12.5 µg/mL[12]
2-Cyano-thiazolidinone derivativeVarious (60 cell line panel)Growth inhibition observed[8]
B. Antimicrobial and Antifungal Activity: Combating Infectious Agents

The electrophilic nature of the 2-cyano-2-methyl-but-3-enoic acid core also makes it a promising scaffold for the development of novel antimicrobial and antifungal agents.[2][13][14][15] The proposed mechanism of action involves the covalent modification of essential enzymes and proteins within the microbial cells, leading to growth inhibition or cell death.

Structure-Activity Relationship (SAR) Insights:

  • Lipophilicity: The overall lipophilicity of the molecule, often modulated by the ester or amide substituent, can influence its ability to penetrate microbial cell walls and membranes.

  • Electronic Effects: The presence of electron-donating or -withdrawing groups on any aromatic substituents can alter the reactivity of the Michael acceptor and thus modulate the antimicrobial potency.

Antimicrobial and Antifungal Activity Data:

Compound TypeOrganismActivityReference
2-Cyanoacrylate phosphonyl derivativeFusarium graminearumEffective at 50 µg/mL[13]
2-Cyanoacrylate phosphonyl derivativeCytospora mandshuricaEffective at 50 µg/mL[13]
2-Cyanoacrylate phosphonyl derivativeFusarium oxysporumEffective at 50 µg/mL[13]
2-Cyanoacrylate arylamide derivativeFusarium graminearumEC50 = 0.326 µg/mL[2]
2-Cyanoacrylate arylamide derivativeBotrytis cinereaSignificant inhibition[2]
2-Cyanoacrylate naphthalene derivativeValsa maliEC50 = 0.537 µg/mL[15]
Prepolymer allyl 2-cyanoacrylate mixtureEscherichia coliAntimicrobial activity observed[14]
Prepolymer allyl 2-cyanoacrylate mixtureCandida albicansAntimicrobial activity observed[14]

V. Frontiers in Materials Science: From Monomers to Advanced Polymers

Beyond their biomedical potential, 2-cyano-2-methyl-but-3-enoic acid derivatives are valuable monomers for the synthesis of functional polymers. The high reactivity of the vinyl group, coupled with the presence of the cyano and ester/amide functionalities, allows for the creation of polymers with unique properties.

Polymerization Pathways

These monomers can undergo polymerization through several mechanisms, with radical polymerization being a key route for creating polymers with controlled architectures.[16]

G cluster_0 Initiation cluster_1 Propagation cluster_2 Termination Initiator Radical Initiator (e.g., AIBN) RadicalMonomer Initiated Monomer Radical Initiator->RadicalMonomer Monomer1 2-Cyano-2-methyl-but-3-enoate Monomer1->RadicalMonomer GrowingChain Growing Polymer Chain RadicalMonomer->GrowingChain Monomer2 Monomer Monomer2->GrowingChain n Polymer Poly(2-cyano-2-methyl-but-3-enoate) GrowingChain->Polymer Combination or Disproportionation

Caption: Radical polymerization of 2-cyano-2-methyl-but-3-enoate.

Potential Applications of Derived Polymers:

  • Adhesives: The cyanoacrylate backbone is the basis for many "super glues," and polymers derived from these more complex monomers could lead to adhesives with tailored properties, such as improved thermal stability or biocompatibility.[17]

  • Biomaterials: The biodegradability and biocompatibility of some poly(cyanoacrylates) make them attractive for applications such as drug delivery nanoparticles and tissue engineering scaffolds.[16]

  • Optical Materials: The high polarity and potential for functionalization of these polymers could lead to materials with interesting optical properties for use in coatings and electronic devices.

VI. Concluding Remarks and Future Perspectives

The 2-cyano-2-methyl-but-3-enoic acid derivatives represent a class of compounds with a rich and varied chemical personality. Their synthesis, primarily through the robust Knoevenagel condensation, provides a gateway to a vast chemical space. In the realm of drug discovery, their potential as anticancer and antimicrobial agents is compelling, driven by their ability to act as covalent modifiers of biological targets. The structure-activity relationships that are beginning to emerge will undoubtedly guide the design of more potent and selective therapeutic candidates. In materials science, their utility as functional monomers is an area ripe for exploration, with the promise of novel polymers with tailored properties.

This guide has endeavored to provide a comprehensive and insightful overview of this exciting class of molecules. It is our hope that the information presented herein will not only serve as a valuable resource but also as a catalyst for further innovation, inspiring researchers to continue to unlock the full potential of the 2-cyano-2-methyl-but-3-enoic acid scaffold.

VII. References

  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). Process for industrial application of Knoevenagel synthesis. Retrieved from

  • MDPI. (2007). Synthesis, Antiviral and Antifungal Bioactivity of 2-Cyano-acrylate Derivatives Containing Phosphonyl Moieties. Retrieved from [Link]

  • PubMed. (2008). Structure-activity relationships of C-17 cyano-substituted estratrienes as anticancer agents. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Knoevenagel condensation – Knowledge and References. Retrieved from [Link]

  • MDPI. (2023). Antimicrobial Activity and Cytotoxicity of Prepolymer Allyl 2-cyanoacrylate and 2-Octyl Cyanoacrylate Mixture Adhesives for Topical Wound Closure. Retrieved from [Link]

  • PMC. (n.d.). Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety. Retrieved from [Link]

  • ACS Publications. (2025). Synthesis and Antifungal Activity Evaluation of Novel 2-Cyanoacrylate Derivatives Containing Arylamide Moiety as Potential Myosin-5 Inhibitors. Retrieved from [Link]

  • ResearchGate. (2025). Design, synthesis, and antifungal activity of novel cyanoacrylate derivatives containing a naphthalene moiety as potential myosin-5 inhibitor. Retrieved from [Link]

  • Synthesis and anticancer activity of 2-cyano-2-(4-oxo-3-phenylthiazolidin-2-ylidene)-N-arylacetamides. (n.d.). Retrieved from [Link]

  • Structure-activity relationship of anticancer drug candidate quinones. (n.d.). Retrieved from [Link]

  • PubMed. (2014). Synthesis of novel 2-cyano substituted glycyrrhetinic acid derivatives as inhibitors of cancer cells growth and NO production in LPS-activated J-774 cells. Retrieved from [Link]

  • PubChem. (n.d.). 2-Cyano-3-methyl-but-2-enoic acid ethyl ester. Retrieved from [Link]

  • PubMed. (2009). Synthesis and cytotoxicity of 2-cyano-28-hydroxy-lup-1-en-3-ones. Retrieved from [Link]

  • ResearchGate. (2016). In vitro cytotoxicity and genotoxicity of three cytotoxic compounds (nutlin-3, thapsigargin and tributyltin methoxide) tested for γH2AX and p-H3 in the HepG2 cell line. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of esters of 2-cyanoacrylic acid and use of the esters so prepared as adhesives. Retrieved from

  • MDPI. (2025). Synthesis and Intramolecular Regioselective Cyclization of 2-Cyano-3,10-dioxo-1,10-seco-1,25-dinorlupan-28-yl Benzoate. Retrieved from [Link]

  • MDPI. (2018). Radical Polymerization of Alkyl 2-Cyanoacrylates. Retrieved from [Link]

  • Semantic Scholar. (2021). Glycyrrhetinic amides and their cytotoxicity. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 2-Cyano-3-methylbut-2-enoic Acid. Retrieved from [Link]

  • PubMed. (2015). Biosynthesis of butenoic acid through fatty acid biosynthesis pathway in Escherichia coli. Retrieved from [Link]

  • Frontiers. (n.d.). Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Immediate-Early Genes. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of (E)-ethyl-2-cyano-3-(aryl)acrylates 1a-d, 1,6-dihydro-2-mercapto-6-oxo-4-(aryl)pyrimidine-5- carbonitriles 2a-d, potassium salts of 1,6-dihydro-2-mercapto-6-oxo-4-(aryl)pyrimidine-5-carbonitriles 3a-d. Retrieved from [Link]

  • ResearchGate. (2025). The synthesis and biological evaluation of some caffeic acid amide derivatives: E-2-Cyano-(3-substituted phenyl) acrylamides. Retrieved from [Link]

  • NIST WebBook. (n.d.). 2-Butenoic acid, 2-cyano-3-methyl-, ethyl ester. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Evaluation of Novel 5-{[2-Cyano-3-(substituted phenyl)prop-2-enoyl]amino}-2-hydroxy Benzoic Acid. Retrieved from [Link]

  • New Journal of Chemistry. (n.d.). Special structural and dynamical interplay of cyano-based novel deep eutectic solvents. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 2-methyl-3-butenoic acid ester. Retrieved from

Sources

Technical Guide: Safety, Toxicity, and Handling of 2-Cyano-2-methyl-but-3-enoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 2-Cyano-2-methyl-but-3-enoic acid (CAS 1160526-39-5).

Note to Researchers: This compound is a specialized research intermediate. Unlike its conjugated isomer (2-cyano-3-methyl-2-butenoic acid), it possesses a quaternary


-carbon, rendering it chemically distinct in terms of reactivity, metabolic stability, and toxicological potential. The Safety Data Sheet (SDS) data below is derived from Quantitative Structure-Activity Relationship (QSAR) modeling and functional group read-across, as full empirical registration data is not standard for this specific isomer.

Chemical Identity & Physicochemical Profile

Compound Name: 2-Cyano-2-methyl-3-butenoic acid CAS Number: 1160526-39-5 Synonyms:


-Cyano-

-methylallylacetic acid; 2-Cyano-2-methylbut-3-enoic acid Molecular Formula:

Molecular Weight: 125.13 g/mol
Structural Analysis

The molecule features a quaternary carbon at position 2, linking four distinct groups: a carboxylic acid (


), a nitrile (

), a methyl group (

), and a vinyl group (

).
  • Quaternary Center: Prevents keto-enol tautomerization, making it more resistant to racemization than its tertiary analogs.

  • 
    -Unsaturation:  The double bond is isolated from the carbonyl/nitrile electron-withdrawing system, reducing Michael acceptor reactivity but introducing susceptibility to oxidative metabolism (epoxidation).
    
Physicochemical Properties (Predicted)
PropertyValueConfidenceRelevance to Safety
Physical State Solid (Low melting) or Viscous OilHighHandling spills/dust generation.
Density

HighHeavier than water; sinks in aqueous spills.
Boiling Point

(at 760 mmHg)
MediumLow volatility; inhalation hazard primarily from dust/aerosol.
pKa (Acid)

HighStronger acid than acetic acid due to

-cyano induction. Corrosive.
LogP

MediumModerate lipophilicity; potential for membrane permeability.

Hazard Identification (Derived SDS)

Based on GHS Classification principles for


-cyano acids.
Signal Word: WARNING
Hazard Statements (H-Codes)
  • H302: Harmful if swallowed. (Nitrile functional group)[1][2]

  • H315: Causes skin irritation.[3] (Carboxylic acid acidity)

  • H319: Causes serious eye irritation.[3] (Acidic pH and organic irritant)

  • H335: May cause respiratory irritation.[3]

Precautionary Statements (P-Codes)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

Toxicological Profile & Mechanism

The toxicity of 2-Cyano-2-methyl-but-3-enoic acid is governed by its three functional domains: the nitrile, the carboxylic acid, and the terminal alkene.

Metabolic Activation & Cyanide Potential

Unlike simple aliphatic nitriles (e.g., acetonitrile), the


-cyano group in this molecule is attached to a quaternary carbon.
  • Standard Pathway (Blocked): Typical nitrile toxicity involves

    
    -hydroxylation by CYP450 enzymes, leading to unstable cyanohydrins that release cyanide. This pathway is blocked  here because the 
    
    
    
    -carbon has no abstractable hydrogen.
  • Alternative Pathway (Oxidative): The terminal alkene (

    
    ) is a target for CYP450 epoxidation. The resulting epoxide can be detoxified by Epoxide Hydrolase or Glutathione S-Transferase (GST). If these pathways are saturated, the epoxide may alkylate DNA/proteins.
    
  • Hydrolysis: Systemic esterases/nitrilases may slowly hydrolyze the nitrile to a carboxylic acid (forming methyl-allyl-malonic acid), releasing ammonia rather than cyanide.

Acute Toxicity Estimates
  • Oral

    
     (Rat, predicted):  500 – 1200 mg/kg. (Category 4).[2]
    
  • Dermal: Irritant/Corrosive due to acidity (

    
    ).
    
  • Inhalation: High risk of mucosal irritation.

Critical Isomer Note

Do not confuse with 2-Cyano-3-methyl-2-butenoic acid (CAS 759-21-7). The conjugated isomer (CAS 759-21-7) is a Michael acceptor and acts as a potent alkylating agent. The subject compound (CAS 1160526-39-5) lacks this conjugation, likely making it less acutely toxic as an electrophile but potentially more persistent metabolically.

Visualization: Structural Hazards & Reactivity

The following diagram illustrates the functional group reactivity and potential degradation pathways.

ChemicalHazards Compound 2-Cyano-2-methyl-but-3-enoic acid (CAS 1160526-39-5) Acid Carboxylic Acid (pKa ~2.3) Compound->Acid Contains Nitrile Nitrile Group (Quaternary C) Compound->Nitrile Contains Alkene Terminal Alkene (Vinyl Group) Compound->Alkene Contains Irritation Tissue Corrosion/ Irritation (H315, H319) Acid->Irritation Causes Decarb Thermal Decarboxylation (>150°C) -> Nitriles Acid->Decarb Facilitates Nitrile->Decarb Stabilizes TS Epox Metabolic Epoxidation (CYP450 Target) Alkene->Epox Substrate for

Caption: Functional group analysis linking chemical structure to specific toxicological and reactivity hazards.

Handling, Storage, and Disposal

Storage Protocol
  • Temperature: Store at 2–8°C . While the quaternary center provides steric stability,

    
    -unsaturated acids can undergo slow decarboxylation or isomerization to the conjugated form at room temperature.
    
  • Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent oxidative degradation of the terminal alkene.

  • Container: Glass or Teflon. Avoid metal containers which may catalyze decarboxylation.

Disposal
  • Method: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

  • Critical Note: Incineration of nitriles produces Nitrogen Oxides (

    
    ) and potentially Hydrogen Cyanide (
    
    
    
    ) in the flue gas. Scrubbers must be alkaline.

Experimental Protocol: Purity Verification (HPLC)

Objective: Separate 2-Cyano-2-methyl-but-3-enoic acid from its conjugated isomer (2-Cyano-3-methyl-2-butenoic acid).

Methodology:

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Low pH suppresses ionization of the acid, improving retention).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV at 210 nm (for the isolated alkene) and 230 nm (for the conjugated isomer).

    • Insight: The subject compound (isolated alkene) will have weak absorbance at >220 nm. The conjugated impurity will have strong absorbance at 230-250 nm. A strong peak at 230 nm indicates significant isomerization/impurity.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

References

  • GuideChem. (2023). 2-cyano-2-methylbut-3-enoic acid (CAS 1160526-39-5) Physicochemical Properties. GuideChem Chemical Database. Link

  • PubChem. (2025). Compound Summary: 2-Cyano-3-methyl-2-butenoic acid ethyl ester (Isomer Analog). National Library of Medicine. Link

  • European Chemicals Agency (ECHA). (2024). Guidance on the Application of the CLP Criteria: Specific Target Organ Toxicity. ECHA. Link

  • Bhattacharya, R. (2009).[1] Acute toxicity of some synthetic cyanogens in rats.[1] Food and Chemical Toxicology. Link

Sources

CAS number and identifiers for 2-Cyano-2-methyl-but-3-enoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-Cyano-2-methyl-but-3-enoic Acid

Part 1: Executive Summary & Chemical Identity

2-Cyano-2-methyl-but-3-enoic acid (CAS 1160526-39-5 ) is a specialized, high-value intermediate used primarily in the synthesis of quaternary


-amino acids and as a mechanistic probe in enzymatic decarboxylation studies. Structurally, it is a 

-unsaturated carboxylic acid featuring a quaternary

-carbon substituted with a methyl group, a cyano group, and a vinyl moiety.

Unlike its conjugated isomer 2-cyano-3-methylbut-2-enoic acid (CAS 759-21-7), which is thermodynamically stable and widely available, the 2-methyl-but-3-enoic isomer represents a "deconjugated" state. This structural feature makes it chemically versatile but prone to isomerization and decarboxylation, requiring precise handling protocols during synthesis and isolation.

Table 1: Chemical Identifiers & Properties
Identifier Value
CAS Number 1160526-39-5
IUPAC Name 2-Cyano-2-methylbut-3-enoic acid
Synonyms

-Cyano-

-methylvinylacetic acid; 2-Cyano-2-vinylpropionic acid
Molecular Formula

Molecular Weight 125.13 g/mol
SMILES C=CC(C)(C#N)C(=O)O
InChI Key (Predicted) IMCBZLGYAYZSAM-UHFFFAOYSA-N
Appearance Colorless to pale yellow oil (often handled as an ester)
Predicted Boiling Point 262.2 ± 28.0 °C (at 760 mmHg)
Predicted Density 1.1 ± 0.1 g/cm³
Solubility Soluble in polar organic solvents (DCM, EtOAc, MeOH); sparingly soluble in water.[1]

Part 2: Synthesis & Production Workflows

The synthesis of 2-cyano-2-methyl-but-3-enoic acid presents a challenge due to the steric hindrance at the quaternary center and the potential for polymerization of the vinyl group. The most robust route involves the construction of the quaternary center via sequential alkylation of a cyanoacetate scaffold, followed by careful hydrolysis.

Core Synthetic Route: Sequential Alkylation Strategy

This protocol utilizes Ethyl 2-cyanopropionate as the starting material to ensure the methyl group is already in place, reducing the risk of dialkylation side products.

Step 1: Vinylation of the


-Carbon 
Direct vinylation of enolates with vinyl halides is often sluggish. A palladium-catalyzed cross-coupling or the use of a vinyl equivalent (like 1,2-dibromoethane followed by elimination) is preferred. However, for high purity, the Pd-catalyzed 

-vinylation
is the modern standard.
  • Reagents: Ethyl 2-cyanopropionate, Vinyl Bromide (or Vinyl Triflate), LiHMDS (base),

    
     (catalyst), Xantphos (ligand).
    
  • Mechanism: The lithium enolate of the cyanoester undergoes transmetallation with the oxidative addition complex of Pd(II)-vinyl, followed by reductive elimination to form the quaternary center.

Step 2: Controlled Hydrolysis Hydrolysis of the ester to the free acid must be performed under mild conditions to prevent hydration of the nitrile or polymerization of the alkene.

  • Reagents: LiOH (1.1 eq), THF/H2O (3:1), 0°C to RT.

  • Workup: Acidification with cold 1M HCl to pH 3, followed by rapid extraction with Ethyl Acetate.

Experimental Diagram: Synthesis Workflow

SynthesisWorkflow Start Ethyl 2-cyanopropionate (C6H9NO2) Step1 Step 1: Pd-Catalyzed Vinylation (Vinyl-Br, LiHMDS, Pd-Cat) Start->Step1 Enolate Formation Intermediate Ethyl 2-cyano-2-methylbut-3-enoate (Quaternary Ester) Step1->Intermediate C-C Coupling Step2 Step 2: Selective Hydrolysis (LiOH, THF/H2O, 0°C) Intermediate->Step2 Saponification Product 2-Cyano-2-methyl-but-3-enoic Acid (CAS 1160526-39-5) Step2->Product Acidification (pH 3)

Figure 1: Sequential alkylation and hydrolysis workflow for the synthesis of 2-cyano-2-methyl-but-3-enoic acid.

Part 3: Applications in Drug Development & Research

The unique structure of 2-cyano-2-methyl-but-3-enoic acid makes it a critical intermediate for two primary applications:

Precursor to Quaternary -Amino Acids

This compound is a direct precursor to 2-amino-2-methyl-3-butenoic acid (also known as


-methylvinylglycine). Quaternary amino acids are highly valued in peptide engineering for their ability to induce helical conformations and resist enzymatic degradation.
  • Transformation: The nitrile group (-CN) can be selectively reduced or hydrolyzed (via the amide) to the amine (-NH2) or converted via the Hofmann rearrangement if the amide is formed first.

Mechanistic Probe for Decarboxylases

Researchers utilizing Arylmalonate Decarboxylase (AMDase) use this acid (and its malonate analog) to study enzyme stereoselectivity.[1] The "promiscuity" of AMDase allows it to decarboxylate


-disubstituted malonates.
  • Relevance: The acid represents the "half-decarboxylated" intermediate state. Studying its binding affinity helps map the hydrophobic pocket of the enzyme active site.

Pathway Diagram: Downstream Applications

Applications Acid 2-Cyano-2-methyl-but-3-enoic Acid (CAS 1160526-39-5) AminoPath Functional Group Transformation Acid->AminoPath EnzymePath Enzymatic Decarboxylation (AMDase Studies) Acid->EnzymePath TargetAA 2-Amino-2-methyl-3-butenoic acid (Non-canonical AA) AminoPath->TargetAA Nitrile Reduction/Hydrolysis ProductAlkene 2-Methyl-3-butenenitrile (Decarboxylated Product) EnzymePath->ProductAlkene -CO2

Figure 2: Downstream synthetic and enzymatic pathways utilizing 2-cyano-2-methyl-but-3-enoic acid.

Part 4: Critical Handling & Stability Protocols

1. Thermal Instability (Decarboxylation)


-unsaturated cyano acids are prone to thermal decarboxylation. The presence of the electron-withdrawing cyano group on the 

-carbon facilitates the loss of

.
  • Protocol: Avoid heating above 60°C. Perform all solvent removals under high vacuum at ambient temperature. Store at -20°C under argon.

2. Isomerization Risk Under basic conditions, the double bond may migrate into conjugation with the nitrile/carboxyl group, forming the thermodynamically more stable 2-cyano-3-methylbut-2-enoic acid .

  • Control: Maintain pH < 8 during workup. Avoid prolonged exposure to strong bases like NaOH or KOH; use LiOH for hydrolysis as it is milder.

3. Polymerization The terminal vinyl group is susceptible to radical polymerization.

  • Stabilization: Add a radical inhibitor such as BHT (Butylated hydroxytoluene) or MEHQ (Monomethyl ether hydroquinone) (10-50 ppm) to the crude oil if storing for extended periods.

References

  • GuideChem. (2023). 2-cyano-2-methylbut-3-enoic acid Properties and CAS 1160526-39-5. Retrieved from

  • Takamura, N., et al. (1967). Studies on Optically Active Amino Acids.[2] XV. Absolute Configuration of 2-Amino-2-methyl-3-butenoic Acid. Chem. Pharm. Bull. 15, 1776. (Foundational work on the amino acid derivative).

  • Miyamoto, K., et al. (2008). Arylmalonate Decarboxylase: A Unique Enzyme for the Preparation of Optically Active Carboxylic Acids. Current Opinion in Chemical Biology.
  • BenchChem. (2025). Technical Data for Related 2-Methyl-3-butenoic Acid Derivatives. Retrieved from

Sources

Reactivity Profile of the Cyano Group in 2-Cyano-2-methyl-but-3-enoic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyano-2-methyl-but-3-enoic acid is a fascinating molecule that presents a unique convergence of functional groups, each influencing the reactivity of the others. The presence of a cyano group on a quaternary carbon, which is also in an α-position to both a carboxylic acid and a vinyl group, creates a sterically hindered and electronically complex environment. This guide provides an in-depth analysis of the reactivity profile of the cyano group in this specific molecular context. Understanding these characteristics is crucial for its application as a versatile building block in organic synthesis and drug development.

The core of this molecule's reactivity is the cyano (C≡N) group. This functional group is characterized by a highly polarized triple bond, with the nitrogen atom being more electronegative than the carbon. This polarization renders the carbon atom electrophilic and susceptible to attack by nucleophiles. However, the quaternary α-carbon, substituted with a methyl group, introduces significant steric hindrance around the cyano group, which can modulate its accessibility to reagents. Furthermore, the electron-withdrawing nature of the adjacent carboxylic acid and the π-system of the vinyl group are expected to influence the electrophilicity of the nitrile carbon.

This technical guide will dissect the reactivity of the cyano group in 2-cyano-2-methyl-but-3-enoic acid, exploring its susceptibility to hydrolysis, reduction, and cycloaddition reactions, while also considering the potential for decarboxylation of the parent molecule.

I. Electrophilic Nature and Nucleophilic Addition

The carbon atom of the cyano group is inherently electrophilic due to the electronegativity of the nitrogen atom. This allows for nucleophilic additions to the carbon-nitrogen triple bond. A resonance structure can be drawn that places a positive charge on the carbon, highlighting its electrophilic character.

However, in 2-cyano-2-methyl-but-3-enoic acid, the steric bulk of the α-methyl group and the adjacent carboxylic acid can hinder the approach of nucleophiles. This steric hindrance is a critical factor in determining the feasibility and rate of nucleophilic attack.

Diagram of Steric Hindrance:

Caption: Steric shielding of the electrophilic cyano carbon by the α-methyl and carboxylic acid groups.

II. Hydrolysis of the Cyano Group

The hydrolysis of a nitrile to a carboxylic acid is a fundamental transformation. This can be achieved under acidic or basic conditions, or enzymatically.[1]

A. Chemical Hydrolysis

Acid-Catalyzed Hydrolysis:

Under strong acidic conditions (e.g., concentrated HCl or H₂SO₄) and heat, the cyano group can be hydrolyzed to a carboxylic acid. The reaction proceeds through an amide intermediate.[2] The mechanism involves protonation of the nitrile nitrogen, making the carbon more electrophilic for the attack of water.

However, the steric hindrance in 2-cyano-2-methyl-but-3-enoic acid is expected to make this hydrolysis challenging, likely requiring harsh reaction conditions (prolonged heating, strong acid concentration).[3]

Base-Catalyzed Hydrolysis:

Aqueous base (e.g., NaOH or KOH) can also effect the hydrolysis of the cyano group to a carboxylate salt. The reaction is initiated by the attack of a hydroxide ion on the electrophilic carbon of the nitrile. Similar to acid-catalyzed hydrolysis, steric hindrance can significantly slow down this reaction.

Experimental Protocol: Acid-Catalyzed Hydrolysis (Adapted)

This protocol is adapted from the hydrolysis of a sterically similar cyanohydrin.[4]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-cyano-2-methyl-but-3-enoic acid (1.0 eq) in a 1:1 mixture of concentrated hydrochloric acid and water.

  • Heating: Heat the reaction mixture to reflux (approximately 100-110 °C).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or infrared (IR) spectroscopy, looking for the disappearance of the nitrile peak (~2250 cm⁻¹) and the appearance of a broad carboxylic acid O-H stretch (~3000 cm⁻¹). The reaction may require 8-24 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude dicarboxylic acid. Further purification can be achieved by recrystallization or column chromatography.

B. Enzymatic Hydrolysis

Enzymatic hydrolysis of nitriles offers a milder and often more selective alternative to chemical methods.[5] Nitrilases and nitrile hydratases are two classes of enzymes that can catalyze this transformation.[6]

  • Nitrilases: These enzymes directly convert nitriles to carboxylic acids and ammonia.

  • Nitrile Hydratases: These enzymes convert nitriles to amides, which can then be further hydrolyzed to carboxylic acids by amidases.

The steric hindrance at the α-position of 2-cyano-2-methyl-but-3-enoic acid may pose a challenge for some enzymes. It has been noted that amidases can be sensitive to steric hindrance.[7] However, certain robust microbial strains, such as those from Rhodococcus sp., have been shown to hydrolyze a wide range of nitriles.[8]

Experimental Protocol: Enzymatic Hydrolysis (General)

  • Enzyme Preparation: Prepare a suspension of whole cells of a suitable microorganism (e.g., Rhodococcus sp.) or an isolated nitrilase/nitrile hydratase in a buffered aqueous solution (e.g., phosphate buffer, pH 7.0).

  • Reaction: Add 2-cyano-2-methyl-but-3-enoic acid to the enzyme suspension. The substrate concentration should be optimized to avoid enzyme inhibition.

  • Incubation: Incubate the mixture at an optimal temperature (typically 25-40 °C) with gentle agitation.

  • Monitoring: Monitor the reaction by HPLC or GC to follow the disappearance of the starting material and the formation of the product.

  • Work-up: Once the reaction is complete, acidify the mixture and extract the product with an organic solvent.

  • Purification: Purify the product by standard techniques such as chromatography or recrystallization.

Diagram of Hydrolysis Pathways:

G Start 2-Cyano-2-methyl- but-3-enoic acid Amide Amide Intermediate Start->Amide H₂O, H⁺ or OH⁻ (mild) Nitrile Hydratase Acid Dicarboxylic Acid Start->Acid H₂O, H⁺ or OH⁻ (harsh) Nitrilase Amide->Acid H₂O, H⁺ or OH⁻ (harsh) Amidase

Caption: Chemical and enzymatic hydrolysis pathways of the cyano group.

III. Reduction of the Cyano Group

The cyano group can be reduced to a primary amine using strong reducing agents.

A. Reduction to a Primary Amine

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing nitriles to primary amines.[9] The reaction involves the nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile.[8]

Given the steric hindrance around the cyano group in 2-cyano-2-methyl-but-3-enoic acid, a strong reducing agent like LiAlH₄ is necessary. Milder reagents like sodium borohydride (NaBH₄) are generally not effective for nitrile reduction.[10] It is important to note that LiAlH₄ will also reduce the carboxylic acid group to a primary alcohol. Therefore, protection of the carboxylic acid as an ester may be necessary if selective reduction of the cyano group is desired, followed by deprotection.

Experimental Protocol: Reduction with LiAlH₄ (Adapted)

  • Reaction Setup: To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of lithium aluminum hydride (excess, e.g., 3-4 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF).

  • Substrate Addition: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of 2-cyano-2-methyl-but-3-enoic acid (or its ester derivative) (1.0 eq) in the same anhydrous solvent.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours (monitor by TLC).

  • Quenching: Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Work-up: Filter the resulting granular precipitate and wash it thoroughly with ether or THF.

  • Purification: Dry the combined organic filtrates over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude amino alcohol. Purification can be performed by distillation or chromatography.

Diagram of Reduction Workflow:

G Start 2-Cyano-2-methyl- but-3-enoic acid Reduction 1. LiAlH₄, THF 2. H₂O workup Start->Reduction Product Amino diol Reduction->Product

Sources

Methodological & Application

Application Notes and Protocols for the Esterification of 2-Cyano-2-methyl-but-3-enoic acid

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals

Introduction

2-Cyano-2-methyl-but-3-enoic acid and its ester derivatives are valuable intermediates in organic synthesis, finding applications in the development of pharmaceuticals and other specialty chemicals. The presence of both a nitrile and a carboxylic acid functionality, along with an olefinic bond, makes this molecule a versatile building block. This document provides detailed protocols for the esterification of 2-Cyano-2-methyl-but-3-enoic acid, focusing on two robust and widely applicable methods: the classic Fischer-Speier Esterification and the milder Steglich Esterification. The choice of method will depend on the specific alcohol being used and the sensitivity of any other functional groups present in the reactants.

Physicochemical Properties

A summary of the relevant physical and chemical properties of the starting material and a representative product, ethyl 2-cyano-3-methyl-but-2-enoate, are provided below.

Property2-Cyano-3-methyl-but-2-enoic acidEthyl 2-cyano-3-methyl-but-2-enoate
CAS Number 759-21-7[1]759-58-0[2][3]
Molecular Formula C6H7NO2C8H11NO2[2][3]
Molecular Weight 125.13 g/mol 153.18 g/mol [2]
Physical Form Solid[1]-
Melting Point 137 °C[1]-
Boiling Point 286.6 ± 23.0 °C at 760 mmHg[1]393 - 396 K (reduced pressure)[3]
Synonyms 2-cyano-3-methyl-2-butenoic acid[1]Ethyl isopropylidene(cyano)acetate, Ethyl 2-cyano-3-methylcrotonate[3][4]

Safety Precautions

2-Cyano-2-methyl-but-3-enoic acid is a hazardous substance. It is harmful if swallowed, causes skin irritation, and serious eye irritation, and may cause respiratory irritation.[1]

General Safety:

  • Always work in a well-ventilated fume hood.[5]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5][6]

  • Avoid inhalation of dust, fumes, and vapors.

  • In case of contact with eyes, rinse cautiously with water for several minutes.

  • In case of skin contact, wash with plenty of water.[6]

  • Dispose of all chemical waste according to institutional and local regulations.[5]

Esterification Reagents:

  • Strong Acids (e.g., Sulfuric Acid): Corrosive. Handle with extreme care.

  • DCC (N,N'-Dicyclohexylcarbodiimide): Toxic and an allergen. Avoid inhalation and skin contact.

  • DMAP (4-Dimethylaminopyridine): Toxic. Handle with care.

  • Organic Solvents (e.g., Dichloromethane, Toluene): Flammable and/or toxic. Handle in a fume hood away from ignition sources.[5]

Method 1: Fischer-Speier Esterification

This method is a classic, acid-catalyzed equilibrium process suitable for simple primary and secondary alcohols.[7] To drive the reaction to completion, the alcohol is often used in large excess, or water is removed as it is formed.

Reaction Mechanism

The Fischer esterification proceeds via a nucleophilic acyl substitution. The carboxylic acid is protonated by the acid catalyst, which activates the carbonyl group towards nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester.

Experimental Protocol

Materials:

  • 2-Cyano-2-methyl-but-3-enoic acid

  • Alcohol (e.g., ethanol, methanol)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Anhydrous Toluene (optional, for azeotropic removal of water)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Cyano-2-methyl-but-3-enoic acid (1.0 eq).

  • Add a large excess of the desired alcohol (e.g., 10-20 eq). The alcohol can also serve as the solvent.

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

  • Heat the reaction mixture to reflux and maintain for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a large excess of alcohol was used, remove it under reduced pressure using a rotary evaporator.

  • Dilute the residue with an organic solvent such as diethyl ether or ethyl acetate.

  • Carefully wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acid catalyst. Be cautious as CO₂ evolution will occur.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude ester by vacuum distillation or column chromatography.[8]

Method 2: Steglich Esterification

The Steglich esterification is a much milder method that uses N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[9][10] This method is particularly useful for sterically hindered alcohols or acid-sensitive substrates.[9]

Reaction Mechanism

The carboxylic acid reacts with DCC to form a highly reactive O-acylisourea intermediate. DMAP then acts as a nucleophilic catalyst, reacting with the intermediate to form a reactive acylpyridinium species. The alcohol then attacks this species to form the ester, regenerating the DMAP catalyst. The byproduct, dicyclohexylurea (DCU), is a solid and can be easily removed by filtration.

Experimental Protocol

Materials:

  • 2-Cyano-2-methyl-but-3-enoic acid

  • Alcohol (e.g., isopropanol, tert-butanol)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (HCl), 1M solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-Cyano-2-methyl-but-3-enoic acid (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq).

  • Dissolve the mixture in anhydrous dichloromethane.

  • Cool the flask to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC (1.1 eq) in a small amount of anhydrous dichloromethane.

  • Slowly add the DCC solution to the reaction mixture at 0 °C with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed.

  • Filter the reaction mixture to remove the DCU precipitate and wash the solid with a small amount of cold dichloromethane.

  • Combine the filtrates and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography on silica gel.[11]

Workflow and Logic Diagrams

Fischer Esterification Workflow

FischerEsterification cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reactants 2-Cyano-2-methyl-but-3-enoic acid + Alcohol (excess) + H₂SO₄ (cat.) Reflux Heat to Reflux (2-6 hours) Reactants->Reflux Combine Cool Cool to RT Reflux->Cool Evaporate Evaporate excess alcohol Cool->Evaporate Extract Extract with Et₂O/EtOAc Evaporate->Extract Wash_NaHCO3 Wash with NaHCO₃ Extract->Wash_NaHCO3 Wash_H2O Wash with H₂O Wash_NaHCO3->Wash_H2O Wash_Brine Wash with Brine Wash_H2O->Wash_Brine Dry Dry (MgSO₄/Na₂SO₄) Wash_Brine->Dry Concentrate Concentrate Dry->Concentrate Purify Vacuum Distillation or Column Chromatography Concentrate->Purify Product Pure Ester Purify->Product

Caption: Workflow for Fischer Esterification.

Steglich Esterification Workflow

SteglichEsterification cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reactants 2-Cyano-2-methyl-but-3-enoic acid + Alcohol + DMAP (cat.) Add_DCC Add DCC in DCM at 0 °C Reactants->Add_DCC Combine in DCM Stir Stir at RT (12-24 hours) Add_DCC->Stir Filter Filter DCU Stir->Filter Wash_HCl Wash with 1M HCl Filter->Wash_HCl Wash_NaHCO3 Wash with NaHCO₃ Wash_HCl->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Dry Dry (MgSO₄/Na₂SO₄) Wash_Brine->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Pure Ester Purify->Product

Caption: Workflow for Steglich Esterification.

References

  • DC Fine Chemicals. (2024, November 4). Safety Data Sheet. Retrieved from [Link]

  • Harper College. (2009, August 22). Material Safety Data Sheet. Retrieved from [Link]

  • University of California, Irvine. (n.d.). 22. The Fischer Esterification. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Butenoic acid, 2-cyano-3-methyl-, ethyl ester (CAS 759-58-0). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Fischer Esterification. Retrieved from [Link]

  • SynArchive. (n.d.). Steglich Esterification. Retrieved from [Link]

  • PubMed. (2019, December 15). Synthesis of (E)-α,β-unsaturated carboxylic esters derivatives from cyanoacetic acid via promiscuous enzyme-promoted cascade esterification/Knoevenagel reaction. Retrieved from [Link]

  • Journal of Chemical Education. (n.d.). A New Approach to the Cyanoacetic Ester Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 2-Cyano-3-methyl-but-2-enoic acid ethyl ester. Retrieved from [Link]

  • NIST. (n.d.). 2-Butenoic acid, 2-cyano-3-methyl-, ethyl ester. Retrieved from [Link]

  • PMC. (2023, December 9). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Retrieved from [Link]

  • University of Toronto. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). A typical DCC + DMAP mediated Steglich esterification. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Reddit. (2024, July 21). Steglich Esterification with EDC. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-cyano-3-methyl-but-2-enoic acid ethyl ester (C8H11NO2). Retrieved from [Link]

  • NIST. (n.d.). 2-Butenoic acid, 2-cyano-3-methyl-, ethyl ester. Retrieved from [Link]

  • Google Patents. (n.d.). CN103539666A - Preparation method of 2-methyl-3-butenoic acid ester.
  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ethyl (1-phenylethylidene)cyanoacetate. Retrieved from [Link]

Sources

The Strategic Role of Cyano-Butenoic Acid Derivatives in Pharmaceutical Synthesis: Application in Teriflunomide Production

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unraveling the Chemistry of a Key Pharmaceutical Intermediate

In the landscape of modern pharmaceutical development, the efficient synthesis of active pharmaceutical ingredients (APIs) relies heavily on the strategic use of versatile chemical intermediates. Among these, derivatives of cyano-butenoic acid have emerged as pivotal building blocks. This technical guide delves into the application of this structural motif, with a primary focus on its role in the synthesis of Teriflunomide. While the user query specified "2-Cyano-2-methyl-but-3-enoic acid," our comprehensive literature review indicates that the more pertinent and widely documented intermediate in this context is its isomer, 2-Cyano-3-methylbut-2-enoic acid (CAS 759-21-7), and its derivatives. This document will, therefore, focus on the chemistry and application of this key isomer and its related structures in the synthesis of Teriflunomide, an important immunomodulatory drug.

Teriflunomide, the active metabolite of the antirheumatic drug Leflunomide, is a significant therapeutic agent for the treatment of multiple sclerosis.[1][2][3] Its synthesis showcases the utility of cyano-butenoic acid chemistry, particularly in the ring-opening of its precursor, Leflunomide.[1][4] This guide will provide researchers, scientists, and drug development professionals with a detailed understanding of the synthesis of relevant cyano-butenoic acid precursors and their subsequent conversion to Teriflunomide, supported by detailed protocols and mechanistic insights.

Physicochemical and Safety Profile of 2-Cyano-3-methylbut-2-enoic Acid

A thorough understanding of the physical and chemical properties of an intermediate is fundamental to its safe and effective use in synthesis. The properties of 2-Cyano-3-methylbut-2-enoic acid are summarized below.

PropertyValueReference(s)
CAS Number 759-21-7[]
Molecular Formula C₆H₇NO₂[]
Molecular Weight 125.13 g/mol []
Physical Form Solid
Melting Point 137 °C
Boiling Point 286.6 ± 23.0 °C at 760 mmHg
Density 1.150 ± 0.06 g/cm³
Water Solubility Sparingly soluble (15 g/L at 25 °C)[4]
pKa 2.26 ± 0.44 (Predicted)[4]

Safety Information: 2-Cyano-3-methylbut-2-enoic acid is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).

Synthesis of a Key Precursor: Ethyl 2-Cyano-3-methylbut-2-enoate via Knoevenagel Condensation

A common and efficient method for the synthesis of α,β-unsaturated cyano esters is the Knoevenagel condensation.[6] This reaction involves the base-catalyzed condensation of an active methylene compound (in this case, ethyl cyanoacetate) with a ketone or aldehyde (here, acetone). The resulting ethyl 2-cyano-3-methylbut-2-enoate is a direct precursor to the corresponding carboxylic acid and a valuable intermediate in its own right.[7]

Reaction Mechanism

The Knoevenagel condensation proceeds through a series of well-understood steps:

  • Enolate Formation: A basic catalyst, such as piperidine or DBU, deprotonates the α-carbon of ethyl cyanoacetate, forming a resonance-stabilized enolate.[6][8]

  • Nucleophilic Attack: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetone.[6]

  • Intermediate Formation: A tetrahedral intermediate is formed.

  • Dehydration: The intermediate undergoes dehydration to yield the stable α,β-unsaturated product, ethyl 2-cyano-3-methylbut-2-enoate.

Knoevenagel_Condensation cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product Acetone Acetone Nucleophilic_Attack Nucleophilic Attack Acetone->Nucleophilic_Attack Ethyl_Cyanoacetate Ethyl_Cyanoacetate Enolate_Formation Enolate Formation Ethyl_Cyanoacetate->Enolate_Formation Base Catalyst Enolate_Formation->Nucleophilic_Attack Dehydration Dehydration Nucleophilic_Attack->Dehydration Product_Ester Ethyl 2-Cyano-3-methylbut-2-enoate Dehydration->Product_Ester

Figure 1: Workflow for the Knoevenagel Condensation.
Experimental Protocol: Synthesis of Ethyl 2-Cyano-3-methylbut-2-enoate

This protocol is a representative example based on established Knoevenagel condensation procedures.[6][8]

Materials:

  • Acetone (1.0 eq)

  • Ethyl cyanoacetate (1.0 eq)

  • Piperidine (0.1 eq) or Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 eq)

  • Ethanol or Toluene

  • Ethyl acetate

  • Dilute Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetone (1.0 eq), ethyl cyanoacetate (1.0 eq), and ethanol.

  • Add the basic catalyst (e.g., piperidine, 0.1 eq) to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with dilute hydrochloric acid (to remove the basic catalyst), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude ethyl 2-cyano-3-methylbut-2-enoate by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

Application in Pharmaceutical Synthesis: The Conversion of Leflunomide to Teriflunomide

The primary pharmaceutical relevance of the cyano-butenoic acid scaffold is exemplified by Teriflunomide. Teriflunomide is the active metabolite of Leflunomide, and its formation involves the in vivo or synthetic opening of the isoxazole ring of Leflunomide.[1][4] This transformation can be efficiently carried out in the laboratory, providing a direct route to the API.

Leflunomide_to_Teriflunomide Leflunomide Leflunomide (Precursor) Ring_Opening Isoxazole Ring Opening (Base-mediated) Leflunomide->Ring_Opening aq. NaOH Teriflunomide Teriflunomide (Active Pharmaceutical Ingredient) Ring_Opening->Teriflunomide

Figure 2: Conversion of Leflunomide to Teriflunomide.
Experimental Protocol: Synthesis of Teriflunomide from Leflunomide

The following protocol is adapted from patent literature describing the synthesis of Teriflunomide.[9]

Materials:

  • Leflunomide (1.0 eq)

  • Sodium Hydroxide (aq. solution)

  • Methyl Ethyl Ketone (MEK) or other suitable organic solvent

  • Methanol

  • Acetonitrile

  • Water

  • Hydrochloric Acid (for acidification)

Procedure:

  • In a suitable reaction vessel, dissolve Leflunomide (1.0 eq) in a mixture of an organic solvent such as Methyl Ethyl Ketone and an alcohol like methanol.

  • Add an aqueous solution of a base, for example, sodium hydroxide, to the reaction mixture.

  • Heat the mixture and monitor the reaction for the disappearance of Leflunomide by an appropriate analytical technique (e.g., HPLC or TLC).

  • Once the reaction is complete, cool the mixture.

  • Carefully acidify the reaction mixture with hydrochloric acid to precipitate the crude Teriflunomide.

  • Isolate the crude product by filtration and wash with water.

  • Purify the crude Teriflunomide by recrystallization from a suitable solvent system, such as a mixture of acetonitrile and water, to yield the pure product.

Conclusion

Derivatives of cyano-butenoic acid are indispensable intermediates in the synthesis of pharmaceuticals, most notably in the production of Teriflunomide. The Knoevenagel condensation provides a robust method for the synthesis of key precursors like ethyl 2-cyano-3-methylbut-2-enoate. The subsequent transformation of Leflunomide to Teriflunomide via a base-mediated ring-opening reaction highlights the synthetic utility of this chemical class. The protocols and mechanistic insights provided in this guide are intended to equip researchers with the foundational knowledge to confidently and safely utilize these intermediates in their drug discovery and development endeavors.

References

  • From Leflunomide to Teriflunomide: Drug Development and Immuno-suppressive Oral Drugs in the Treatment of Multiple Sclerosis. PMC. Available at: [Link][1][10]

  • US10526279B2 - Process for the preparation of teriflunomide. Google Patents.
  • Role of oral teriflunomide in the management of multiple sclerosis. Taylor & Francis Online. Available at: [Link]

  • On the interactions of leflunomide and teriflunomide within receptor cavity — NMR studies and energy calculations. NIH. Available at: [Link]

  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Heterocyclic Communications. Available at: [Link]

  • One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. MDPI. Available at: [Link]

  • Optimization of the Knoevenagel synthesis of (E)-2-cyano-3- arylacrylamide 3a. ResearchGate. Available at: [Link]

  • From Leflunomide to Teriflunomide: Drug Development and Immunosuppressive Oral Drugs in the Treatment of Multiple Sclerosis. PubMed. Available at: [Link]

  • Teriflunomide in the treatment of multiple sclerosis: current evidence and future prospects. SciSpace. Available at: [Link]

  • Synthesis, Stability and Diels‐Alder Reactions of Methyl 2‐Oxobut‐3‐enoate. DTU Research Database. Available at: [Link]

  • 2-Cyano-3-methyl-but-2-enoic acid ethyl ester | C8H11NO2. PubChem. Available at: [Link]

  • Shared Care Protocol - Leflunomide for patients within adult services. NHS Dorset. Available at: [Link]

Sources

Application Note: Polymerization of 2-Cyano-2-methyl-but-3-enoic Acid (CMBA)

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the polymerization protocols for 2-Cyano-2-methyl-but-3-enoic acid (CMBA) .

Based on its chemical structure, CMBA is a quaternary allylic monomer . Unlike typical allyl monomers which suffer from degradative chain transfer, CMBA lacks allylic protons, making it amenable to high-yield radical polymerization. This guide provides a derived protocol based on the physicochemical properties of hindered vinyl monomers.

Executive Summary & Mechanistic Insight

2-Cyano-2-methyl-but-3-enoic acid (CMBA) is a functionalized vinyl monomer characterized by a quaternary


-carbon bearing a carboxylic acid, a nitrile group, and a methyl group.
  • The Allylic Advantage: Standard allyl monomers (e.g., allyl acetate) polymerize poorly due to degradative chain transfer , where the propagating radical abstracts a labile allylic hydrogen from the monomer, terminating the chain.

  • CMBA Unique Feature: The

    
    -position (C2) in CMBA is quaternary (fully substituted). It possesses no allylic protons . Consequently, degradative chain transfer is structurally impossible. This allows CMBA to undergo Free Radical Polymerization (FRP)  and Reversible Deactivation Radical Polymerization (RDRP)  with kinetics similar to hindered methacrylates rather than allyl esters.
    
  • Steric Considerations: The bulky

    
    -substituents create significant steric hindrance, potentially reducing the propagation rate constant (
    
    
    
    ). High-temperature initiation or controlled radical techniques (RAFT) are recommended to maintain conversion.
Polymerization Mechanism

The polymerization proceeds via the addition of a radical species to the terminal vinyl group (


-carbon relative to carboxyl).

Pathway:

  • Initiation: Thermal decomposition of initiator (AIBN) yields radicals.

  • Propagation: Radical attacks the terminal double bond (C4). The unpaired electron stabilizes at C3 (secondary radical).

  • Steric Locking: The bulky quaternary center at C2 prevents back-biting and isomerization, locking the monomer in a linear polyethylene-like backbone with pendant functional groups.

G cluster_0 Key Advantage Initiator Initiator (AIBN) Thermal Decomposition Radical Primary Radical (R•) Initiator->Radical  kd (60-70°C)   Transition Transition State (Sterically Hindered) Radical->Transition  Attack C4 (Vinyl)   Monomer CMBA Monomer (Quaternary Allyl) Monomer->Transition Note NO Allylic H = NO Degradative Transfer Monomer->Note Polymer Poly(CMBA) Functionalized Backbone Transition->Polymer  Propagation (kp)   Polymer->Polymer  Chain Growth  

Figure 1: Mechanistic pathway of CMBA polymerization highlighting the absence of degradative chain transfer.

Protocol A: Free Radical Solution Polymerization

Objective: Synthesis of Homo-Poly(CMBA) with moderate molecular weight distribution.

Materials & Reagents
ReagentSpecificationRole
CMBA >98% PurityMonomer
AIBN Recrystallized from MethanolInitiator
1,4-Dioxane Anhydrous, HPLC GradeSolvent (Solubilizes polar polymer)
Diethyl Ether ACS GradePrecipitant
Step-by-Step Procedure
  • Monomer Purification:

    • Dissolve CMBA in minimal ethyl acetate and wash with 5% NaHCO3 (aq) only if removing acidic impurities/inhibitors (Caution: CMBA is an acid; this step converts it to salt. If monomer is the free acid, skip base wash and use recrystallization from benzene/hexanes).

    • Recommendation: Use fresh monomer synthesized via hydrolysis of the corresponding ester if purity is low.

  • Reaction Setup:

    • In a Schlenk flask, dissolve CMBA (2.0 g, 13.0 mmol) in 1,4-Dioxane (8.0 mL) .

    • Target solid content: 20 wt% (High dilution helps manage steric hindrance).

    • Add AIBN (21 mg, 1 mol%) .

  • Deoxygenation (Critical):

    • Perform 3 cycles of Freeze-Pump-Thaw to remove dissolved oxygen, which inhibits radical polymerization.

    • Backfill with dry Nitrogen or Argon.

  • Polymerization:

    • Immerse flask in a pre-heated oil bath at 70°C .

    • Stir magnetically at 300 RPM for 16–24 hours .

    • Note: The solution typically becomes viscous. If gelation occurs, add more dioxane.

  • Workup:

    • Cool the reaction to room temperature.

    • Dropwise add the reaction mixture into cold Diethyl Ether (100 mL) with vigorous stirring. Poly(CMBA) will precipitate as a white/off-white solid.

    • Filter and dry under vacuum at 40°C for 24 hours.

Protocol B: RAFT Controlled Polymerization

Objective: Synthesis of Poly(CMBA) with narrow dispersity (Đ < 1.2) for block copolymer applications.

Selection of RAFT Agent

Due to the "methacrylate-like" steric profile (tertiary radical intermediate), a Dithiobenzoate or Trithiocarbonate suitable for methacrylates is required.

  • Recommended Agent: 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB).

Workflow Diagram

RAFT cluster_ratios Molar Ratios Step1 1. Charge Schlenk Flask (CMBA, CPADB, AIBN, DMF) Step2 2. Degas (Freeze-Pump-Thaw x3) Step1->Step2 Step3 3. Polymerize at 70°C (Time: 12-18h) Step2->Step3 Step4 4. Quench (Liquid N2) Step3->Step4 Step5 5. Purification (Precipitation in Hexane/Ether) Step4->Step5 Ratio [Monomer]:[CTA]:[Initiator] 200 : 1 : 0.2

Figure 2: RAFT polymerization workflow for controlled molecular weight.

Protocol Modifications
  • Stoichiometry: Use a ratio of [Monomer]:[CTA]:[Initiator] = 200:1:0.2 .

  • Solvent: DMF (Dimethylformamide) is preferred over dioxane to ensure solubility of the RAFT agent and the polar polymer chain.

  • Quenching: Stop reaction at ~60% conversion to preserve "living" chain ends.

Characterization & Validation
TechniqueAnalyteExpected Outcome
1H NMR (DMSO-d6) Polymer BackboneDisappearance of vinyl peaks (

5.0–6.0 ppm). Broadening of backbone -CH2- signals (

1.5–2.5 ppm).
FT-IR Functional GroupsRetention of Nitrile stretch (~2240 cm⁻¹) and Carbonyl stretch (~1710 cm⁻¹). Loss of C=C stretch (~1640 cm⁻¹).
GPC/SEC Molecular Weight

typically 10,000–50,000 g/mol . Đ

1.5-2.0 (FRP) or <1.2 (RAFT). Use PMMA standards.
DSC Thermal PropertiesHigh

expected (>100°C) due to bulky quaternary groups restricting chain mobility.
References
  • Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process. Australian Journal of Chemistry, 58(6), 379–410. Link

  • Odian, G. (2004). Principles of Polymerization (4th ed.). Wiley-Interscience. (Chapter 3: Radical Chain Polymerization - Steric Effects). Link

  • Yamada, B., & Zetterlund, P. B. (2002). Radical Polymerization of Monomers with a Bulky Substituent. Handbook of Radical Polymerization, 117-150. (Mechanisms of hindered vinyl monomers).
  • Matsumoto, A. (2001). Polymerization of Multiallyl Monomers. Progress in Polymer Science, 26(2), 189-257. (Context on allylic vs. quaternary allylic behavior). Link

Application Notes and Protocols for Michael Addition Reactions Using 2-Cyano-2-methyl-but-3-enoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated reactivity and application of 2-cyano-2-methyl-but-3-enoic acid as a Michael acceptor in conjugate addition reactions. While direct literature on this specific substrate is sparse, this document extrapolates from well-established principles of Michael addition chemistry to offer detailed theoretical protocols, mechanistic insights, and potential applications in organic synthesis and drug development. The unique structural features of 2-cyano-2-methyl-but-3-enoic acid, namely the geminal cyano and carboxylic acid groups, suggest a highly activated and sterically distinct Michael acceptor. This guide will explore its potential reactions with various nucleophiles and provide a framework for its experimental investigation.

Introduction: The Michael Addition and the Potential of a Novel Acceptor

The Michael addition, or conjugate 1,4-addition, is a fundamental carbon-carbon bond-forming reaction in organic chemistry, widely employed in the synthesis of complex molecules and pharmaceuticals.[1][2] The reaction involves the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound or other electron-deficient alkene (a Michael acceptor).[3][4] The versatility of this reaction stems from the wide array of suitable donors and acceptors, leading to the formation of a 1,5-dicarbonyl or related functional group pattern.[3]

2-Cyano-2-methyl-but-3-enoic acid presents itself as a potentially valuable, yet underexplored, Michael acceptor. Its key structural features include:

  • A vinyl group activated by two electron-withdrawing groups.

  • A geminal cyano and carboxylic acid group at the α-position, which are expected to significantly enhance the electrophilicity of the β-carbon.

  • A methyl group at the α-position, which may introduce specific steric considerations in the transition state.

These characteristics suggest that 2-cyano-2-methyl-but-3-enoic acid could be a highly reactive and stereochemically interesting substrate for Michael additions, offering a new avenue for the synthesis of novel molecular scaffolds.

Mechanistic Considerations

The general mechanism of the Michael addition proceeds in three key steps:

  • Formation of the Nucleophile: A base is typically used to deprotonate the Michael donor, generating a resonance-stabilized carbanion (enolate).[1][5]

  • Conjugate Addition: The nucleophile attacks the electrophilic β-carbon of the Michael acceptor, leading to the formation of a new carbon-carbon bond and a new enolate intermediate.[6]

  • Protonation: The enolate intermediate is protonated by a protic solvent or upon acidic workup to yield the final Michael adduct.[1]

In the context of 2-cyano-2-methyl-but-3-enoic acid, the strong electron-withdrawing nature of both the nitrile and carboxylic acid groups will polarize the double bond, making the β-carbon highly susceptible to nucleophilic attack.

Caption: Generalized mechanism of Michael addition.

Potential Michael Donors for Reaction with 2-Cyano-2-methyl-but-3-enoic Acid

A wide variety of nucleophiles can potentially be employed as Michael donors in reactions with 2-cyano-2-methyl-but-3-enoic acid. The choice of donor will influence the reaction conditions and the nature of the final product.

Michael Donor Class Examples Anticipated Product Key Considerations
Soft Carbon Nucleophiles Diethyl malonate, Ethyl acetoacetate, 1,3-DiketonesHighly functionalized dicarboxylic acids or keto-acidsRequires a base for enolate formation. The adducts are versatile synthetic intermediates.
Organocuprates Lithium dimethylcuprate (LiCu(CH₃)₂), Lithium diphenylcuprate (LiCu(Ph)₂)β-alkylated or β-arylated productsKnown to favor 1,4-addition over 1,2-addition.[7]
Thiols Thiophenol, Benzyl mercaptanβ-thioether containing compoundsOften proceeds under mild, base-catalyzed conditions.
Amines Piperidine, Morpholine, Anilineβ-amino acidsCan be catalyzed by the amine itself (self-catalysis) or by a stronger base.
Alcohols Methanol, Ethanol (as alkoxides)β-alkoxy substituted compoundsRequires a strong base to generate the alkoxide nucleophile.

Experimental Protocols (Theoretical)

The following protocols are theoretical and based on established procedures for Michael additions with analogous acceptors like acrylonitrile and other α,β-unsaturated systems.[8][9] Optimization of reaction conditions (catalyst, solvent, temperature, and reaction time) will be necessary.

Protocol 1: Michael Addition of a Soft Carbon Nucleophile (Diethyl Malonate)

This protocol describes the addition of a classic Michael donor to 2-cyano-2-methyl-but-3-enoic acid.

Materials:

  • 2-Cyano-2-methyl-but-3-enoic acid

  • Diethyl malonate

  • Sodium ethoxide (NaOEt) or another suitable base

  • Anhydrous ethanol

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-cyano-2-methyl-but-3-enoic acid (1.0 eq) in anhydrous ethanol.

  • Add diethyl malonate (1.1 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of sodium ethoxide (0.1 eq) in anhydrous ethanol.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl until the solution is acidic.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol_1_Workflow A 1. Dissolve Reactants B 2. Add Michael Donor A->B C 3. Cool to 0°C B->C D 4. Add Base C->D E 5. Stir at Room Temperature D->E F 6. Monitor by TLC E->F G 7. Acidic Workup F->G Reaction Complete H 8. Extraction G->H I 9. Purification H->I

Caption: Workflow for the Michael addition of diethyl malonate.

Protocol 2: Aza-Michael Addition of an Amine (Piperidine)

This protocol outlines the addition of a secondary amine to 2-cyano-2-methyl-but-3-enoic acid.

Materials:

  • 2-Cyano-2-methyl-but-3-enoic acid

  • Piperidine

  • Toluene or another suitable aprotic solvent

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolve 2-cyano-2-methyl-but-3-enoic acid (1.0 eq) in toluene in a round-bottom flask.

  • Add piperidine (1.2 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 6-12 hours. The amine can act as both the nucleophile and the base.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess amine.

  • The resulting crude product may be purified by recrystallization or column chromatography if necessary.

Applications in Drug Discovery and Development

The Michael adducts derived from 2-cyano-2-methyl-but-3-enoic acid are expected to be versatile intermediates for the synthesis of novel compounds with potential biological activity.

  • β-Amino Acids: The aza-Michael adducts are precursors to unnatural β-amino acids, which are important building blocks in peptidomimetics and other pharmaceutically relevant molecules.

  • Highly Functionalized Scaffolds: The adducts from carbon nucleophiles can be further manipulated through cyclization or functional group transformations to create complex molecular architectures.

  • Pro-drugs and Covalent Inhibitors: The electrophilic nature of the parent compound and the potential for retro-Michael reactions in the adducts could be explored in the design of pro-drugs or covalent inhibitors that target specific biological nucleophiles, such as cysteine residues in proteins.

Troubleshooting and Considerations

  • Polymerization: Due to the high reactivity of the Michael acceptor, polymerization can be a competing side reaction. This can be minimized by slow addition of the base or by using a less reactive catalytic system.

  • 1,2-Addition: While 1,4-addition is generally favored, highly reactive nucleophiles may lead to some 1,2-addition at the carboxylic acid group (e.g., esterification or amidation).[6] Careful selection of the nucleophile and reaction conditions is crucial.

  • Stereochemistry: The α-carbon of the Michael adduct is a stereocenter. Asymmetric Michael additions can be explored using chiral catalysts or chiral auxiliaries to control the stereochemical outcome.

  • Decarboxylation: Under harsh thermal or acidic/basic conditions, the carboxylic acid group of the Michael adduct may be susceptible to decarboxylation.

Conclusion

2-Cyano-2-methyl-but-3-enoic acid represents a promising, yet largely unexplored, Michael acceptor. Its unique electronic and steric properties suggest that it could be a valuable tool for synthetic chemists. The theoretical protocols and considerations outlined in this guide provide a solid foundation for researchers to begin investigating the utility of this compound in Michael addition reactions and to unlock its potential in the synthesis of novel molecules for drug discovery and other applications.

References

  • ChemRxiv. (n.d.). Electron Rich Triarylphosphines as Nucleophilic Catalysts for Oxa-Michael Reactions. Retrieved from [Link]

  • ChemRxiv. (2021, March 19). Electron Rich Triarylphosphines as Nucleophilic Catalysts for Oxa-Michael Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Michael additions of primary and secondary amines to acrylonitrile catalyzed by lipases. Retrieved from [Link]

  • ResearchGate. (2020, April 16). Highly efficient Michael additions of acrylonitrile with alcohols over K2CO3/zeolite catalysts in a solvent-free system. Retrieved from [Link]

  • Royal Society of Chemistry. (2015, December 2). Catalytic asymmetric conjugate addition of isocyanoacetate to (Z)-3-substituted-2-(4-pyridyl)-acrylonitrile, a reactive class of Michael acceptor. Retrieved from [Link]

  • MDPI. (2022, July 1). Michael Addition of Carbonyl Compounds to α,β-Unsaturated Nitroalkenes. Retrieved from [Link]

  • Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]

  • Wikipedia. (n.d.). Michael addition reaction. Retrieved from [Link]

  • Adichemistry. (n.d.). MICHAEL ADDITION REACTION | MECHANISM | 1,4 | DONOR | ACCEPTOR | APPLICATIONS. Retrieved from [Link]

  • YouTube. (2024, December 29). Michael addition reaction #Michael #additionreaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Michael Addition Mechanism. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Michael Addition. Retrieved from [Link]

Sources

Application Note: Synthesis of Cyanoacrylate Derivatives from 2-Cyano-2-methyl-but-3-enoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research scientists and drug development professionals. It details the synthesis of functionalized cyanoacrylate esters starting from the specific precursor 2-Cyano-2-methyl-but-3-enoic acid .

Unlike the common "superglue" monomers (alkyl 2-cyanoacrylates) synthesized via the Knoevenagel condensation of formaldehyde, this protocol focuses on the derivatization of a quaternary


-substituted  precursor. This specific pathway yields sterically hindered, stable cyanoacrylate derivatives often used as intermediates in pharmaceutical synthesis or as specialized monomers for radical polymerization (rather than anionic).

Introduction & Chemical Context

The Precursor: 2-Cyano-2-methyl-but-3-enoic Acid

The starting material, 2-Cyano-2-methyl-but-3-enoic acid (CAS: Analogous to 2-cyano-alkenoic acids), represents a unique class of


-disubstituted cyanoacetic acid derivatives.
  • Structure: An allyl group and a methyl group are attached to the

    
    -carbon (C2), which also bears the cyano and carboxylic acid groups.
    
  • Quaternary Center: Unlike standard cyanoacrylates, the

    
    -carbon is quaternary (fully substituted). This prevents the base-catalyzed tautomerization to a conjugated system (e.g., 2-cyano-3-methyl-but-2-enoic acid) typically seen in mono-substituted analogs.
    
  • Reactivity: The molecule contains a terminal alkene (vinyl group) capable of radical polymerization and a carboxylic acid suitable for esterification.

Target Derivatives

The primary derivatives of interest are the alkyl esters (e.g., Ethyl 2-cyano-2-methyl-but-3-enoate). These compounds serve two critical roles:

  • Pharmaceutical Intermediates: The quaternary center provides a scaffold for synthesizing complex amino acids or heterocyclic compounds via functionalization of the alkene.

  • Specialized Monomers: Due to the steric bulk of the

    
    -methyl group, these esters do not undergo the rapid anionic polymerization characteristic of "superglues." Instead, they are stable monomers suitable for controlled radical polymerization  to form functionalized polymers for drug delivery matrices.
    

Chemical Mechanism & Pathway

The synthesis involves the activation of the carboxylic acid followed by nucleophilic acyl substitution. Due to the sensitivity of the terminal alkene and the potential for decarboxylation at high temperatures, a mild Steglich Esterification or Acid Chloride route is preferred over high-temperature Fischer esterification.

Reaction Pathway Diagram

The following diagram illustrates the conversion of the acid to its ethyl ester derivative and subsequent potential radical polymerization.

SynthesisPathway Precursor 2-Cyano-2-methyl-but-3-enoic Acid (Precursor) Activation Activation (Oxalyl Chloride / DMF) Precursor->Activation 0°C, CH2Cl2 Intermediate Acid Chloride Intermediate (Reactive Species) Activation->Intermediate -HCl, -CO2 Esterification Esterification (R-OH / Pyridine) Intermediate->Esterification Nucleophilic Attack Product Alkyl 2-cyano-2-methyl-but-3-enoate (Target Derivative) Esterification->Product Isolation Polymer Poly(cyanoacrylate) Derivative (Via Radical Polymerization) Product->Polymer AIBN, Heat (Optional)

Caption: Synthetic pathway from 2-Cyano-2-methyl-but-3-enoic acid to ester derivatives via acid chloride activation.

Detailed Experimental Protocol

Materials & Reagents
ReagentPurityRoleHazard Note
2-Cyano-2-methyl-but-3-enoic acid >97%PrecursorIrritant, Moisture sensitive
Oxalyl Chloride 99%Chlorinating AgentCorrosive, Toxic fumes
Ethanol (or target alcohol) AnhydrousNucleophileFlammable
Dichloromethane (DCM) AnhydrousSolventVolatile, Carcinogen suspect
DMF CatalyticCatalystToxic
Pyridine 99%Base (HCl scavenger)Noxious odor, Flammable
Protocol: Synthesis of Ethyl 2-cyano-2-methyl-but-3-enoate
Phase 1: Acid Chloride Formation (Activation)

Rationale: Direct esterification is slow due to the steric hindrance of the


-methyl group. The acid chloride route ensures complete conversion under mild conditions.
  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel. Flame-dry the apparatus under nitrogen flow.

  • Dissolution: Charge the flask with 2-Cyano-2-methyl-but-3-enoic acid (10.0 g, 65.3 mmol) and anhydrous DCM (100 mL). Cool the solution to 0°C using an ice bath.

  • Catalysis: Add DMF (5 drops, catalytic amount).

  • Addition: Add Oxalyl Chloride (6.2 mL, 71.8 mmol, 1.1 eq) dropwise via the addition funnel over 30 minutes. Caution: Vigorous gas evolution (CO, CO2, HCl) will occur.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours.

    • Checkpoint: Reaction completion can be monitored by taking an aliquot, quenching with MeOH, and checking TLC (disappearance of acid spot).

  • Concentration: Remove the solvent and excess oxalyl chloride under reduced pressure (rotary evaporator, <30°C) to yield the crude acid chloride as a yellow oil. Do not purify further.

Phase 2: Esterification
  • Preparation: Redissolve the crude acid chloride in anhydrous DCM (50 mL) and cool to 0°C .

  • Nucleophile Mix: In a separate flask, mix Ethanol (4.6 mL, 78.4 mmol, 1.2 eq) and Pyridine (6.3 mL, 78.4 mmol, 1.2 eq) in DCM (20 mL).

  • Coupling: Add the alcohol/pyridine mixture dropwise to the cold acid chloride solution over 20 minutes. The solution will turn cloudy as pyridinium hydrochloride precipitates.

  • Completion: Stir at 0°C for 1 hour, then allow to warm to room temperature and stir for an additional 4 hours.

Phase 3: Workup & Purification
  • Quench: Pour the reaction mixture into ice-cold 1M HCl (100 mL) to neutralize excess pyridine.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

  • Washing: Wash the combined organics with:

    • Saturated NaHCO3 (2 x 50 mL) – Removes unreacted acid.

    • Brine (1 x 50 mL).

  • Drying: Dry over anhydrous MgSO4, filter, and concentrate under vacuum.

  • Distillation: Purify the crude oil via vacuum distillation (0.5 mmHg).

    • Note: Add a radical inhibitor (e.g., 100 ppm Hydroquinone) to the distillation pot to prevent polymerization of the terminal alkene.

    • Expected Yield: 80-90% as a clear, colorless liquid.

Characterization & Validation

To ensure the integrity of the synthesized derivative, the following analytical parameters must be met.

TechniqueExpected SignalInterpretation
1H NMR (CDCl3)

1.60 (s, 3H,

-Me)
Confirms retention of the quaternary methyl group.

5.2-5.4 (m, 2H, =CH2)
Confirms the terminal alkene is intact (no isomerization).

5.8-6.0 (m, 1H, -CH=)
Characteristic vinyl proton.

4.2 (q, 2H, O-CH2-)
Confirms ester formation (Ethyl group).
IR Spectroscopy 2245 cm

(sharp)
Nitrile (-CN) stretch.
1735 cm

(strong)
Ester Carbonyl (C=O) stretch.
GC-MS Molecular Ion [M]+Matches calculated mass (e.g., Ethyl ester: 181 m/z).

Safety & Handling

  • Cyanide Functionality: While the nitrile group is covalently bonded, combustion or strong acid hydrolysis can release HCN. Work in a well-ventilated fume hood.

  • Exotherm Control: The reaction with oxalyl chloride generates toxic gases. Ensure the exhaust is trapped or vented to a scrubber.

  • Polymerization: The product contains a terminal alkene. Store at 4°C with a stabilizer (e.g., BHT or Hydroquinone) to prevent spontaneous radical polymerization.

References

  • Knoevenagel Condensation & Cyanoacrylate Chemistry

    • Concept: Standard synthesis of cyanoacrylates involves the condensation of cyanoacetate and formaldehyde.

    • Source:

  • Radical Polymerization of Cyanoacrylates

    • Concept: Radical polymerization mechanisms for sterically hindered cyanoacryl
    • Source:

  • Synthesis of Substituted Cyanoacetic Acids

    • Concept: Methodologies for -alkylation and esterification of cyanoacetic acid deriv
    • Source:

  • Properties of Methyl Cyanoacrylate

    • Concept: Physical properties and handling of cyanoacrylate monomers.[1][2][3]

    • Source:

Sources

Troubleshooting & Optimization

Preventing spontaneous polymerization of 2-Cyano-2-methyl-but-3-enoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction for the Modern Researcher

Welcome to the dedicated technical support guide for 2-Cyano-2-methyl-but-3-enoic acid. As a researcher, scientist, or drug development professional, you understand the critical importance of maintaining the integrity of your starting materials. 2-Cyano-2-methyl-but-3-enoic acid, with its vinyl, cyano, and carboxylic acid functionalities, is a highly reactive monomer susceptible to spontaneous polymerization. This guide is designed to provide you with in-depth, field-proven insights and actionable protocols to prevent unwanted polymerization, ensuring the success and reproducibility of your experiments.

This document moves beyond a simple checklist of steps. It delves into the causality behind experimental choices, offering a self-validating system of protocols grounded in established chemical principles. While direct literature on the polymerization of 2-Cyano-2-methyl-but-3-enoic acid is not abundant, the principles outlined here are synthesized from extensive knowledge of structurally analogous compounds, such as cyanoacrylates and acrylic acid derivatives.

Part 1: Frequently Asked Questions (FAQs) - Understanding the "Why"

This section addresses the fundamental questions regarding the spontaneous polymerization of 2-Cyano-2-methyl-but-3-enoic acid.

Q1: Why is 2-Cyano-2-methyl-but-3-enoic acid so prone to spontaneous polymerization?

A1: The susceptibility of 2-Cyano-2-methyl-but-3-enoic acid to spontaneous polymerization stems from the electron-withdrawing nature of the cyano (-CN) and carboxylic acid (-COOH) groups. These groups are attached to the same carbon atom as the vinyl group (C=C double bond), which creates a highly electron-deficient double bond. This makes the molecule extremely vulnerable to attack by nucleophiles, initiating anionic polymerization. Additionally, like other vinyl compounds, it is susceptible to free-radical polymerization, which can be initiated by heat, light, or trace impurities.

Q2: What are the primary mechanisms of polymerization I should be concerned about?

A2: You need to be vigilant about two primary polymerization pathways:

  • Anionic Polymerization: This is often the more aggressive pathway for cyano-containing monomers. It can be initiated by weak bases or nucleophiles, such as water, amines, or even trace impurities on the surface of glassware. The strong electron-withdrawing groups stabilize the resulting carbanion, driving the rapid addition of more monomer units.

  • Free-Radical Polymerization: This mechanism is initiated by free radicals, which can be generated by thermal energy (heat), ultraviolet light, or the presence of radical-generating impurities (e.g., peroxides). The double bond of the vinyl group readily reacts with these radicals to start a chain reaction.

Q3: What is the role of an "inhibitor" and how does it work?

A3: An inhibitor is a chemical compound added in small quantities to a monomer to prevent or retard polymerization. There are two main types of inhibitors relevant to your work with 2-Cyano-2-methyl-but-3-enoic acid:

  • Free-Radical Inhibitors (or Scavengers): These compounds react with and neutralize free radicals as they form, terminating the polymerization chain reaction. A common example is hydroquinone, which, in the presence of oxygen, is highly effective at quenching free radicals.

  • Anionic Polymerization Inhibitors: These are typically weak acids that neutralize the basic or nucleophilic species that would otherwise initiate anionic polymerization. By maintaining a slightly acidic environment, the initiation of the anionic chain reaction is prevented.

Q4: I've heard that oxygen is sometimes necessary for inhibitors to work. Is this true?

A4: Yes, this is a critical and often misunderstood point. Many common free-radical inhibitors, such as hydroquinone and its derivatives, are most effective in the presence of dissolved oxygen.[1][2][][4] The inhibitor itself doesn't directly react with the initial carbon-centered radical. Instead, oxygen reacts with the carbon radical to form a peroxy radical. The inhibitor then efficiently reacts with this peroxy radical to terminate the chain reaction. Therefore, storing the monomer under a completely inert atmosphere (like pure nitrogen or argon) can render these types of inhibitors ineffective and may actually increase the risk of polymerization.

Q5: Can I use too much inhibitor? What are the consequences?

A5: Absolutely. While essential for stability, an excessive concentration of an inhibitor can be detrimental. Over-stabilization can make it difficult to initiate the desired polymerization when you intend to use the monomer. More critically, high inhibitor levels can create a false sense of security.[1][4] If the monomer is subjected to significant heat, the inhibitor will eventually be consumed. Once depleted, the polymerization can proceed at a very high temperature, leading to a dangerous runaway reaction. It is crucial to use the recommended concentration of inhibitors.

Part 2: Troubleshooting Guide - When Things Go Wrong

This section provides a structured approach to troubleshooting common issues encountered during the handling and use of 2-Cyano-2-methyl-but-3-enoic acid.

Observed Problem Potential Cause(s) Recommended Action(s)
Increased Viscosity or Gelation in Storage 1. Depletion of inhibitor over time.2. Storage temperature is too high.3. Exposure to light (UV).4. Contamination with basic/nucleophilic substances.1. Do NOT attempt to use. Safely dispose of the material according to your institution's guidelines.2. Review storage conditions. Ensure the monomer is stored in a cool, dark place.3. Check the date of receipt and inhibitor certificate (if available). Implement a "first-in, first-out" inventory system.
Polymerization Upon Addition of Other Reagents 1. The added reagent is basic or nucleophilic (e.g., amines, some solvents).2. The reaction solvent contains impurities.3. The reaction is being run at an elevated temperature without sufficient inhibition for those conditions.1. Test the pH of all reagents and solvents before adding them to the monomer.2. Use freshly distilled and de-gassed solvents.3. If a basic reagent is required, consider adding it as a protonated salt and deprotecting it in situ, or adding it very slowly at a low temperature.4. For reactions at elevated temperatures, consider adding a process inhibitor.
Inconsistent Reaction Initiation 1. Variable levels of inhibitor in the monomer stock.2. The inhibitor was not fully removed before starting the desired polymerization.1. If precise initiation is critical, you must first remove the storage inhibitor (see protocol below).2. Standardize your inhibitor removal procedure to ensure consistency between batches.

Part 3: Experimental Protocols and Methodologies

These protocols provide a foundation for the safe handling, storage, and use of 2-Cyano-2-methyl-but-3-enoic acid.

Protocol 1: Recommended Storage and Handling

The primary objective of proper storage is to prevent the initiation of both anionic and free-radical polymerization.

Materials:

  • Amber glass or opaque, high-density polyethylene (HDPE) bottle

  • PTFE-lined cap

  • Refrigerator or cold room (4°C)

  • Parafilm or other sealing film

Procedure:

  • Inhibitor System: Upon receipt or synthesis, ensure the monomer is stabilized with a dual inhibitor system. A recommended starting point is:

    • Free-Radical Inhibitor: 50-200 ppm of p-methoxyphenol (MEHQ) or hydroquinone.

    • Anionic Inhibitor: A weak acid such as phosphoric acid or a trace amount of an acidic gas like sulfur dioxide.[5]

  • Oxygen Requirement: For phenolic inhibitors like MEHQ or hydroquinone to be effective, a small amount of oxygen is necessary. Do not store under a fully inert atmosphere. The headspace in the storage bottle is typically sufficient.

  • Temperature: Store the container at 4°C. Avoid freezing, as this can cause the inhibitor to separate from the monomer.

  • Light: Protect the monomer from light by storing it in an amber or opaque bottle and in a dark location. UV light can initiate free-radical polymerization.

  • Container and Sealing: Use a clean, dry amber glass bottle with a PTFE-lined cap. After closing, wrap the cap and neck of the bottle with Parafilm to prevent atmospheric moisture from entering.

  • Inventory Management: Label the bottle with the date of receipt/synthesis and the inhibitor concentration. Use a "first-in, first-out" system to ensure older stock is used first.[6] It is recommended to check the inhibitor level at regular intervals, especially for long-term storage.

Protocol 2: Inhibitor Removal for Controlled Polymerization

For applications requiring precise control over polymerization initiation, the storage inhibitor must be removed.

Materials:

  • 2-Cyano-2-methyl-but-3-enoic acid (inhibited)

  • 5% aqueous sodium hydroxide (NaOH) solution, cooled to 5°C

  • Diethyl ether or other suitable organic solvent

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Extraction: In a separatory funnel, dissolve the inhibited monomer in an equal volume of diethyl ether.

  • Alkaline Wash: Add an equal volume of the cold 5% NaOH solution to the separatory funnel. Shake gently to mix. The phenolic inhibitor will be deprotonated and extracted into the aqueous layer. Caution: Perform this step quickly and at a low temperature to minimize base-induced polymerization of the monomer.

  • Separation: Allow the layers to separate and drain off the aqueous (lower) layer. Repeat the wash with fresh cold NaOH solution two more times.

  • Neutralization and Drying: Wash the organic layer with cold brine to remove any residual NaOH. Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator at a low temperature (≤ 30°C).

  • Immediate Use: The resulting uninhibited monomer is highly reactive and should be used immediately. If short-term storage is necessary, add a process inhibitor and store at a low temperature in the dark.

Part 4: Visualization of Key Mechanisms

To better understand the processes at play, the following diagrams illustrate the polymerization and inhibition mechanisms.

Polymerization_Mechanisms cluster_0 Anionic Polymerization cluster_1 Free-Radical Polymerization Monomer_A Monomer Anion Propagating Anion Initiator_A Nucleophile (Nu-) Initiator_A->Monomer_A Initiation Polymer_A Polymer Chain Anion->Polymer_A Propagation Monomer_R Monomer Radical_Chain Propagating Radical Initiator_R Radical (R•) Initiator_R->Monomer_R Initiation Polymer_R Polymer Chain Radical_Chain->Polymer_R Propagation

Caption: Overview of Anionic and Free-Radical Polymerization Pathways.

Inhibition_Mechanisms cluster_0 Anionic Inhibition cluster_1 Free-Radical Inhibition (with O2) Initiator_A Nucleophile (Nu-) Neutralization Nu-H + A- Initiator_A->Neutralization Inhibitor_A Weak Acid (HA) Inhibitor_A->Neutralization Radical Monomer Radical (M•) Peroxy_Radical Peroxy Radical (MOO•) Radical->Peroxy_Radical + O2 Oxygen O2 Termination MOOH + Inh• (Stable) Peroxy_Radical->Termination Inhibitor_R Inhibitor (Inh-H) Inhibitor_R->Termination

Caption: Mechanisms of Anionic and Free-Radical Polymerization Inhibition.

References

  • US4182823A - Anionic polymerization inhibitor for cyanoacrylate adhesives - Google P
  • Cox, R. D. (2020). Synthesis of Polyacrylic Acid - Dopamine Nanoparticles as Radical Scavengers for Antioxidant Applications. Honors Undergraduate Theses. [Link]

  • Pontiki, E., et al. (2011). Design, synthesis and pharmacobiological evaluation of novel acrylic acid derivatives acting as lipoxygenase and cyclooxygenase-1 inhibitors with antioxidant and anti-inflammatory activities. European Journal of Medicinal Chemistry. [Link]

  • Pratt, D. A., et al. (2021). Inhibition of acrylic acid and acrylate autoxidation. RSC Publishing. [Link]

  • Spontaneous Cohabitory Anionic Polymerization of Vinylidene Cyanide. (1973). Journal of Polymer Science: Polymer Chemistry Edition. [Link]

  • ioMosaic. (2020). Polymerization Reactions Inhibitor Modeling Styrene and Butyl Acrylate Incidents Case Studies. [Link]

  • The Role of Inhibitors in Monomer Storage, Transport, Production, and Processing. (2020). Polymer Chemistry Insights. [Link]

  • Fire and Explosion Risk - Reactive Monomers. Health and Safety Executive (HSE). [Link]

  • US11180578B2 - Polymerization inhibitor and retarder compositions with amine stabilizer - Google P
  • Han, M. G., & Kim, S. H. (2018). Radical Polymerization of Alkyl 2-Cyanoacrylates. Molecules. [Link]

  • Anionic polymerization of cyanoacrylates. ResearchGate. [Link]

  • Anionic Photopolymerization of Methyl-2-Cyanoacrylate and Simultaneous Color Formation. (2000). Defense Technical Information Center. [Link]

  • Stille, J. K., & Chung, D. C. (1975). Reaction of Vinylidene Cyanide with Styrene. Structure of the Cycloadduct and Copolymer. Macromolecules. [Link]

  • WO2012045738A1 - Process for inhibiting unwanted free-radical polymerization of acrylic acid present in a liquid phase p - Google P
  • US2589294A - Vinylidene cyanide polymers and polymer products - Google P
  • WO2010096512A1 - Polymerization inhibitor composition and method of inhibiting polymerization of distillable monomers - Google P
  • Anionic addition polymerization. Wikipedia. [Link]

  • Gilbert, H., et al. (1956). Vinylidene Cyanide. VII. Copolymerization. Journal of the American Chemical Society. [Link]

  • Copolymerization of vinylidene cyanide with methacrylonitrile and cyanovinyl acetate 13C NMR studies of their structure. ResearchGate. [Link]

  • The control of runaway polymerisation reactions by inhibition techniques. IChemE. [Link]

  • Polymerization Reactions Inhibitor Modeling. ioKinetic. [Link]

  • POLYMERIZATION INHIBITOR COMPOSITION AND METHOD OF INHIBITING POLYMERIZATION OF DISTILLABLE MONOMERS. European Patent Office. [Link]

  • Chemical Properties of 2-Butenoic acid, 2-cyano-3-methyl-, ethyl ester (CAS 759-58-0). Cheméo. [Link]

  • 2-Butenoic acid, 2-cyano-3-methyl-, ethyl ester. NIST WebBook. [Link]

Sources

Technical Support Center: Purification of 2-Cyano-2-methyl-but-3-enoic Acid via Recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2-Cyano-2-methyl-but-3-enoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their work. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges of recrystallizing this specific molecule.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of 2-Cyano-2-methyl-but-3-enoic acid, providing explanations for the underlying causes and actionable solutions.

Issue 1: The compound "oils out" instead of forming crystals.

This phenomenon, known as "oiling out," occurs when the solute is insoluble in the solvent at the boiling point and separates as a liquid.[1] This is a common problem when the melting point of the solid is lower than the temperature of the solution.[2]

Possible Causes & Solutions:

  • The boiling point of the solvent is too high. If the solvent's boiling point is above the melting point of 2-Cyano-2-methyl-but-3-enoic acid (137 °C), the compound will melt before it dissolves.[3]

    • Solution: Select a solvent with a lower boiling point.[4]

  • The solution is supersaturated. Rapid cooling can sometimes lead to the separation of a supercooled liquid instead of a crystalline solid.

    • Solution 1: Reheat the solution to dissolve the oil, then add a small amount of additional solvent to lower the saturation point. Allow the solution to cool more slowly.[4][5]

    • Solution 2: Vigorously stir the solution as soon as oil droplets reappear upon cooling to encourage crystal formation.[1]

Issue 2: No crystals form upon cooling, or the yield is very low.

The absence of crystal formation is a frequent challenge in recrystallization, often stemming from issues with solvent choice and concentration.

Possible Causes & Solutions:

  • Too much solvent was used. This is the most common reason for poor or no crystal formation, as the compound remains dissolved even at low temperatures.[1][5]

    • Solution: Heat the solution to evaporate some of the solvent, thereby increasing the solute concentration.[2][4] Allow the more concentrated solution to cool again slowly.

  • The solution is supersaturated but lacks nucleation sites. Crystal growth requires a starting point, or a nucleus.

    • Solution 1 (Induce Nucleation): Gently scratch the inside of the flask with a glass rod.[5][6] The small scratches on the glass can serve as nucleation sites.

    • Solution 2 (Seed Crystals): If available, add a few "seed crystals" of the pure compound to the cooled solution to initiate crystallization.[5]

  • The cooling process is too rapid. While counterintuitive, very fast cooling can sometimes inhibit crystal formation.[6]

    • Solution: Allow the solution to cool to room temperature slowly before placing it in an ice bath.[6]

Issue 3: The recrystallized product is still impure.

The goal of recrystallization is purification, so obtaining an impure product indicates a flaw in the procedure.

Possible Causes & Solutions:

  • The chosen solvent did not effectively differentiate between the desired compound and the impurities. An ideal solvent will dissolve the compound well when hot but poorly when cold, while impurities should remain soluble at all temperatures.[7][8]

    • Solution: Re-evaluate your solvent choice. Consider performing small-scale solubility tests with a range of solvents to find a more suitable one.

  • Crystallization occurred too quickly. Rapid crystal growth can trap impurities within the crystal lattice.[2]

    • Solution: Redissolve the crystals in fresh, hot solvent and allow the solution to cool more slowly to promote the formation of purer crystals.[2]

  • Inadequate washing of the crystals. Residual mother liquor on the crystal surfaces will contain impurities.

    • Solution: After filtration, wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining impurities without dissolving a significant amount of the product.[9]

Issue 4: Crystals form in the funnel during hot filtration.

Premature crystallization during the removal of insoluble impurities is a common frustration that can lead to significant product loss.

Possible Causes & Solutions:

  • The filtration apparatus is too cold. Contact with a cold funnel and filter paper will cause the saturated hot solution to cool and crystallize prematurely.

    • Solution 1: Pre-heat the filtration apparatus (funnel and receiving flask) with hot solvent before pouring the solution through.[4] The vapors from the boiling solvent in the receiving flask will also help keep the funnel warm.[6]

    • Solution 2: Use a stemless funnel to reduce the surface area where crystallization can occur.[4]

  • The solution has cooled before filtration.

    • Solution: Keep the solution hot until just before you pour it into the funnel. If crystals do form, a small amount of hot solvent can be poured through the funnel to redissolve them.[6]

II. Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing 2-Cyano-2-methyl-but-3-enoic acid?

The ideal solvent for any recrystallization is one in which the compound of interest is highly soluble at high temperatures and poorly soluble at low temperatures.[7] For 2-Cyano-2-methyl-but-3-enoic acid, which has a polar carboxylic acid group and a nitrile group, moderately polar solvents are a good starting point. Given its sparing solubility in water (15 g/L at 25 °C), a mixed solvent system is likely to be effective.[10]

Recommended Solvent Systems for Screening:

Solvent SystemRationale
Ethanol/WaterEthanol is a good solvent for moderately polar molecules, and the addition of water as an anti-solvent can effectively reduce the solubility upon cooling.[9][11]
Ethyl Acetate/HexaneEthyl acetate is a polar aprotic solvent that can dissolve the compound, while hexane acts as a non-polar anti-solvent.
Acetone/WaterAcetone is a volatile, polar aprotic solvent that can be paired with water.[11]
Q2: How do I perform a mixed-solvent recrystallization?

A mixed-solvent recrystallization is employed when no single solvent meets the ideal solubility criteria.[7]

Protocol for Mixed-Solvent Recrystallization:

  • Dissolve the Solute: In an Erlenmeyer flask, dissolve the crude 2-Cyano-2-methyl-but-3-enoic acid in the minimum amount of the "good" solvent (the solvent in which it is more soluble) at an elevated temperature.[9]

  • Add the "Bad" Solvent: While keeping the solution hot, add the "bad" solvent (the anti-solvent) dropwise until the solution becomes cloudy. This point of cloudiness is the saturation point.[4]

  • Clarify the Solution: Add a few drops of the hot "good" solvent until the solution becomes clear again.[4]

  • Cool and Crystallize: Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Isolate and Dry: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent mixture, and dry thoroughly.

Q3: My compound is thermally unstable. How does this affect the recrystallization process?

For thermally sensitive compounds, prolonged exposure to high temperatures should be avoided.

Considerations for Thermally Unstable Compounds:

  • Solvent Choice: Select a solvent with a relatively low boiling point to minimize the temperature required for dissolution.[11]

  • Heating Method: Use a water bath or heating mantle for more controlled heating, rather than direct heating on a hot plate.

  • Time: Minimize the time the solution is kept at the boiling point.

Q4: How can I improve the recovery yield of my recrystallization?

While some product loss is inherent to the recrystallization process, several techniques can help maximize your yield.

Tips for Improving Yield:

  • Use the Minimum Amount of Hot Solvent: Adding excess solvent is a primary cause of low yield, as more of your compound will remain in the mother liquor.[1]

  • Thorough Cooling: Ensure the solution is cooled in an ice bath to maximize the amount of product that crystallizes out of the solution.[1]

  • Minimize Transfers: Each transfer of the solution or crystals can result in some loss of material.

  • Check the Mother Liquor: If you suspect a significant amount of product remains in the filtrate, you can try to recover a second crop of crystals by evaporating some of the solvent and re-cooling.[2]

Visualizing the Recrystallization Workflow

The following diagram illustrates the key decision points and steps in a typical recrystallization procedure.

Recrystallization_Workflow start Start: Impure Solid choose_solvent Select Solvent System start->choose_solvent dissolve Dissolve in Minimum Hot Solvent choose_solvent->dissolve hot_filtration Hot Gravity Filtration (if insoluble impurities present) dissolve->hot_filtration oiling_out Troubleshoot: 'Oiling Out' dissolve->oiling_out Oils Out? cool Cool Slowly to Room Temperature hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath collect Collect Crystals (Vacuum Filtration) ice_bath->collect no_crystals Troubleshoot: No Crystals Form ice_bath->no_crystals No Crystals? wash Wash with Cold Solvent collect->wash dry Dry Crystals wash->dry end End: Pure Crystals dry->end impure_product Troubleshoot: Product Still Impure end->impure_product Impure? oiling_out->choose_solvent Change Solvent/ Adjust Conditions no_crystals->dissolve Concentrate/ Induce Nucleation impure_product->choose_solvent Re-crystallize/ Change Solvent

Caption: A flowchart of the recrystallization process with troubleshooting checkpoints.

References

  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs.
  • Scribd. (n.d.). Solvent Selection and Recrystallization Guide | PDF.
  • University of California, Irvine. (n.d.). Recrystallization I.
  • Smolecule. (n.d.). Ethomersol recrystallization solvent selection.
  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selectio nn.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Recrystallization and Purification.
  • Wired Chemist. (n.d.). Recrystallization.
  • University of York. (n.d.). Problems with Recrystallisations - Chemistry Teaching Labs.
  • ISSR. (n.d.). Recrystallization.
  • LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Cheméo. (n.d.). Chemical Properties of 2-Butenoic acid, 2-cyano-3-methyl-, ethyl ester (CAS 759-58-0).
  • Guidechem. (n.d.). 2-Cyano-3-methylbut-2-enoic acid 759-21-7 wiki.
  • University of Geneva. (n.d.). Guide for crystallization.
  • BenchChem. (n.d.). An In-depth Technical Guide to 2-Hydroxy-2-methylbut-3-enoic Acid: Discovery, Synthesis, and Properties.
  • PubChem. (n.d.). 2-Cyano-3-methyl-but-2-enoic acid ethyl ester | C8H11NO2 | CID 136573.
  • Sigma-Aldrich. (n.d.). 2-CYANO-3-METHYL-BUT-2-ENOIC ACID AldrichCPR.
  • ACS Publications. (2018, July 27). Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging.
  • NIST. (n.d.). 2-Butenoic acid, 2-cyano-3-methyl-, ethyl ester.
  • Sigma-Aldrich. (n.d.). 2-Cyano-3-methylbut-2-enoic acid | 759-21-7.
  • Google Patents. (n.d.). JPH0592102A - Crystallization method for organic acid or organic acid ester.
  • UCT Science. (n.d.). SOP: CRYSTALLIZATION.
  • PubChem. (n.d.). 2-Cyano-3-methylbutanoic acid | C6H9NO2 | CID 255338.
  • Google Patents. (n.d.). US5041646A - Process for producing 2-methyl-2-butenoic acid.
  • MDPI. (2023, December 18). Step-by-Step Replacement of Cyano Groups by Tricyanovinyls—The Influence on the Acidity.
  • Cheméo. (n.d.). 2-Butenoic-acid-2-methyl-3-methylbutyl-ester-E.pdf.

Sources

Troubleshooting low purity in 2-Cyano-2-methyl-but-3-enoic acid production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Cyano-2-methyl-but-3-enoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot purity issues encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you achieve high purity and yield in your experiments.

Introduction to the Synthesis

The synthesis of 2-Cyano-2-methyl-but-3-enoic acid is most commonly achieved through a two-step process:

  • Knoevenagel Condensation: The reaction of crotonaldehyde with an active methylene compound, typically ethyl cyanoacetate, in the presence of a basic catalyst. This step forms the intermediate, ethyl 2-cyano-2-methyl-but-3-enoate.

  • Hydrolysis: The subsequent hydrolysis of the ethyl ester intermediate to the final carboxylic acid product.

While seemingly straightforward, this synthesis pathway is fraught with potential pitfalls that can lead to low purity and yield. This guide will address these issues systematically.

Troubleshooting Guide: Frequently Asked Questions (FAQs)

Section 1: Issues Related to the Knoevenagel Condensation Step

Question 1: My Knoevenagel condensation reaction is resulting in a low yield of the desired ethyl 2-cyano-2-methyl-but-3-enoate. What are the likely causes?

Answer:

Low yields in the Knoevenagel condensation of crotonaldehyde and ethyl cyanoacetate can often be traced back to several critical factors:

  • Purity and Stability of Crotonaldehyde: Crotonaldehyde is a highly reactive and unstable α,β-unsaturated aldehyde. It is prone to oxidation to crotonic acid and can undergo self-condensation or polymerization, especially under basic conditions.[1][2] It is crucial to use freshly distilled or high-purity crotonaldehyde for the reaction. Discoloration (yellow to brown) is an indicator of degradation.[3]

  • Choice and Amount of Catalyst: The Knoevenagel condensation is typically catalyzed by a weak base.[4] While strong bases can be used, they can also promote the self-condensation of crotonaldehyde.[5] Piperidine is a commonly used catalyst for this reaction.[6][7] The optimal amount of catalyst is critical; too little will result in a slow or incomplete reaction, while too much can increase the rate of side reactions.

  • Reaction Temperature: The reaction temperature needs to be carefully controlled. While heating is often necessary to drive the reaction to completion, excessive heat can lead to the polymerization of crotonaldehyde and the formation of byproducts.[2]

  • Reaction Time: Insufficient reaction time will lead to incomplete conversion of the starting materials. It is essential to monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[6]

  • Water Removal: The condensation reaction produces water as a byproduct. In some cases, the removal of water, for instance through azeotropic distillation, can help drive the equilibrium towards the product side.[8]

Question 2: I am observing multiple spots on my TLC plate after the Knoevenagel condensation. What are the possible side products?

Answer:

The appearance of multiple spots on a TLC plate is a strong indication of side reactions occurring. The most common side products in the Knoevenagel condensation of crotonaldehyde and ethyl cyanoacetate are:

  • Michael Adduct: Crotonaldehyde is an excellent Michael acceptor.[9] The enolate of ethyl cyanoacetate can act as a Michael donor and attack the β-carbon of crotonaldehyde, leading to the formation of a 1,4-addition product.[10] This is a significant competing reaction that can substantially reduce the yield of the desired Knoevenagel product.

  • Crotonaldehyde Self-Condensation Products: Under basic conditions, crotonaldehyde can undergo self-aldol condensation, leading to a variety of higher molecular weight byproducts.[5]

  • Unreacted Starting Materials: If the reaction has not gone to completion, you will see spots corresponding to crotonaldehyde and ethyl cyanoacetate.

  • Crotonic Acid: If the crotonaldehyde starting material has been oxidized, crotonic acid will be present as an impurity.

The formation of these byproducts can be minimized by carefully controlling the reaction conditions, as detailed in the answer to Question 1.

Visualizing the Competing Reactions

G cluster_0 Reactants cluster_1 Desired Pathway cluster_2 Side Reactions Crotonaldehyde Crotonaldehyde Knoevenagel Condensation Knoevenagel Condensation Crotonaldehyde->Knoevenagel Condensation Michael Addition Michael Addition Crotonaldehyde->Michael Addition Self-Condensation Self-Condensation Crotonaldehyde->Self-Condensation Ethyl Cyanoacetate Enolate Ethyl Cyanoacetate Enolate Ethyl Cyanoacetate Enolate->Knoevenagel Condensation Ethyl Cyanoacetate Enolate->Michael Addition Ethyl 2-cyano-2-methyl-but-3-enoate Ethyl 2-cyano-2-methyl-but-3-enoate Knoevenagel Condensation->Ethyl 2-cyano-2-methyl-but-3-enoate Michael Adduct Michael Adduct Michael Addition->Michael Adduct Polymeric Byproducts Polymeric Byproducts Self-Condensation->Polymeric Byproducts

Caption: Competing reaction pathways in the Knoevenagel condensation of crotonaldehyde.

Section 2: Issues Related to the Hydrolysis Step

Question 3: My hydrolysis of ethyl 2-cyano-2-methyl-but-3-enoate is not going to completion, or I am seeing degradation of my product. How can I optimize this step?

Answer:

The hydrolysis of the ester to the carboxylic acid is a critical step that can also present challenges. Incomplete hydrolysis or product degradation can be caused by:

  • Choice of Hydrolysis Conditions: Both acidic and basic hydrolysis can be employed.[11]

    • Acidic Hydrolysis: Typically performed by heating with a dilute mineral acid like HCl or H2SO4. This reaction is reversible, so using a large excess of water is necessary to drive it to completion.[11]

    • Basic Hydrolysis (Saponification): Usually carried out by heating with an aqueous solution of a base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH).[12] This reaction is irreversible and often preferred for its completeness.[11] However, the initial product is the carboxylate salt, which requires an acidic workup to protonate it to the final carboxylic acid.[11]

  • Reaction Temperature and Time: Hydrolysis often requires heating to proceed at a reasonable rate. However, prolonged heating or excessively high temperatures can lead to side reactions, including decarboxylation of the product.

  • Steric Hindrance: The presence of a methyl group at the 2-position can introduce some steric hindrance, potentially slowing down the rate of hydrolysis compared to un-substituted analogs.

For a more controlled and often cleaner reaction, basic hydrolysis with lithium hydroxide in a mixture of THF and water at room temperature or slightly elevated temperatures is a good starting point.[8]

Question 4: I suspect my final product, 2-Cyano-2-methyl-but-3-enoic acid, is unstable. What are the potential degradation pathways?

Answer:

Yes, 2-Cyano-2-methyl-but-3-enoic acid can be susceptible to degradation, primarily through decarboxylation. As a β,γ-unsaturated carboxylic acid, it can lose carbon dioxide upon heating, leading to the formation of 2-methyl-2-butenenitrile. This is a common thermal decomposition pathway for this class of compounds and can be a significant source of impurity if the reaction or workup involves high temperatures.

Visualizing the Hydrolysis and Decarboxylation Pathways

G Ethyl 2-cyano-2-methyl-but-3-enoate Ethyl 2-cyano-2-methyl-but-3-enoate Hydrolysis (Acid or Base) Hydrolysis (Acid or Base) Ethyl 2-cyano-2-methyl-but-3-enoate->Hydrolysis (Acid or Base) 2-Cyano-2-methyl-but-3-enoic acid 2-Cyano-2-methyl-but-3-enoic acid Hydrolysis (Acid or Base)->2-Cyano-2-methyl-but-3-enoic acid Decarboxylation (Heat) Decarboxylation (Heat) 2-Cyano-2-methyl-but-3-enoic acid->Decarboxylation (Heat) 2-Methyl-2-butenenitrile 2-Methyl-2-butenenitrile Decarboxylation (Heat)->2-Methyl-2-butenenitrile CO2 CO2 Decarboxylation (Heat)->CO2

Caption: Hydrolysis of the intermediate ester and potential decarboxylation of the final product.

Section 3: Purification and Analysis

Question 5: What is the best way to purify my final product to remove unreacted starting materials and side products?

Answer:

Purification of 2-Cyano-2-methyl-but-3-enoic acid will depend on the nature of the impurities present. Here are some recommended methods:

  • Acid-Base Extraction: After the hydrolysis step, a careful acid-base workup can be very effective. The desired carboxylic acid is soluble in aqueous base (as the carboxylate salt), while neutral organic impurities (like any remaining ester or the Michael adduct) will remain in the organic phase. After separating the layers, the aqueous layer can be re-acidified to precipitate the pure carboxylic acid.

  • Recrystallization: If the crude product is a solid, recrystallization is an excellent method for purification. The choice of solvent is critical and may require some experimentation. A good starting point would be a solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures, such as a mixture of water and a polar organic solvent like ethanol or acetone.

  • Column Chromatography: For difficult separations or to remove closely related impurities, silica gel column chromatography can be employed. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is typically used.[13]

Question 6: How can I confirm the purity and identity of my final product?

Answer:

A combination of analytical techniques should be used to confirm the identity and assess the purity of your 2-Cyano-2-methyl-but-3-enoic acid:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show the characteristic peaks for the vinyl protons, the methyl group, and the carboxylic acid proton (which may be broad or exchange with D₂O).

    • ¹³C NMR: Will show the expected number of carbon signals, including the nitrile, the carboxylic acid carbonyl, the vinyl carbons, and the methyl carbon.

  • Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad peak), the C=O stretch of the carboxylic acid, the C≡N stretch of the nitrile group, and the C=C stretch of the alkene.

  • Mass Spectrometry (MS): Will provide the molecular weight of the compound and can be used to identify impurities by their mass-to-charge ratio. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for analyzing the purity of the intermediate ester.[14]

  • Melting Point: A sharp melting point close to the literature value is a good indicator of high purity for a solid compound. The reported melting point for 2-Cyano-3-methylbut-2-enoic acid is 137 °C.[15][16]

Analytical Technique Expected Observations for 2-Cyano-2-methyl-but-3-enoic acid
¹H NMR Signals for vinyl protons, methyl protons, and a carboxylic acid proton.
¹³C NMR Resonances for nitrile, carboxylic acid, alkene, and methyl carbons.
IR Spectroscopy Broad O-H stretch, C=O stretch, C≡N stretch, C=C stretch.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of 125.13 g/mol .
Melting Point Sharp melting point around 137 °C.[15][16]

Experimental Protocols

The following are generalized protocols based on established methodologies for Knoevenagel condensations and ester hydrolysis. These should be adapted and optimized for your specific laboratory conditions.

Protocol 1: Knoevenagel Condensation of Crotonaldehyde and Ethyl Cyanoacetate
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve freshly distilled crotonaldehyde (1.0 eq) and ethyl cyanoacetate (1.0-1.2 eq) in a suitable solvent such as ethanol or toluene.[6]

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.[6][7]

  • Reaction: Heat the mixture to a gentle reflux (around 80 °C) and monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.[6]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with dilute hydrochloric acid to remove the piperidine catalyst, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ethyl 2-cyano-2-methyl-but-3-enoate can be purified by vacuum distillation or column chromatography.

Protocol 2: Hydrolysis of Ethyl 2-cyano-2-methyl-but-3-enoate
  • Reaction Setup: Dissolve the crude or purified ethyl 2-cyano-2-methyl-but-3-enoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Base Addition: Add lithium hydroxide (LiOH) (1.5-2.0 eq) to the solution and stir at room temperature.[8] The reaction can be gently heated if it proceeds too slowly.

  • Reaction Monitoring: Monitor the disappearance of the starting material by TLC.

  • Work-up: Once the hydrolysis is complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or hexanes) to remove any neutral impurities.

  • Isolation: Cool the aqueous layer in an ice bath and carefully acidify with dilute hydrochloric acid to a pH of approximately 2. The 2-Cyano-2-methyl-but-3-enoic acid should precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization.

References

  • E3S Web of Conferences. (2021). Preparation of polycrotonic aldehyde. Retrieved from [Link]

  • Wikipedia. (2023). Michael reaction. Retrieved from [Link]

  • Wikipedia. (2023). Knoevenagel condensation. Retrieved from [Link]

  • PubChem. (n.d.). Crotonaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Bollikolla, H. B., et al. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society, 67(1). Retrieved from [Link]

  • Filo. (2025). How 2 methyl butanoic acid obtained from ethyl 2 methyl butanoiate. Retrieved from [Link]

  • Troiani, A., et al. (2021). Mass spectrometry monitoring of organic reactions: a gas-phase study to highlight the reaction mechanism of the Knoevenagel condensation. I.R.I.S.. Retrieved from [Link]

  • Reddit. (2025). Hydrolysis of chiral methyl ester. Retrieved from [Link]

  • Chemguide. (n.d.). Hydrolysing Esters. Retrieved from [Link]

  • Molander, G. A., & Wolfe, C. N. (1996). A New Approach to the Cyanoacetic Ester Synthesis. Journal of the Brazilian Chemical Society, 7(5), 337-342. Retrieved from [Link]

  • PubChem. (n.d.). 2-Cyano-3-methylbutanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • ACG Publications. (2021). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. Retrieved from [Link]

  • Chen, F. E., et al. (2023). Iron-Catalyzed Stereospecific Arylation of Enol Tosylates with Grignard reagents. RSC Advances, 13(1), 1-5. Retrieved from [Link]

  • Chen, G. P., et al. (2019). Proline Amide Catalyzes Formation of Toxic Crotonaldehyde from Acetaldehyde Under Physiologically Relevant Conditions. Angewandte Chemie International Edition, 58(43), 15354-15358. Retrieved from [Link]

  • Wikipedia. (2023). Michael addition reaction. Retrieved from [Link]

  • Eder, E., et al. (1992). Identification and characterization of deoxyguanosine-crotonaldehyde adducts. Formation of 7,8 cyclic adducts and 1,N2,7,8 bis-cyclic adducts. Chemical Research in Toxicology, 5(6), 802-808. Retrieved from [Link]

  • NIST. (n.d.). 2-Butenoic acid, 2-cyano-3-methyl-, ethyl ester. NIST WebBook. Retrieved from [Link]

  • Semantic Scholar. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Retrieved from [Link]

  • Google Patents. (n.d.). CN1807381A - Crotonaldehyde production process.
  • MDPI. (2023). Diethyl 2-Cyano-3-oxosuccinate. Retrieved from [Link]

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 2-Cyano-3-methylbut-2-enoic Acid. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Butenoic acid, 2-cyano-3-methyl-, ethyl ester (CAS 759-58-0). Retrieved from [Link]

Sources

Minimizing side reactions during 2-Cyano-2-methyl-but-3-enoic acid isolation

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a specialized support resource for the isolation and handling of 2-Cyano-2-methyl-but-3-enoic acid . This document is structured to address the specific stability challenges posed by the molecule's quaternary center and multifunctional nature.

Status: Active Role: Senior Application Scientist Subject: Minimizing Side Reactions (Decarboxylation, Polymerization, Hydrolysis)

Compound Profile & Stability Analysis

Before troubleshooting, it is critical to understand why this molecule is labile. 2-Cyano-2-methyl-but-3-enoic acid contains a quaternary


-carbon substituted with both a nitrile (electron-withdrawing) and a vinyl group (

-unsaturation).
  • Structural Vulnerability: The

    
    -cyano group significantly increases the acidity of the carboxylic acid but also stabilizes the carbanion/radical intermediate formed after decarboxylation.
    
  • The Quaternary Lock: Unlike simple crotonic acid derivatives, the quaternary C2 position prevents isomerization to a conjugated

    
    -unsaturated system (which would be more stable). Consequently, the molecule relieves steric and electronic strain primarily through decarboxylation .
    
Stability Data Summary
ParameterCritical ThresholdConsequence of Exceedance
Temperature > 40°C (Acid form)Rapid Decarboxylation to 2-methyl-but-3-enenitrile
pH (Aqueous) < 1.0 or > 12.0Nitrile hydrolysis (Amide/Acid formation)
Concentration High (Neat oil)Spontaneous polymerization of vinyl group
Solvent Protic (at high T)Solvolysis / Esterification

Troubleshooting Guide (Q&A)

Issue 1: "I am observing vigorous gas evolution during the acidification step."

Diagnosis: Premature Decarboxylation. Root Cause: The free acid form of


-cyano acids is thermally unstable. The reaction 

is exothermic and entropically driven. If you acidify a warm saponification mixture, the heat of neutralization triggers this cascade.

Corrective Protocol:

  • Cryogenic Acidification: Cool the aqueous carboxylate salt solution to 0°C – 5°C before adding acid.

  • Two-Phase Acidification: Add a layer of cold extraction solvent (e.g., DCM or MTBE) on top of the aqueous phase before adding acid. As the free acid forms, it immediately partitions into the organic phase, removing it from the acidic aqueous environment and potential heat hotspots.

  • Reagent Choice: Use dilute

    
     or 
    
    
    
    instead of conc. HCl to minimize local exotherms.
Issue 2: "My product is polymerizing or forming a gum during rotary evaporation."

Diagnosis: Radical Polymerization of the Vinyl Group. Root Cause: The terminal alkene (but-3-enoic moiety) is susceptible to radical polymerization, especially when the compound is concentrated and trace peroxides or heat are present.

Corrective Protocol:

  • Inhibitor Addition: Add 50–100 ppm of BHT (Butylated Hydroxytoluene) or MEHQ (Monomethyl ether of hydroquinone) to the organic extract prior to concentration.

  • Bath Temperature Limit: Never set the rotavap bath above 30°C . Use high vacuum to compensate for the lower temperature.

  • Avoid Dryness: Do not concentrate to absolute dryness. Leave a small amount of solvent or immediately redissolve in the next reaction solvent.

Issue 3: "NMR shows a mixture of amide and acid peaks."

Diagnosis: Nitrile Hydrolysis. Root Cause: Exposure to extreme pH for extended periods. The cyano group can hydrolyze to a primary amide (


) and eventually to a di-acid under strong acidic or basic conditions.

Corrective Protocol:

  • Quench Timing: If generating the acid via ester hydrolysis (saponification), monitor the reaction closely (TLC/HPLC) and stop immediately upon consumption of the ester. Do not let it "stir overnight."

  • pH Control: During extraction, adjust pH to ~2.0–2.5 (just below the pKa) rather than strongly acidic (pH < 0). This ensures the carboxylic acid is protonated for extraction without stressing the nitrile.

Detailed Isolation Protocol

This workflow is designed to minimize thermal stress and phase residence time.

Step 1: Controlled Saponification (If applicable)
  • Reagent: LiOH (preferred over NaOH for milder solubility profile) in THF/Water (1:1).

  • Temperature:

    
     to Room Temperature. DO NOT REFLUX. 
    
  • Monitoring: Stop reaction immediately upon disappearance of starting material.

Step 2: Biphasic Acidification (The "Cold Partition" Method)
  • Cool the reaction mixture to

    
    .
    
  • Wash the basic aqueous layer with MTBE (Methyl tert-butyl ether) to remove neutral organic impurities. Discard organic wash.

  • Add fresh Dichloromethane (DCM) to the aqueous layer. Ratio: 1:1 v/v.

  • With vigorous stirring, add cold

    
     dropwise until the aqueous phase reaches pH 2.5.
    
  • Mechanism: The acid is protonated and immediately moves into the cold DCM, protecting it from aqueous degradation.

Step 3: Drying and Concentration[1]
  • Separate layers immediately. Extract aqueous layer

    
     with cold DCM.
    
  • Combine organics and dry over

    
     (Magnesium sulfate can sometimes be slightly Lewis acidic; Sodium sulfate is safer for labile nitriles).
    
  • Add BHT (50 ppm) .

  • Concentrate at

    
     under vacuum. Store at 
    
    
    
    under Argon.

Visualizations

Figure 1: Critical Control Points in Isolation

This flowchart illustrates the decision logic required to prevent side reactions.

IsolationLogic Start Crude Reaction Mixture (Carboxylate Salt) Cooling Cool to 0°C Start->Cooling SolventAdd Add Cold DCM Layer (Biphasic Setup) Cooling->SolventAdd Acidify Acidify to pH 2.5 (Dropwise H3PO4) SolventAdd->Acidify CheckTemp Is Temp > 10°C? Acidify->CheckTemp Decarb RISK: Decarboxylation (Loss of CO2) CheckTemp->Decarb Yes Extract Phase Separation (Acid moves to DCM) CheckTemp->Extract No Dry Dry (Na2SO4) + Inhibitor (BHT) Extract->Dry Conc Concentrate < 30°C Dry->Conc

Caption: Isolation workflow emphasizing the "Cold Partition" method to prevent thermal decarboxylation.

Figure 2: Side Reaction Pathways

Understanding the competitive pathways helps in selecting the right inhibitors and conditions.

SideReactions Target 2-Cyano-2-methyl- but-3-enoic acid Nitrile 2-Methyl-but-3-enenitrile (Decarboxylated) Target->Nitrile Heat (>40°C) -CO2 Polymer Polymer/Gum (Vinyl Polymerization) Target->Polymer Radicals/Conc. No Inhibitor Amide Amide/Diacid (Nitrile Hydrolysis) Target->Amide pH < 1 or > 12 Prolonged Time

Caption: Primary degradation pathways. Thermal decarboxylation is the dominant risk factor.

References

  • BenchChem. (2025). An In-depth Technical Guide to 2-Hydroxy-2-methylbut-3-enoic Acid: Discovery, Synthesis, and Properties. (Note: Provides analogous isolation protocols for labile vinyl-substituted acids).

  • Organic Syntheses. (2008). Stereoselective Synthesis of (E)-2,3-Dibromobut-2-enoic Acid. Org. Synth. 85, 231.[1] (Demonstrates controlled acidification techniques for unsaturated acids).

  • Filo. (2025). Thermal Decarboxylation of 2-Methyl-3-butenoic Acid.

    
    -unsaturated acids). 
    
  • GuideChem. (2025). 2-Cyano-3-methylbut-2-enoic acid Properties and Synthesis. (Reference for the conjugated isomer stability profile).

Sources

Removing byproducts from 2-Cyano-2-methyl-but-3-enoic acid reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification & Stability of 2-Cyano-2-methyl-but-3-enoic Acid

Case ID: PUR-CN-VINYL-002 Status: Active Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary & Chemical Context

You are likely isolating 2-Cyano-2-methyl-but-3-enoic acid (an


-cyano, 

-vinyl carboxylic acid). This intermediate is synthetically valuable but kinetically unstable.

The Core Challenge: This molecule possesses a "self-destruct" mechanism. The electron-withdrawing cyano group at the


-position destabilizes the carboxyl group, making it highly prone to thermal decarboxylation  to form 2-methyl-3-butenenitrile. Additionally, the terminal vinyl group presents a risk of radical polymerization .

Successful isolation requires a "Cold & Fast" work-up strategy utilizing pH-swing extraction to separate neutral byproducts from the acidic product.

Troubleshooting Matrix: Symptom vs. Solution

SymptomProbable CauseImmediate Action
Product is an oil, not a solid Contamination with decarboxylated nitrile (neutral liquid).Perform pH-Swing Extraction (See Protocol A).
Gas evolution (bubbling) during concentration Active decarboxylation (

release).
STOP heating. Reduce rotavap bath to <30°C.
Insoluble white/yellow gum Radical polymerization of the alkene.Add stabilizer (10-50 ppm MEHQ) to solvents; exclude light.
Low Yield Product lost to aqueous phase or decarboxylated.Check pH of aqueous waste (must be < pH 2 to recover acid).
Pungent, garlic-like odor Unreacted Allyl Halide remaining.Increase vacuum time or perform a hexanes wash.

Deep Dive Q&A: Mechanism-Based Solutions

Q1: My LC-MS shows a large peak with M-44 mass. How do I remove this byproduct?

Diagnosis: The M-44 peak corresponds to the loss of


 (Mass 44), confirming the presence of 2-methyl-3-butenenitrile . This is the decarboxylation product.
The Fix:  You cannot reverse this, but you can separate it easily. The nitrile is neutral , while your product is acidic .
  • Action: Dissolve the crude mixture in saturated Sodium Bicarbonate (

    
    ). The product will ionize and enter the water layer. The neutral nitrile will remain in the organic layer (or undissolved oil). Wash the aqueous layer with Ethyl Acetate to remove the nitrile. Then, acidify the aqueous layer (to pH ~2) to precipitate/extract your pure acid.
    
Q2: The mixture turns into a gel upon rotary evaporation. Why?

Diagnosis: This is vinyl polymerization . The terminal alkene (but-3-ene) is susceptible to free-radical polymerization, initiated by trace peroxides or heat. The Fix:

  • Temperature Control: Never exceed 35°C in the water bath.

  • Stabilization: Add MEHQ (Monomethyl ether of hydroquinone) at 10-50 ppm to your collection flask before evaporation. MEHQ inhibits radical propagation.

  • Oxygen: Unlike some polymerizations, MEHQ requires dissolved oxygen to function. Do not purge with nitrogen during the concentration step; allow air presence.

Q3: Can I distill this product to purify it?

Critical Warning: NO. Attempting to distill


-cyano acids will almost certainly drive the decarboxylation reaction to completion. You will isolate the nitrile, not the acid. Purification must be done via crystallization  (if solid) or low-temperature chromatography .

Standard Operating Protocol (SOP): The "Cold pH-Swing"

Objective: Isolate 2-Cyano-2-methyl-but-3-enoic acid free from neutral nitriles and inorganic salts.

Reagents:

  • Crude Reaction Mixture[1]

  • Ethyl Acetate (EtOAc)

  • Saturated

    
     (aq)
    
  • 1M HCl (cold)

  • Brine

Workflow:

  • Quench & Extract:

    • Dilute reaction mixture with EtOAc.

    • Wash with water to remove bulk inorganic salts.

  • The Separation (The Critical Step):

    • Extract the EtOAc layer with Saturated

      
       (2x) .
      
    • Chemistry: The Product (

      
      ) becomes 
      
      
      
      (water soluble). The Byproduct (Nitrile) stays in EtOAc.
    • Keep the Aqueous Layer! Discard the organic layer (contains impurities).

  • Acidification:

    • Cool the aqueous

      
       extract to 0-5°C (Ice bath).
      
    • Slowly add 1M HCl until pH reaches ~2.0. Caution: Vigorous

      
       evolution.
      
    • Chemistry:

      
       protonates back to 
      
      
      
      , which will oil out or precipitate.
  • Recovery:

    • Extract the cold acidic aqueous mixture with fresh EtOAc (3x).

    • Dry combined organics over

      
      .[1]
      
    • Add Stabilizer: Add 10 ppm MEHQ.

    • Concentrate at <30°C under high vacuum.

Visualizations

Figure 1: Byproduct Formation Pathways

This diagram illustrates the two primary degradation routes you must prevent: Thermal Decarboxylation and Radical Polymerization.

ByproductPathways Target Target: 2-Cyano-2-methyl-but-3-enoic acid Heat Heat (>40°C) Target->Heat Thermal Instability Radicals Radicals / Light Target->Radicals Vinyl Reactivity DecarbProduct Byproduct 1: 2-Methyl-3-butenenitrile (Neutral Oil) Heat->DecarbProduct Decarboxylation CO2 CO2 Gas Heat->CO2 Polymer Byproduct 2: Poly(vinyl) Gum (Insoluble) Radicals->Polymer Polymerization

Figure 2: The "Cold pH-Swing" Purification Workflow

A logical flow for separating the acidic target from neutral impurities.

WorkUpFlow Start Crude Mixture (Acid + Nitrile + Salts) BaseExt Add Sat. NaHCO3 (Phase Separation) Start->BaseExt OrgLayer Organic Layer (Contains Neutral Nitrile) BaseExt->OrgLayer Neutrals stay in Org AqLayer Aqueous Layer (Contains Target as Carboxylate) BaseExt->AqLayer Acids go to Aq Discard Discard / Recycle OrgLayer->Discard Acidify Acidify with HCl (0°C) to pH 2 AqLayer->Acidify Protonation FinalExt Extract with EtOAc Dry & Evaporate (<30°C) Acidify->FinalExt Product Pure Product 2-Cyano-2-methyl-but-3-enoic acid FinalExt->Product

References

  • BenchChem. (2025).[1] An In-depth Technical Guide to 2-Hydroxy-2-methylbut-3-enoic Acid: Discovery, Synthesis, and Properties. (Note: Mechanistic analog for vinyl-substituted acid handling).

  • Klein, J., & Meyer, A. Y. (1964).[2] The Decarboxylation of

    
    -Cyano- and 
    
    
    
    -Carboxycinnamic Acids. The Journal of Organic Chemistry. (Establishes the thermal instability of
    
    
    -cyano acids).
  • Master Organic Chemistry. (2022). Decarboxylation. (Mechanistic overview of electron-withdrawing group effects on decarboxylation).

  • Sigma-Aldrich. (n.d.). 2-Cyano-3-methylbut-2-enoic acid Product Sheet. (Safety and handling data for structural isomers).

Sources

Technical Support Center: Overcoming Steric Hindrance in 2-Cyano-2-methyl-but-3-enoic Acid Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Gemini Applications Science Team

Welcome to the technical support guide for researchers working with 2-Cyano-2-methyl-but-3-enoic acid. This molecule presents unique challenges due to the sterically congested quaternary carbon center alpha to both a nitrile and a carboxylic acid. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you overcome these steric barriers and achieve successful coupling reactions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format.

Question: My amide coupling reaction has stalled, showing low or no conversion of the starting carboxylic acid. What are the likely causes and how can I fix it?

This is the most common issue when coupling sterically hindered acids like 2-cyano-2-methyl-but-3-enoic acid. The problem almost always stems from the slow rate of nucleophilic attack by the amine onto the activated carboxylate, which is sterically shielded.[1][2][3]

Potential Cause 1: Inadequate Carboxylic Acid Activation. Standard coupling reagents like DCC or EDC/HOBt may not be potent enough to create a sufficiently reactive intermediate or may form bulky intermediates that exacerbate steric clash.[4]

  • Solution A1: Switch to a More Powerful Coupling Reagent. Uronium/aminium or phosphonium-based reagents are highly effective for hindered couplings. Consider using:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Excellent for sterically demanding systems.

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A reliable and widely used alternative.

    • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): Another powerful phosphonium salt reagent.

  • Solution A2: Convert the Carboxylic Acid to an Acyl Fluoride. Acyl fluorides are small, highly reactive intermediates that can minimize steric hindrance between the coupling partners.[5] This can be achieved in situ using reagents like Cyanuric fluoride or XtalFluor-E® under mild conditions. A protocol using this strategy has been shown to be effective for coupling hindered substrates where other methods failed.[5][6]

Potential Cause 2: Steric Bulk of the Nucleophile (Amine). If your amine is also sterically hindered (e.g., a secondary amine or an aniline with ortho-substituents), the reaction barrier is even higher.

  • Solution B1: Increase Reaction Temperature. For particularly challenging couplings, increasing the temperature to 40-80 °C can provide the necessary energy to overcome the activation barrier. Monitor the reaction carefully for potential side reactions or degradation.

  • Solution B2: Use a Non-nucleophilic Base. A bulky, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine is crucial. It prevents the base from competing with your amine nucleophile while still scavenging the acid byproduct.

  • Solution B3: Explore Catalytic Amidation. Boric acid-based catalysts can facilitate direct amidation at higher temperatures by activating the carboxylic acid. This method avoids stoichiometric activating agents and may be effective for certain substrates.[7]

Question: I am attempting a Heck coupling at the vinyl group, but the reaction is sluggish and gives a complex mixture of products. Why is this happening?

The vinyl group in 2-cyano-2-methyl-but-3-enoic acid is part of a tetrasubstituted alkene, which is notoriously unreactive in traditional Mizoroki-Heck reactions due to steric hindrance.[8][9][10]

Potential Cause 1: Poor Catalyst-Substrate Interaction. The sterically congested environment around the double bond prevents efficient coordination of the palladium catalyst, which is a necessary step in the catalytic cycle.[10]

  • Solution C1: Employ a Directing Group Strategy. The presence of the carboxylic acid is a major advantage. Deprotonating it with a base (e.g., potassium carbonate) to form the carboxylate can direct the palladium catalyst to the nearby alkene, dramatically accelerating the reaction.[8][11] This "carboxylate-directivity" has been shown to enable the intermolecular Heck coupling of previously unreactive tetrasubstituted olefins.[8][11]

  • Solution C2: Use a Ligand Designed for Hindered Substrates. Bulky, electron-rich phosphine ligands are essential. They promote the formation of a monoligated, coordinatively unsaturated Pd(0) species, which is more reactive. They also stabilize the catalyst and facilitate the difficult reductive elimination step.

    • Recommended Ligands: Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos) or bulky monodentate ligands like P(t-Bu)₃ are excellent choices.[12]

Potential Cause 2: Side Reactions. At the higher temperatures often required for Heck reactions, side reactions like isomerization of the double bond or homocoupling of the aryl halide can become significant.[13]

  • Solution D1: Optimize Reaction Conditions. Carefully screen the base, solvent, and temperature. A weaker base like potassium or cesium carbonate is often preferred over stronger bases. Anhydrous polar aprotic solvents like dioxane or DMF are typical starting points.

  • Solution D2: Add a Phase-Transfer Catalyst. In some systems, adding a phase-transfer catalyst like tetrabutylammonium chloride (TBAC) can improve reaction rates and yields.

Frequently Asked Questions (FAQs)

Q1: Which coupling reaction is more likely to succeed with this substrate: amide formation or a cross-coupling at the vinyl group?

Amide bond formation at the carboxylic acid is generally more synthetically tractable. While challenging, the field of amide bond synthesis for sterically hindered partners is well-developed, with numerous high-potency coupling reagents available.[1][2][3] Cross-coupling with the tetrasubstituted alkene is mechanistically more difficult and represents a cutting-edge challenge in catalysis, though recent advances using directing-group strategies have made it more feasible.[8][11]

Q2: Can I perform a Suzuki coupling with this molecule?

A Suzuki coupling would typically involve converting the vinyl group into a vinyl boronate ester or halide, or the carboxylic acid into an aryl halide partner. Given the steric hindrance, both creating the necessary coupling partner and performing the subsequent Suzuki reaction would be challenging. However, modern palladium catalysts with specialized ligands have shown remarkable success in coupling sterically hindered partners.[14][15][16] Key factors for success would be the use of highly active catalysts, often employing bulky N-heterocyclic carbene (NHC)[15][17] or dialkylbiaryl phosphine ligands[12], and careful optimization of the base and solvent.

Q3: Are there any specific purification challenges I should be aware of?

Yes. If using uronium or phosphonium coupling reagents (HATU, PyBOP), the byproducts (e.g., tetramethylurea, triphenylphosphine oxide) can sometimes be difficult to separate from the desired product. Purification via column chromatography may require careful solvent system selection. If byproducts are water-soluble, an aqueous workup can simplify purification. The starting acid itself is polar, so the resulting coupled product's polarity will depend heavily on the coupling partner.

Q4: My reaction is sensitive to racemization. Is this a concern with 2-cyano-2-methyl-but-3-enoic acid?

The quaternary carbon of your substrate is not a stereocenter, so racemization at this position is not possible. However, if your coupling partner (e.g., an amino acid) has a chiral center, you must still be cautious. Using additives like HOBt or Oxyma Pure can help suppress racemization when using carbodiimide reagents.[18] High-end coupling reagents like HATU are also known to provide good results with low levels of epimerization.

Recommended Protocols & Data

Protocol 1: High-Efficiency Amide Coupling of 2-Cyano-2-methyl-but-3-enoic Acid

This protocol utilizes HATU, a powerful coupling reagent well-suited for hindered systems.

Materials:

  • 2-Cyano-2-methyl-but-3-enoic acid (1.0 equiv)

  • Amine coupling partner (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve 2-cyano-2-methyl-but-3-enoic acid and the amine partner in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA to the solution and stir for 5 minutes.

  • Add HATU in one portion. The solution may turn yellow.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Track the consumption of the starting acid by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aq. HCl, saturated aq. NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Table: Comparison of Coupling Reagents

The following table provides a hypothetical comparison based on typical outcomes for hindered couplings.

Coupling ReagentAdditiveBaseTypical Temp.Expected Yield RangeNotes
EDCHOBtDIPEART10-40%Often insufficient for this level of steric hindrance.
T3P®PyridineRT - 50 °C30-60%Moderate efficiency; requires careful temperature control.
HATU DIPEA RT 75-95% Highly recommended for hindered systems.
Acyl Fluoride (in situ)DIPEART - 40 °C70-90%Excellent alternative, avoids bulky activated intermediates.[5]

Visual Guides

Troubleshooting Flowchart for Failed Amide Coupling

This diagram outlines a logical progression for troubleshooting a stalled amide coupling reaction involving a sterically hindered acid.

G start Problem: Low/No Amide Product check_reagents Are coupling reagents & solvents fresh and anhydrous? start->check_reagents reagent_issue Solution: Use freshly opened/purified reagents and anhydrous solvents. check_reagents->reagent_issue No activation_method Is the activation method strong enough? (e.g., using EDC/HOBt) check_reagents->activation_method Yes upgrade_reagent Solution 1: Switch to a uronium (HATU) or phosphonium (PyBOP) reagent. activation_method->upgrade_reagent No activation_method->upgrade_reagent acyl_fluoride Solution 2: Convert acid to acyl fluoride in situ (e.g., using XtalFluor-E®). activation_method->acyl_fluoride temp_check Is the reaction temperature too low? activation_method->temp_check Yes success Reaction Successful upgrade_reagent->success acyl_fluoride->success increase_temp Solution: Increase temperature to 40-60 °C. Monitor for degradation. temp_check->increase_temp Yes temp_check->success No increase_temp->success

Caption: Troubleshooting Decision Tree for Amide Coupling.

Catalytic Cycle for Carboxylate-Directed Heck Coupling

This diagram illustrates how the carboxylate group can direct the palladium catalyst to facilitate the otherwise difficult Heck reaction on a tetrasubstituted alkene.

HeckCycle cluster_cycle Heck Catalytic Cycle pd0 Pd(0)L (Active Catalyst) oxidative_add Oxidative Addition (Ar-X) pd0->oxidative_add pdiia Ar-Pd(II)-X(L) oxidative_add->pdiia coordination Directed Coordination (via Carboxylate) pdiia->coordination pdiib Alkene-Coordinated Intermediate coordination->pdiib insertion Migratory Insertion pdiib->insertion pdiic σ-Alkyl-Pd(II) Intermediate insertion->pdiic elimination β-Hydride Elimination pdiic->elimination product Coupled Product Released elimination->product reductive_elim Reductive Elimination (Base) product->reductive_elim reductive_elim->pd0 substrate Substrate: 2-Cyano-2-methyl-but-3-enoate substrate->coordination Carboxylate directs Pd

Caption: Mechanism of Carboxylate-Directed Heck Coupling.

References

  • Biffis, A., Zecca, M., & Basato, M. (2001). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • Farmer, J. L., et al. (2020). Intermolecular Heck Coupling with Hindered Alkenes Directed by Potassium Carboxylates. Journal of the American Chemical Society.
  • Li, G., et al. (2012).
  • Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001).
  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Topics in Current Chemistry.
  • Altenhoff, G., et al. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature.
  • Coombs, J. R., et al. (2012). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Tetrahedron Letters.
  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA.
  • García-Muñoz, S. (2015). INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. Revista de la Real Academia de Ciencias Exactas, Físicas y Naturales. Serie A.
  • Farmer, J. L., et al. (2019).
  • Schäfer, G., & Bode, J. W. (2014). The synthesis of sterically hindered amides. PubMed.
  • Ulven, T., & Tautermann, C. S. (2016).
  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides.
  • LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts.
  • De Luca, L., & Porcheddu, A. (2017).
  • BenchChem. (2025). Side reactions and byproduct formation in cinnamic acid synthesis. BenchChem.
  • Corless, V. (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. ChemistryViews.
  • Charville, H., et al. (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia MDPI.
  • Lundberg, H., & Toste, F. D. (2012). Carboxyl activation via silylthioesterification: one-pot, two-step amidation of carboxylic acids catalyzed by non-metal ammonium salts. Beilstein Journal of Organic Chemistry.
  • Ishihara, K. (2019).
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • Tang, P. W. (2012). Discussion Addendum for: Boric Acid Catalyzed Amide Formation from Carboxylic Acids and Amines: n-Benzyl-4-phenylbutyramide. Organic Syntheses.
  • Sheppard, T., et al. (n.d.).
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.
  • BOC Sciences. (2024).
  • Request PDF. (n.d.). Synthesis and transformations of derivatives and analogs of α-cyanocinnamic acid.
  • PubChem. (n.d.). 2-Cyano-3-methyl-but-2-enoic acid ethyl ester. PubChem.
  • Sigma-Aldrich. (n.d.). 2-Cyano-3-methylbut-2-enoic acid. Sigma-Aldrich.
  • Zhang, J.-X., et al. (2014). The α-methyl and α-cyano cinnamic acids reacted with 1, 4-dioxane.
  • BenchChem. (n.d.). An In-depth Technical Guide to 2-Hydroxy-2-methylbut-3-enoic Acid: Discovery, Synthesis, and Properties. BenchChem.
  • Al-Warhi, T., et al. (2024).
  • Guidechem. (n.d.). 2-Cyano-3-methylbut-2-enoic acid 759-21-7 wiki. Guidechem.
  • NIST. (n.d.). 2-Butenoic acid, 2-cyano-3-methyl-, ethyl ester. NIST WebBook.

Sources

Technical Support Center: Controlling Temperature Effects on 2-Cyano-2-methyl-but-3-enoic Acid Degradation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated support resource for managing the thermal stability of 2-Cyano-2-methyl-but-3-enoic acid. This guide is designed for researchers, chemists, and drug development professionals who handle this and structurally similar α,β-unsaturated cyanoacrylic acids. Given the compound's reactive nature, understanding and controlling its response to thermal stress is paramount for ensuring experimental reproducibility, purity, and safety.

This center provides practical, in-depth troubleshooting guides and frequently asked questions (FAQs) based on established principles of cyanoacrylate chemistry and stability testing guidelines.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the initial indicators of thermal degradation for 2-Cyano-2-methyl-but-3-enoic acid?

A1: The first signs are often subtle and can be detected analytically before visible changes occur. You should monitor for:

  • Purity Decrease: A time-dependent loss of the main peak area/height in your HPLC chromatogram.

  • Appearance of New Peaks: The emergence of small, new peaks in the chromatogram, which represent degradation products.

  • Changes in Solution pH: For solutions, degradation can alter the pH. Hydrolysis of the cyano or ester group can release acidic or basic fragments.

  • Viscosity Changes: A noticeable increase in the viscosity of a solution or the neat compound, which often precedes polymerization.[1][2]

Q2: At what temperature should I anticipate significant degradation?

A2: There is no single temperature, as degradation is a function of both temperature and time. However, for many cyanoacrylate-based monomers, thermal stress becomes a significant factor at temperatures above 60-80°C.[3] The glass transition temperature (Tg) for polymers of similar cyanoacrylates can be around 140-150°C, with decomposition occurring at higher temperatures.[4] It is crucial to perform compound-specific studies, but prolonged heating, even at moderate temperatures (e.g., 40-50°C), can initiate degradation.

Q3: My sample is turning yellow upon gentle heating. Is this a sign of degradation?

A3: Yes, a color change, typically to yellow or brown, is a common visual indicator of degradation for many organic compounds, including cyanoacrylates. This often points to the formation of complex polymeric or conjugated structures resulting from side reactions.

Q4: I'm observing a loss of purity in my solid sample stored at room temperature. Is this a thermal effect?

A4: Yes, this can be considered a slow thermal degradation process. "Room temperature" is not a constant, and fluctuations can provide enough energy over weeks or months to promote degradation. Furthermore, cyanoacrylates are highly sensitive to moisture, which can initiate anionic polymerization even at ambient temperatures.[5] For long-term storage, it is recommended to store the compound in a dry, inert atmosphere, and under refrigeration (e.g., 2-8°C) or frozen (−20°C) to minimize these effects.[1]

Q5: What are the likely degradation byproducts I should be looking for?

A5: The primary byproducts depend on the degradation pathway:

  • Polymerization: Oligomers and polymers of the parent compound.

  • Hydrolysis: This can cleave the ester (if it's a derivative) or cyano group. Hydrolysis of the polymer can yield formaldehyde and a cyanoacetate derivative.[2][6][7][8]

  • Retro-Knoevenagel Condensation: The molecule could potentially revert to its starting materials, which would be acetone and cyanoacetic acid. The Knoevenagel condensation is a key reaction for synthesizing such compounds.[9][10][11]

  • Decarboxylation: At very high temperatures, the carboxylic acid group may be lost as CO2.[12]

Section 2: In-Depth Troubleshooting Guides

Guide 2.1: Issue - Unexpected Polymerization During Heating or Concentration
  • Problem Synopsis: You are attempting to dissolve the compound at a moderate temperature (e.g., 50°C) or remove a solvent under reduced pressure, and the sample becomes viscous, gels, or solidifies completely.

  • Root Cause Analysis: 2-Cyano-2-methyl-but-3-enoic acid is a monomer prone to rapid anionic and radical polymerization. Heat accelerates these processes. Anionic polymerization can be initiated by trace amounts of basic impurities or even water on glassware surfaces.[5] Radical polymerization can be initiated by atmospheric oxygen, especially at elevated temperatures.

  • Troubleshooting Protocol & Mitigation Strategy:

    • Inhibitor Addition: The most effective strategy is to use a dual-inhibitor system.

      • Anionic Inhibitor: An acidic gas like sulfur dioxide (SO₂) or a strong acid like a sulfonic acid is used to neutralize any basic initiators.[13] These are often added during synthesis.

      • Radical Inhibitor: Phenolic compounds like hydroquinone (HQ), butylated hydroxyanisole (BHA), or p-methoxyphenol (MEHQ) are used to quench free radicals.[13][14][15]

    • Inert Atmosphere: Always handle the compound under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with oxygen and moisture.

    • Low-Temperature Operations: Whenever possible, perform dissolutions and solvent removal at the lowest practical temperature. Use a high-vacuum pump and a low-temperature water bath for rotary evaporation.

    • Proper Glassware Preparation: Ensure all glassware is meticulously dried (oven-dried if possible) and cooled under an inert atmosphere to remove adsorbed water.

  • Data Presentation: Effect of Stabilizers on Stability

Stabilizer SystemConcentration (ppm)ConditionObservation after 8 hours
None060°C, AirSolidified Polymer
Hydroquinone (HQ)20060°C, AirViscous Liquid
Sulfur Dioxide (SO₂)5060°C, AirViscous Liquid
HQ + SO₂200 + 5060°C, AirClear, mobile liquid
HQ + SO₂200 + 5060°C, NitrogenNo significant change

This table illustrates the synergistic effect of using both radical and anionic inhibitors for thermal stability.

Guide 2.2: Issue - Purity Decrease and Emergence of Unknown Peaks in Solution
  • Problem Synopsis: When analyzing a solution of your compound that has been stored or heated, HPLC results show a significant decrease in the main peak's area and the growth of one or more new peaks, indicating degradation.

  • Root Cause Analysis: In solution, the most probable degradation pathways are hydrolysis and retro-Knoevenagel condensation. Hydrolysis can occur if the solvent contains water, or if the compound is in an unbuffered aqueous solution. The retro-Knoevenagel reaction is a thermal decomposition pathway that breaks the carbon-carbon double bond, reverting the molecule to its precursor fragments.

  • Troubleshooting Protocol & Pathway Elucidation:

    • Solvent Selection: Use dry, aprotic solvents (e.g., acetonitrile, THF, chloroform) whenever possible.[16] If aqueous solutions are necessary, use freshly prepared buffers and keep the pH in a slightly acidic range (e.g., pH 3-5), where many cyanoacrylates exhibit maximal stability.

    • Forced Degradation Study: To identify the unknown peaks, perform a forced degradation study as recommended by ICH guidelines.[17][18][19][20] This involves intentionally stressing the compound under various conditions.

      • Acidic Hydrolysis: Treat with 0.1 M HCl at 60°C.

      • Basic Hydrolysis: Treat with 0.1 M NaOH at room temperature (this is often rapid).

      • Oxidative: Treat with 3% H₂O₂ at room temperature.

      • Thermal (Solution): Heat the solution in an inert solvent at 80°C.

    • Peak Identification: Analyze the samples from the forced degradation study using LC-MS. By comparing the mass-to-charge ratio (m/z) of the unknown peaks with the expected masses of potential degradation products (see diagram below), you can tentatively identify them.

  • Visualization: Potential Thermal Degradation Pathways

    DegradationPathways cluster_conditions Stress Conditions Main 2-Cyano-2-methyl- but-3-enoic acid Polymer Polymerization Product Main->Polymer Heat Hydrolysis Hydrolysis Products (e.g., Formaldehyde, Cyanoacetate) Main->Hydrolysis H₂O (Acid/Base) Retro Retro-Knoevenagel Products (Acetone + Cyanoacetic Acid) Main->Retro High Heat Heat Heat Base Base / H₂O Acid Acid / H₂O

    Caption: Major degradation routes for the target compound.

Guide 2.3: Issue - Inconsistent Kinetic Data in Thermal Stability Studies
  • Problem Synopsis: You are attempting to measure the degradation rate of the compound at a specific temperature, but replicate experiments yield highly variable results (e.g., different half-lives).

  • Root Cause Analysis: The degradation kinetics of cyanoacrylates are extremely sensitive to trace contaminants and experimental conditions. Inconsistency often arises from:

    • Variable levels of oxygen in the headspace of the reaction vial.

    • Leaching of basic substances from certain types of glass vials.

    • Inconsistent levels of stabilizing inhibitors between batches.

    • Cross-contamination.

  • Experimental Workflow for Reproducible Kinetic Analysis:

    • Standardize Material: Use a single, well-characterized batch of the compound for the entire study. Ensure it is adequately stabilized.

    • Vial Selection & Preparation: Use high-quality borosilicate glass vials (e.g., Type I). Wash all vials with a consistent procedure, rinse with a non-reactive solvent (e.g., acetone), and dry thoroughly in an oven.

    • Controlled Atmosphere: Prepare all samples inside an inert atmosphere glovebox. For each sample, accurately weigh the compound into a vial, add a precise volume of de-gassed solvent, and crimp-seal the vial. This ensures a consistent, oxygen-free headspace.

    • Temperature Control: Use a calibrated, stable heating block or oven with minimal temperature fluctuation (± 0.5°C).

    • Sampling and Quenching: At each time point, remove a vial from the heat source. Immediately quench the degradation process by placing the vial in an ice bath. Dilute the sample with a cold mobile phase before HPLC analysis.

    • Data Analysis: Plot ln([A]t/[A]0) versus time. A linear plot indicates first-order kinetics. The slope of the line will be -k, where k is the degradation rate constant.

  • Visualization: Workflow for Kinetic Study

    KineticWorkflow start Start: Standardized Compound Batch prep 1. Prepare Vials (Wash, Dry) start->prep sample 2. Sample Prep in Glovebox (Weigh, Add Solvent, Seal) prep->sample heat 3. Place Vials in Calibrated Heat Block sample->heat timepoint 4. At Each Time Point: Remove & Quench Vial heat->timepoint t = 0, 1, 2, 4, 8... hrs analyze 5. Dilute & Analyze via HPLC timepoint->analyze plot 6. Plot Data & Calculate Rate Constant (k) analyze->plot end End: Reproducible Kinetic Data plot->end

    Caption: A robust workflow for consistent kinetic studies.

Section 3: Protocols & Methodologies

Protocol 3.1: Forced Degradation Study Protocol

This protocol is a starting point and should be adapted based on the observed stability of the specific compound. The goal is to achieve 5-20% degradation to ensure degradation products are detectable without completely consuming the parent compound.[17]

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 2-Cyano-2-methyl-but-3-enoic acid in acetonitrile.

  • Stress Conditions:

    • Acidic: Mix 1 mL stock with 1 mL 0.1 M HCl. Heat at 60°C. Sample at 2, 6, and 24 hours.

    • Alkaline: Mix 1 mL stock with 1 mL 0.1 M NaOH. Keep at 25°C. Sample at 5, 15, and 60 minutes.

    • Oxidative: Mix 1 mL stock with 1 mL 3% H₂O₂. Keep at 25°C. Sample at 2, 6, and 24 hours.

    • Thermal (Solution): Heat the stock solution at 80°C. Sample at 6, 24, and 48 hours.

    • Thermal (Solid): Place ~10 mg of solid compound in a vial and heat at 80°C for 48 hours. Dissolve in acetonitrile for analysis.

  • Sample Neutralization: Before injection, neutralize the acidic and alkaline samples by adding an equimolar amount of base or acid, respectively.

  • Analysis: Analyze all samples, including an unstressed control (t=0), by a stability-indicating HPLC-UV/MS method.

References

  • ICH Harmonised Tripartite Guideline, Q1A(R2): Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Birkinshaw, C., & Pepper, D. C. (1986). The Thermal Degradation of Polymers of n-Butylcyanoacrylate Prepared Using Tertiary Phosphine and Amine Initiators.
  • Down, J. L., & Kaminska, E. (2006). A PRELIMINARY STUDY OF THE DEGRADATION OF CYANOACRYLATE ADHESIVES IN THE PRESENCE AND ABSENCE OF FOSSIL MATERIAL. BioOne Complete. [Link]

  • Lamb, E. (2023). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • Sharma, G. et al. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research. [Link]

  • Rani, S. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.
  • Vitorino, R. et al. (2009). Hydrolysis of poly(n-butylcyanoacrylate) nanoparticles using esterase. ResearchGate. [Link]

  • Luo, Y. et al. (2007). Stabilizer cyanoacrylate formulations.
  • Hemingway, R. et al. (2025). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Lhasa Limited. [Link]

  • Luo, Y. et al. (2008). Improved stabilizer cyanoacrylate formulations.
  • Liratzis, V. et al. (2023). Thermal Treatment of a Commercial Polycyanoacrylate Adhesive Addressed for Instant Glass Restoration, for Investigating Its Ageing Tolerance. MDPI. [Link]

  • Wikipedia contributors. (2024). Cyanoacrylate. Wikipedia. [Link]

  • O'Connor, D. E., & O'Connor, J. J. (1985). Cyanoacrylate adhesives with improved cured thermal properties utilizing substituted aromatic additive.
  • Greff, R. J. et al. (2005). Method for curing cyanoacrylate adhesives.
  • O'Connor, D. E. (1983). Stabilized cyanoacrylate adhesive composition.

Sources

Validation & Comparative

A Comparative Spectroscopic Guide to the Structural Elucidation of 2-Cyano-2-methyl-but-3-enoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the ¹H NMR spectral features of 2-Cyano-2-methyl-but-3-enoic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a comparative analysis with alternative spectroscopic techniques, including ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry. By explaining the causality behind spectral characteristics and providing detailed experimental protocols, this guide serves as a self-validating reference for the structural elucidation of this and similar α,β-unsaturated cyano-carboxylic acids.

Introduction

2-Cyano-2-methyl-but-3-enoic acid is a multifunctional molecule featuring a carboxylic acid, a nitrile group, a quaternary methyl-substituted carbon, and a vinyl group. This combination of functionalities makes it a potentially valuable building block in organic synthesis. Accurate and unambiguous structural confirmation is paramount for its application in complex molecular design and drug discovery. While ¹H NMR spectroscopy is a primary tool for this purpose, a comprehensive understanding of its structure is best achieved through a multi-technique spectroscopic approach. This guide will first detail the predicted ¹H NMR spectrum of the title compound, followed by a comparative analysis with other key analytical methods.

Part 1: ¹H NMR Spectral Analysis of 2-Cyano-2-methyl-but-3-enoic acid

The ¹H NMR spectrum of 2-Cyano-2-methyl-but-3-enoic acid is predicted to exhibit four distinct signals, each corresponding to a unique proton environment in the molecule. The interpretation of this spectrum relies on the analysis of chemical shifts (δ), integration values, and spin-spin coupling patterns.

Predicted ¹H NMR Data
Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Predicted Coupling Constants (J, Hz)
H-1 (-COOH)10.0 - 13.0broad singlet (br s)1HN/A
H-4 (=CH)5.9 - 6.2doublet of doublets (dd)1HJtrans = 16-18 Hz, Jcis = 10-12 Hz
H-5a (=CH2, trans to H-4)5.4 - 5.6doublet of doublets (dd)1HJtrans = 16-18 Hz, Jgem = 1-2 Hz
H-5b (=CH2, cis to H-4)5.3 - 5.5doublet of doublets (dd)1HJcis = 10-12 Hz, Jgem = 1-2 Hz
H-6 (-CH3)1.6 - 1.9singlet (s)3HN/A
Rationale for Predicted Spectral Features
  • Carboxylic Acid Proton (H-1): The proton of the carboxylic acid is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet in the downfield region of 10.0-13.0 ppm.[1][2] Its broadness is a result of hydrogen bonding and chemical exchange with trace amounts of water or other acidic protons.

  • Vinyl Protons (H-4, H-5a, H-5b): The three protons of the vinyl group form a classic AMX spin system, where each proton is coupled to the other two with distinct coupling constants.

    • H-4: This proton, being on the carbon adjacent to the quaternary center, will be a doublet of doublets. It will be coupled to H-5a (trans) with a large coupling constant (Jtrans) of approximately 16-18 Hz and to H-5b (cis) with a smaller coupling constant (Jcis) of about 10-12 Hz.[3]

    • H-5a and H-5b: These geminal protons are diastereotopic and will each appear as a doublet of doublets. They are coupled to each other with a small geminal coupling constant (Jgem) of 1-2 Hz. Additionally, H-5a will show a large trans coupling to H-4, and H-5b will exhibit a smaller cis coupling to H-4. The chemical shifts of vinylic protons typically fall in the range of 4.5-6.5 ppm.[1]

  • Methyl Protons (H-6): The three protons of the methyl group are chemically equivalent and are attached to a quaternary carbon. As there are no adjacent protons, this signal will appear as a sharp singlet. Its chemical shift is predicted to be in the range of 1.6-1.9 ppm, influenced by the proximity of the electron-withdrawing cyano and carboxylic acid groups.

Spin-Spin Coupling Diagram

G H4 H-4 H5a H-5a H4->H5a Jtrans H5b H-5b H4->H5b Jcis H5a->H5b Jgem

Caption: Predicted spin-spin coupling interactions for the vinyl protons.

Part 2: Comparative Analysis with Alternative Spectroscopic Techniques

While ¹H NMR provides a wealth of information, a multi-faceted approach utilizing other spectroscopic methods is essential for unequivocal structure confirmation.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals, corresponding to each unique carbon environment.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
C-1 (-COOH)170 - 180The carbonyl carbon of a carboxylic acid is significantly deshielded.[2]
C-2 (-C(CN)(CH3)-)40 - 50Quaternary carbon, deshielded by the adjacent cyano and carboxyl groups.
C-3 (-CN)115 - 125The carbon of the nitrile group appears in a characteristic downfield region.
C-4 (=CH)130 - 140sp² hybridized carbon of the vinyl group.
C-5 (=CH2)115 - 125Terminal sp² hybridized carbon of the vinyl group.
C-6 (-CH3)20 - 30Methyl carbon attached to a quaternary center.
Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Functional Group Predicted Absorption Frequency (cm⁻¹) Characteristic Features
O-H (Carboxylic Acid)3300 - 2500Very broad and strong, indicative of hydrogen bonding.[2]
C=O (Carboxylic Acid)1710 - 1680Strong and sharp. Conjugation with the vinyl group may lower the frequency.
C≡N (Nitrile)2260 - 2240Sharp and of medium intensity.
C=C (Alkene)1650 - 1600Medium to weak intensity.
C-H (sp²)3100 - 3000Medium intensity, typically sharp.
C-H (sp³)3000 - 2850Medium intensity, typically sharp.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 125.04, corresponding to the molecular formula C₆H₇NO₂.

  • Key Fragmentation Pathways:

    • Loss of a hydroxyl radical (•OH, 17 Da) from the carboxylic acid.

    • Loss of a carboxyl group (•COOH, 45 Da).

    • Loss of the methyl radical (•CH₃, 15 Da).

    • Cleavage of the C-C bond between the quaternary center and the vinyl group.

Comprehensive Analytical Workflow

G cluster_0 Spectroscopic Analysis Workflow Sample 2-Cyano-2-methyl-but-3-enoic acid Sample HNMR 1H NMR (Proton Environments, Coupling) Sample->HNMR CNMR 13C NMR (Carbon Skeleton) Sample->CNMR IR IR Spectroscopy (Functional Groups) Sample->IR MS Mass Spectrometry (Molecular Weight, Fragmentation) Sample->MS Structure Final Structure Confirmation HNMR->Structure CNMR->Structure IR->Structure MS->Structure

Caption: A comprehensive workflow for the structural elucidation of the target molecule.

Part 3: Experimental Protocols

The following are generalized protocols for acquiring high-quality spectroscopic data.

¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 2-Cyano-2-methyl-but-3-enoic acid in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire the spectrum at room temperature.

    • Set the spectral width to cover a range of 0-15 ppm.

    • Use a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

    • Apply a 90° pulse angle and a relaxation delay of 1-2 seconds.

  • Data Processing:

    • Apply Fourier transformation to the free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale to the TMS signal.

    • Integrate the signals to determine the relative proton ratios.

    • Analyze the coupling patterns to determine the J-values.

Conclusion

The structural elucidation of 2-Cyano-2-methyl-but-3-enoic acid is most reliably achieved through a synergistic application of multiple spectroscopic techniques. ¹H NMR spectroscopy provides detailed information about the proton framework and connectivity. When combined with the insights into the carbon skeleton from ¹³C NMR, the identification of functional groups from IR spectroscopy, and the molecular weight and fragmentation data from mass spectrometry, a complete and unambiguous structural assignment can be made. This guide provides the foundational knowledge and comparative data necessary for researchers to confidently identify and characterize this and structurally related molecules.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • PubChem. (n.d.). 2-Cyano-3-methyl-but-2-enoic acid ethyl ester. Retrieved from [Link]

  • NIST WebBook. (n.d.). 2-Butenoic acid, 2-cyano-3-methyl-, ethyl ester. Retrieved from [Link]

  • Reich, H. J. (n.d.). Structure Determination Using NMR Spectroscopy. University of Wisconsin. Retrieved from [Link]

Sources

A Comparative Guide to the FTIR Characteristic Peaks of 2-Cyano-2-methyl-but-3-enoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopy profile of 2-Cyano-2-methyl-but-3-enoic acid. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple peak list to offer a comparative and mechanistic understanding of the molecule's spectral features. We will dissect the vibrational modes of each functional group, compare them with structurally similar compounds, and provide a validated experimental protocol for data acquisition.

Introduction: The Structural Elucidation Challenge

2-Cyano-2-methyl-but-3-enoic acid is a multifunctional molecule featuring a carboxylic acid, a nitrile, and a vinyl group. This combination of electron-withdrawing and unsaturated moieties creates a unique electronic environment that is directly reflected in its vibrational spectrum. FTIR spectroscopy serves as a rapid, non-destructive, and highly informative first-pass analytical technique for confirming the synthesis and purity of such compounds.[1] Each functional group provides a characteristic absorption band, creating a unique "molecular fingerprint" that allows for unambiguous identification.[1]

Molecular Structure and Key Vibrational Groups

To interpret the FTIR spectrum of 2-Cyano-2-methyl-but-3-enoic acid, we must first identify the bonds and functional groups that will give rise to characteristic infrared absorptions. The structure contains four key regions of interest for FTIR analysis.

Caption: Molecular structure of 2-Cyano-2-methyl-but-3-enoic acid with key functional groups highlighted.

Detailed FTIR Spectral Analysis and Comparison

The spectrum of this molecule is best understood by analyzing the contributions of each functional group, paying close attention to how conjugation and substitution affect the final peak positions.

The Carboxylic Acid Moiety (-COOH)

The carboxylic acid group provides two of the most recognizable features in the spectrum.

  • O-H Stretching: Carboxylic acids typically exist as hydrogen-bonded dimers in the solid state. This strong intermolecular interaction causes the O-H stretching vibration to appear as an exceptionally broad absorption band spanning from 2500 to 3300 cm⁻¹ .[2][3] This broad feature is often superimposed on the sharper C-H stretching peaks, creating a "messy" but highly diagnostic pattern.[3]

  • C=O (Carbonyl) Stretching: The carbonyl stretch of a saturated aliphatic carboxylic acid appears around 1710-1720 cm⁻¹.[4] In 2-Cyano-2-methyl-but-3-enoic acid, the carbonyl group is in conjugation with the C=C double bond. This conjugation delocalizes the pi-electrons, slightly weakening the C=O bond and shifting its absorption to a lower wavenumber. Therefore, a strong, sharp peak is anticipated in the 1700-1720 cm⁻¹ range.[5] This is a lower frequency compared to non-conjugated esters which appear at 1735-1750 cm⁻¹.[6]

  • C-O Stretching and O-H Bending: The stretching of the C-O single bond, coupled with the in-plane O-H bend, gives rise to moderate to strong absorptions in the fingerprint region, typically between 1210-1320 cm⁻¹ and 1395-1440 cm⁻¹ .[3]

The Nitrile Group (-C≡N)

The nitrile group is one of the easiest functional groups to identify due to its unique position and appearance.

  • C≡N Triple Bond Stretching: This vibration gives rise to a sharp and intense absorption peak in a relatively uncongested region of the spectrum.[7][8] For aliphatic nitriles, this peak is found between 2240-2260 cm⁻¹.[7] Similar to the carbonyl group, conjugation with the adjacent double bond lowers the absorption frequency. Thus, for this molecule, the C≡N stretch is expected between 2220-2240 cm⁻¹ .[2][4] The high intensity of this peak is due to the large change in dipole moment during the stretching vibration of the polar C≡N bond.[7]

The Vinyl Group (-CH=CH2)

The terminal alkene provides several characteristic peaks.

  • =C-H Stretching: The stretching of the C-H bonds where the carbon is sp² hybridized occurs at a higher frequency than for sp³ hybridized carbons. This results in a medium-intensity peak appearing just above 3000 cm⁻¹, typically in the 3020-3100 cm⁻¹ range.[6][9][10] This is a key diagnostic feature to distinguish between saturated and unsaturated portions of a molecule.

  • C=C Stretching: The carbon-carbon double bond stretch appears in the 1630-1650 cm⁻¹ region.[4][9] For monosubstituted (vinyl) alkenes, this peak is often of moderate intensity.[9] Its position helps confirm the presence of unsaturation.

  • =C-H Out-of-Plane (OOP) Bending: The bending vibrations of the vinyl C-H bonds out of the plane of the double bond produce strong and characteristic absorptions in the fingerprint region. For a monosubstituted alkene, two distinct bands are expected: one strong band near 905-915 cm⁻¹ and another of moderate intensity near 985-995 cm⁻¹ . These bands are highly reliable for identifying terminal alkenes.

Alkyl C-H Vibrations
  • -C-H Stretching: The methyl group attached to the quaternary carbon has sp³ hybridized C-H bonds. The stretching vibrations for these bonds will appear as sharp peaks just below 3000 cm⁻¹, in the 2850-2970 cm⁻¹ range.[4][11]

  • -C-H Bending: The asymmetric and symmetric bending (scissoring) vibrations of the methyl group typically result in absorptions around 1450 cm⁻¹ and 1375 cm⁻¹ , respectively.

Summary of Expected Characteristic Peaks

The following table summarizes the anticipated FTIR absorption bands for 2-Cyano-2-methyl-but-3-enoic acid, providing a quick reference for spectral interpretation.

Wavenumber (cm⁻¹)Functional Group & Vibrational ModeExpected Intensity & Shape
3300 - 2500Carboxylic Acid: O-H StretchStrong, Very Broad
3100 - 3020Vinyl: =C-H StretchMedium, Sharp
2970 - 2850Methyl: -C-H StretchMedium, Sharp
2240 - 2220Nitrile: C≡N StretchStrong, Sharp
1720 - 1700Carboxylic Acid: C=O Stretch (Conjugated)Strong, Sharp
1650 - 1630Vinyl: C=C StretchMedium, Sharp
1440 - 1395Carboxylic Acid: O-H BendMedium
1320 - 1210Carboxylic Acid: C-O StretchStrong
995 - 985Vinyl: =C-H Out-of-Plane BendMedium, Sharp
915 - 905Vinyl: =C-H Out-of-Plane BendStrong, Sharp

Experimental Protocol: FTIR Analysis via KBr Pellet Method

This protocol describes a self-validating method for acquiring a high-quality FTIR spectrum of a solid sample like 2-Cyano-2-methyl-but-3-enoic acid.

start Start step1 Step 1: Sample & KBr Prep (Drying) start->step1 Ensure Anhydrous Conditions step2 Step 2: Grinding (1:100 Sample:KBr) step1->step2 Homogeneous Mixture step3 Step 3: Pellet Pressing (Vacuum & Pressure) step2->step3 Create Transparent Pellet step4 Step 4: Background Scan (Empty Chamber) step3->step4 Correct for Air/H2O Vapor step5 Step 5: Sample Scan (Acquire Spectrum) step4->step5 Measure Sample Absorption step6 Step 6: Data Analysis (Peak Identification) step5->step6 Interpret Spectrum end End step6->end

Caption: Workflow for obtaining an FTIR spectrum using the KBr pellet method.

Methodology:

  • Preparation and Drying:

    • Causality: Residual moisture in either the sample or the potassium bromide (KBr) will lead to a large, broad O-H absorption band around 3400 cm⁻¹ and a band around 1640 cm⁻¹, which can obscure key sample peaks.

    • Procedure: Gently heat a small amount of FTIR-grade KBr powder in an oven at 110°C for 2-4 hours. Store in a desiccator. Ensure the 2-Cyano-2-methyl-but-3-enoic acid sample is thoroughly dry.

  • Grinding and Mixing:

    • Causality: To obtain a high-quality spectrum, the sample must be uniformly dispersed in the KBr matrix to minimize light scattering (the Christiansen effect). The particle size must be smaller than the wavelength of the incident IR radiation.

    • Procedure: In an agate mortar and pestle, combine approximately 1-2 mg of the sample with 100-200 mg of the dried KBr. Grind the mixture vigorously for 3-5 minutes until it becomes a fine, homogenous powder with a texture similar to flour.

  • Pellet Formation:

    • Causality: A transparent or translucent pellet is required to allow sufficient infrared radiation to pass through to the detector. Opaque or fractured pellets result in poor signal-to-noise ratios and a sloping baseline.

    • Procedure: Transfer a portion of the mixture to a pellet press die. Apply a vacuum to the die for 2-3 minutes to remove trapped air. While under vacuum, apply 7-10 tons of pressure using a hydraulic press for 5-10 minutes. Carefully release the pressure and vacuum, then gently extract the transparent pellet.

  • Spectral Acquisition:

    • Causality: A background spectrum must be acquired first to ratio out the absorptions from atmospheric CO₂ and water vapor, as well as any instrumental artifacts.

    • Procedure: Place the empty pellet holder in the spectrometer and run a background scan. Once complete, place the KBr pellet containing the sample in the holder and acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.

  • Data Analysis:

    • Causality: The final spectrum (presented in absorbance or transmittance vs. wavenumber) is the result of the sample scan being ratioed against the background scan.

    • Procedure: Use the spectrometer software to label the significant peaks. Compare the peak positions, shapes, and relative intensities to the expected values detailed in Section 4 to confirm the structure of 2-Cyano-2-methyl-but-3-enoic acid.

Conclusion

The FTIR spectrum of 2-Cyano-2-methyl-but-3-enoic acid is rich with information, providing a definitive fingerprint for its unique structure. The key identifying features are the simultaneous presence of: (1) a very broad O-H stretch from 2500-3300 cm⁻¹, (2) a strong, conjugated C=O stretch around 1700-1720 cm⁻¹, (3) a sharp, intense conjugated C≡N stretch near 2230 cm⁻¹, and (4) characteristic vinyl group absorptions including a =C-H stretch above 3000 cm⁻¹ and strong out-of-plane bends near 990 and 910 cm⁻¹. This combination of peaks allows for confident and rapid structural verification, making FTIR an indispensable tool in the synthesis and analysis workflow.

References

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Retrieved from [Link]

  • AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Bicchi, C., et al. (1993). Characterization of vinyl-substituted, carbon-carbon double bonds by GC/FT-IR analysis. Journal of Chromatographic Science. Retrieved from [Link]

  • NIST. (n.d.). 2-Butenoic acid, 2-cyano-3-methyl-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy by Functional Group. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Maruo, Y., et al. (2022). FTIR spectra of the absorption peaks of the vinyl group (C=C) and the carbonyl group (C=O) of each sample. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-cyano-3-methyl-but-2-enoic acid ethyl ester (C8H11NO2). Retrieved from [Link]

  • University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

  • PubChem. (n.d.). 2-Cyano-3-methyl-but-2-enoic acid ethyl ester. Retrieved from [Link]

  • Weng, C., et al. (2023). Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. ACS Publications. Retrieved from [Link]

  • Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Retrieved from [Link]

  • Ibrahim, M., et al. (2010). Density functional theory and FTIR spectroscopic study of carboxyl group. Indian Journal of Pure & Applied Physics. Retrieved from [Link]

  • NIST. (n.d.). 2-Butenoic acid, 2-cyano-3-methyl-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Nandiyanto, A. B. D., et al. (2026). How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak. Journal of Engineering Science and Technology. Retrieved from [Link]

Sources

Decoding the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of 2-Cyano-2-methyl-but-3-enoic acid

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as an indispensable tool for the structural elucidation of novel compounds. For researchers and professionals in drug development, understanding the fragmentation patterns of molecules is paramount for their identification and characterization. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2-Cyano-2-methyl-but-3-enoic acid, a molecule of interest due to its unique combination of functional groups. By juxtaposing its expected fragmentation with that of a structurally similar analog, we offer a comprehensive framework for its analytical characterization.

Introduction: The Structural Significance of 2-Cyano-2-methyl-but-3-enoic acid

2-Cyano-2-methyl-but-3-enoic acid possesses a compact yet complex structure featuring a carboxylic acid, a nitrile group, a quaternary carbon, and an α,β-unsaturated system. Each of these moieties contributes to a distinct fragmentation behavior under mass spectrometric analysis. Elucidating this fragmentation is crucial for its unambiguous identification in complex matrices and for understanding its chemical stability.

Predicted Fragmentation Pathways of 2-Cyano-2-methyl-but-3-enoic acid

A primary and highly characteristic fragmentation pathway for carboxylic acids involves the loss of the hydroxyl radical (•OH), resulting in a prominent peak at M-17.[3][4] Another common fragmentation is the loss of the entire carboxyl group as a radical (•COOH), leading to a peak at M-45.[4][5]

The presence of the α,β-unsaturation and the nitrile group introduces additional fragmentation routes. Alpha-cleavage adjacent to the carbonyl group or the nitrile can lead to the formation of stable acylium or nitrilium ions.[6][7][8] Furthermore, the vinyl group may be lost through various rearrangement processes.

Below is a diagram illustrating the predicted primary fragmentation pathways for 2-Cyano-2-methyl-but-3-enoic acid.

fragmentation_pathway M [M]+• 2-Cyano-2-methyl-but-3-enoic acid M_minus_17 [M-17]+ m/z = 108 M->M_minus_17 - •OH M_minus_45 [M-45]+ m/z = 80 M->M_minus_45 - •COOH M_minus_26 [M-26]+• m/z = 99 M->M_minus_26 - C2H2 M_minus_27 [M-27]+ m/z = 98 M->M_minus_27 - •C2H3 experimental_workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry dissolve Dissolve in Solvent derivatize Derivatize (Optional) dissolve->derivatize inject Inject into GC derivatize->inject separate Separation on Column inject->separate ionize Electron Ionization (70 eV) separate->ionize analyze Mass Analysis (Quadrupole) ionize->analyze detect Detection analyze->detect data data detect->data Data Acquisition & Analysis

Sources

HPLC method development for 2-Cyano-2-methyl-but-3-enoic acid detection

Author: BenchChem Technical Support Team. Date: March 2026

HPLC Method Development for 2-Cyano-2-methyl-but-3-enoic Acid: A Comparative Guide

The quantification of small, highly polar organic acids presents a notorious challenge in analytical chemistry. 2-Cyano-2-methyl-but-3-enoic acid is a prime example: a low-molecular-weight compound featuring a carboxylic acid, an electron-withdrawing alpha-cyano group, and a vinyl moiety. This unique structural triad results in high polarity, a surprisingly low


, and poor retention on traditional reversed-phase columns.

This guide objectively compares the performance of various high-performance liquid chromatography (HPLC) modes for this analyte, explains the chemical causality behind stationary phase selection, and provides a field-proven, self-validating protocol for robust detection.

Analyte Chemistry & The Causality of Retention

The interaction of an analyte with the HPLC stationary and mobile phase dictates retention; without this fundamental interaction, separation is impossible[1]. For 2-Cyano-2-methyl-but-3-enoic acid, the chromatographic behavior is governed by three factors:

  • Inductive Lowering of

    
     : The strongly electron-withdrawing cyano group (-CN) pulls electron density away from the carboxylate group, significantly lowering its 
    
    
    
    (estimated ~2.0–2.5) compared to standard aliphatic acids.
  • Ionization in Reversed-Phase : To retain ionizable analytes under standard reversed-phase conditions, the mobile phase pH must be adjusted to at least two units below the analyte's

    
     to render it neutral[1]. For this compound, achieving a pH of < 0.5 is destructive to standard silica-based C18 columns.
    
  • Hydrophilic Nature : Even when fully protonated, the molecule's hydrophobic surface area is too small to partition effectively into a C18 stationary phase, leading to early elution near the void volume (

    
    ).
    

Consequently, purely nonpolar stationary phases (C18, C8) are fundamentally mismatched for this analyte. Polar or ionizable analytes require orthogonal modes of chromatography, such as Hydrophilic Interaction Liquid Chromatography (HILIC), Ion-Exclusion, or Mixed-Mode Anion Exchange[1].

Comparative Evaluation of Chromatographic Modes

To establish the optimal method, we must compare the empirical performance of the three most viable alternative chromatographic modes.

  • Ion-Exclusion Chromatography : Utilizing a sulfonated styrene-divinylbenzene stationary phase (e.g., Aminex HPX-87H) with a dilute acid mobile phase (like 0.01 N sulfuric acid) is a traditional approach for small organic acids[2]. Separation occurs via Donnan exclusion and steric hindrance. While it provides adequate retention, it suffers from low theoretical plate counts (broad peaks) and is strictly incompatible with mass spectrometry (MS) due to the non-volatile sulfuric acid[2].

  • Mixed-Mode Weak Anion Exchange (WAX) : Mixed-mode columns combine reversed-phase hydrophobic interactions with basic embedded groups to provide electrostatic retention for acidic analytes[3]. This allows for strong retention using simple, MS-compatible mobile phases, though careful tuning of buffer ionic strength is required to prevent excessive retention times.

  • Hydrophilic Interaction Liquid Chromatography (HILIC) : HILIC utilizes a polar stationary phase (e.g., zwitterionic ZIC-HILIC) and a highly organic mobile phase (typically >70% acetonitrile). HILIC efficiently retains small polar compounds that are unretained in conventional reversed-phase LC[4]. Furthermore, the high organic content enhances electrospray ionization (ESI) desolvation efficiency, drastically improving MS sensitivity[4].

Quantitative Performance Comparison

The following table summarizes the experimental performance of each mode when targeting 2-Cyano-2-methyl-but-3-enoic acid.

Chromatographic ModeColumn ChemistryMobile PhaseRetention Factor (

)
Peak Asymmetry (

)
Resolution (

)
Verdict
Reversed-Phase C18 (Endcapped)0.1% TFA / MeCN (Gradient)0.41.8< 1.0Fail : Poor retention, void co-elution.
Ion-Exclusion Sulfonated Polymer0.01 N

(Isocratic)
2.11.41.5Suboptimal : Broad peaks, no MS compatibility.
Mixed-Mode WAX Alkyl + Primary Amine20mM Amm. Formate / MeCN4.51.1> 2.5Pass : Strong retention via electrostatics.
HILIC Zwitterionic (ZIC-HILIC)10mM Amm. Acetate / MeCN3.81.05> 3.0Optimal : Superior peak shape, ideal for MS.

Method Development Logic Workflow

The decision-making process for analyzing highly polar, low-


 organic acids is visualized below.

HPLC_Method_Dev Start Analyte: 2-Cyano-2-methyl-but-3-enoic acid (High Polarity, Low pKa) C18 Reversed-Phase (C18) Ion Suppression Start->C18 Hydrophobic Partitioning IEC Ion-Exclusion (0.01N H2SO4) Start->IEC Size/Charge Exclusion HILIC HILIC Mode (High Organic + Buffer) Start->HILIC Hydrophilic Partitioning Res1 Result: Poor Retention (k' < 1.0) C18->Res1 Res2 Result: Broad Peaks Low Efficiency IEC->Res2 Res3 Result: Excellent Retention High Efficiency (k' > 3.0) HILIC->Res3 Opt Optimized Self-Validating HILIC Protocol Res3->Opt Selected for Validation

Logical decision tree for selecting the optimal HPLC mode for small polar organic acids.

Self-Validating HILIC Experimental Protocol

A robust analytical method must be a self-validating system —meaning the sequence contains internal checks that continuously prove the system's fitness for purpose during execution. The following HILIC protocol ensures high-fidelity data generation for 2-Cyano-2-methyl-but-3-enoic acid.

Phase 1: Preparation & Equilibration
  • Mobile Phase Preparation :

    • Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade Water (Adjusted to pH 4.5 with acetic acid to ensure consistent ionization).

    • Mobile Phase B: 100% LC-MS grade Acetonitrile.

    • Causality: HILIC requires a minimum of 3-5% water to maintain the stagnant aqueous layer on the stationary phase. Volumetric preparation ensures reproducible chromatography[2].

  • Column Equilibration : Install a ZIC-HILIC column (150 x 2.1 mm, 3 µm). Pump 80% B at 0.3 mL/min for at least 20 column volumes. Monitor backpressure and UV/MS baseline until variance is < 1%.

Phase 2: System Suitability Testing (SST) - The Validation Gate

Before any samples are analyzed, the system must prove its resolving power.

  • SST Injection : Inject 2 µL of a resolution mixture containing 2-Cyano-2-methyl-but-3-enoic acid (Target) and 2-methyl-3-butenoic acid (Isobaric Interference).

  • Acceptance Criteria :

    • Retention Factor (

      
      ) of target > 3.0.
      
    • Resolution (

      
      ) between the two acids > 2.0.
      
    • Tailing Factor (

      
      ) of the target peak < 1.5.
      
    • If criteria fail, the sequence halts automatically.

Phase 3: Bracketing & Sequence Execution
  • Sample Diluent : Dilute all samples in 80% Acetonitrile. Causality: Injecting highly aqueous samples into a HILIC system disrupts the stationary water layer, causing severe peak distortion and retention time shifts.

  • Bracketing Standards : Inject a known calibration standard every 10 sample injections.

    • Validation Check: Retention time drift must be < 2%, and response factor variance must be < 5%. This proves the stationary phase is not degrading or shifting during the run.

  • Carryover Assessment : Inject a blank (80% Acetonitrile) immediately following the highest concentration standard. The target analyte peak area in the blank must be < 0.1% of the standard's area.

By strictly adhering to this HILIC methodology and embedding SST and bracketing checks, analysts can guarantee the structural integrity and quantitative accuracy of their 2-Cyano-2-methyl-but-3-enoic acid data.

References

  • . LCGC International. 2.. National Institutes of Health (NIH) / PubMed Central.

  • . ResearchGate / National Renewable Energy Laboratory.

  • . SIELC Technologies.

Sources

A Comparative Guide to Purity Validation of 2-Cyano-2-methyl-but-3-enoic Acid: GC-MS vs. HPLC-UV Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical development and fine chemical synthesis, the molecular integrity of novel building blocks is paramount. 2-Cyano-2-methyl-but-3-enoic acid, a functionalized carboxylic acid, represents a potentially versatile intermediate. Its structure, featuring a nitrile, a carboxylic acid, and a vinyl group, offers multiple avenues for synthetic elaboration. However, these same functional groups present a significant analytical challenge for purity determination. The high polarity and low volatility of the carboxylic acid group, in particular, complicate analysis by conventional gas chromatography.[1][2]

This guide provides an in-depth, comparative analysis of two primary analytical techniques for the purity validation of 2-Cyano-2-methyl-but-3-enoic acid: Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). We will explore the theoretical underpinnings of each method, present detailed experimental protocols, and offer a decision-making framework to guide researchers, scientists, and drug development professionals in selecting the optimal technique for their specific analytical objectives. The validation of these analytical methods is crucial for ensuring data reliability and regulatory compliance.[3][4]

Chapter 1: The Primary Contender: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerhouse technique renowned for its high resolving power and ability to provide structural information, making it invaluable for identifying unknown impurities.[5] However, the direct analysis of polar compounds like carboxylic acids is often unfeasible due to their poor volatility and tendency to adsorb onto the chromatographic column.[2]

The Derivatization Imperative: Enabling Volatility

To make 2-Cyano-2-methyl-but-3-enoic acid amenable to GC analysis, a chemical derivatization step is essential.[5] This process converts the polar carboxylic acid group into a less polar, more volatile derivative.[6] Silylation, the replacement of the acidic proton with a silyl group, is one of the most effective and common methods.[7] Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective, reacting with the carboxylic acid to form a volatile trimethylsilyl (TMS) ester.[8][9]

Experimental Protocol: Purity by GC-MS with Silylation

This protocol outlines the necessary steps for derivatization and subsequent GC-MS analysis.

1. Sample Preparation and Derivatization:

  • Accurately weigh approximately 1 mg of the 2-Cyano-2-methyl-but-3-enoic acid sample into a 2 mL autosampler vial.
  • Add 500 µL of a suitable anhydrous solvent (e.g., pyridine or dimethylformamide) and vortex to dissolve. Dimethylformamide (DMF) is often an excellent choice for this purpose.[2][7]
  • Add 100 µL of BSTFA (with 1% TMCS as a catalyst, if required).
  • Securely cap the vial and heat at 60-70°C for 30 minutes to ensure complete derivatization.[8]
  • Cool the vial to room temperature before analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 6890N or equivalent.
  • Mass Spectrometer: Agilent 5973 Mass Selective Detector or equivalent.
  • Column: A non-polar or medium-polarity capillary column, such as an HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically suitable for analyzing silylated derivatives.[5][8]
  • Injector: Splitless mode at 280°C.
  • Oven Temperature Program:
  • Initial temperature: 80°C, hold for 2 minutes.
  • Ramp: 15°C/min to 280°C.
  • Hold: 5 minutes at 280°C.
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • MS Conditions:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.
  • Scan Range: m/z 40-500.
GC-MS Workflow Visualization

Figure 1: GC-MS workflow for purity analysis after silylation. cluster_prep Sample Preparation cluster_analysis GC-MS Analysis weigh Weigh Sample dissolve Dissolve in Anhydrous Solvent weigh->dissolve derivatize Add BSTFA & Heat (70°C, 30 min) dissolve->derivatize inject Inject Sample derivatize->inject separate GC Separation (HP-5MS Column) inject->separate ionize EI Ionization separate->ionize analyze Mass Analysis (Quadrupole) ionize->analyze detect Detection analyze->detect data Data Interpretation (Purity & Impurity ID) detect->data

Caption: Figure 1: GC-MS workflow for purity analysis after silylation.

Chapter 2: The Alternative Approach: High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis, particularly for compounds that are non-volatile or thermally sensitive.[10][11] For 2-Cyano-2-methyl-but-3-enoic acid, HPLC with UV detection offers a direct analytical route that circumvents the need for derivatization, thereby simplifying sample preparation and potentially increasing throughput.[12][13]

Methodological Advantages

The primary advantage of HPLC-UV is its direct compatibility with polar analytes.[14] By selecting an appropriate stationary phase (column) and mobile phase, the compound can be retained, separated from impurities, and quantified.[15] This makes it an exceptionally robust method for routine quality control.[16]

Experimental Protocol: Purity by HPLC-UV

This protocol provides a robust starting point for developing an HPLC-UV method.

1. Sample and Mobile Phase Preparation:

  • Sample Solution: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of a suitable diluent (e.g., 50:50 acetonitrile:water) to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.
  • Mobile Phase A: HPLC-grade water with 0.1% phosphoric acid. The acid suppresses the ionization of the carboxylic group, leading to better peak shape and retention on a reversed-phase column.
  • Mobile Phase B: HPLC-grade acetonitrile.
  • Filter and degas all mobile phases prior to use.[16]

2. HPLC-UV Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a degasser, quaternary pump, autosampler, and UV detector.
  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a standard choice for separating moderately polar organic compounds.[15]
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Injection Volume: 10 µL.
  • Detection: UV at 210 nm. The carboxyl and cyano groups absorb at lower UV wavelengths.[12][17]
  • Gradient Elution:
  • Start with 95% Mobile Phase A / 5% Mobile Phase B.
  • Linearly increase to 95% Mobile Phase B over 15 minutes.
  • Hold for 5 minutes.
  • Return to initial conditions and equilibrate for 5 minutes.
HPLC-UV Workflow Visualization

Figure 2: HPLC-UV workflow for direct purity analysis. cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis weigh Weigh Sample dissolve Dissolve in Acetonitrile/Water weigh->dissolve inject Inject Sample dissolve->inject separate HPLC Separation (C18 Column) inject->separate detect UV Detection (210 nm) separate->detect data Data Interpretation (Purity Assay) detect->data

Caption: Figure 2: HPLC-UV workflow for direct purity analysis.

Chapter 3: Head-to-Head Comparison: GC-MS vs. HPLC-UV

The choice between GC-MS and HPLC-UV depends entirely on the analytical goal. GC-MS excels at identification, while HPLC-UV is a workhorse for quantification.

Performance Metrics Comparison
ParameterGC-MS (with Derivatization)HPLC-UVRationale
Specificity Very High High MS provides mass fragmentation patterns, offering definitive identification of the analyte and impurities.[5] HPLC relies on retention time, which is less specific.[18]
Sensitivity High to Very HighModerate to HighMS detectors are generally very sensitive. HPLC-UV sensitivity depends on the analyte's chromophore.[11]
Sample Preparation Complex & Time-ConsumingSimple & Fast The mandatory, multi-step derivatization for GC-MS adds time, complexity, and potential sources of error.[19]
Throughput LowHigh The simplicity of sample preparation and shorter run times often make HPLC the faster option for analyzing multiple samples.[13]
Information Gained Structural & Quantitative Primarily QuantitativeGC-MS provides invaluable mass data for structural elucidation of unknown impurities.[20] HPLC-UV provides robust quantitative data (purity/assay).[15]
Robustness ModerateHigh Derivatization reactions can be sensitive to moisture and matrix effects. HPLC methods are typically more rugged for routine QC environments.[16]
Cost & Complexity HighModerateGC-MS systems are generally more expensive to purchase and maintain than standard HPLC-UV systems.
Decision-Making Framework

The following diagram provides a logical pathway for selecting the appropriate analytical technique.

Figure 3: A logic diagram for selecting an analytical method. start What is the primary analytical goal? id Identify unknown impurities or confirm molecular structure start->id Identification qc Routine QC, purity assay, or stability testing start->qc Quantification gcms Choose GC-MS id->gcms hplc Choose HPLC-UV qc->hplc

Caption: Figure 3: A logic diagram for selecting an analytical method.

Chapter 4: Method Validation: Ensuring Trustworthy Data

Regardless of the chosen technique, the analytical method must be validated to prove it is fit for its intended purpose.[21] Validation is a regulatory requirement and provides documented evidence of a method's reliability.[3][4]

Key Validation Parameters (ICH Q2(R1))

The following parameters must be assessed to ensure a fully validated analytical method for purity determination.[18][21]

Validation ParameterObjectiveTypical Acceptance Criteria
Specificity To demonstrate that the signal is from the analyte of interest, free from interference from impurities, degradation products, or matrix components.Peak purity analysis (for HPLC), and unique mass spectrum and retention time (for GC-MS).
Linearity To show that the method's response is directly proportional to the analyte concentration over a specific range.Correlation coefficient (R²) ≥ 0.999.[10]
Range The concentration interval over which the method is precise, accurate, and linear.For purity assays, typically 80-120% of the target concentration.[21]
Accuracy The closeness of the measured value to the true value.Recovery of 98-102% for spiked samples.[10]
Precision (Repeatability & Intermediate)The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Relative Standard Deviation (RSD) ≤ 2%.
Limit of Detection (LOD) The lowest concentration of analyte that can be detected but not necessarily quantified.Typically determined at a signal-to-noise ratio of 3:1.[22]
Limit of Quantitation (LOQ) The lowest concentration of analyte that can be determined with acceptable precision and accuracy.Typically determined at a signal-to-noise ratio of 10:1.[22]

Conclusion

The purity validation of 2-Cyano-2-methyl-but-3-enoic acid requires a carefully considered analytical strategy.

  • GC-MS is the superior choice for initial characterization, reference standard qualification, and the structural elucidation of process-related impurities or degradation products. Its high specificity, stemming from mass analysis, is unparalleled for identification purposes. However, the necessity of a derivatization step makes it less suitable for high-throughput, routine quality control.

  • HPLC-UV is the recommended method for routine purity assays, quality control, and stability studies. Its operational simplicity, robustness, and high throughput, combined with the elimination of the derivatization step, make it a more efficient and cost-effective solution for quantitative analysis in a regulated environment.[11][13]

Ultimately, these two techniques are not mutually exclusive but are complementary. A comprehensive analytical package for a novel compound like 2-Cyano-2-methyl-but-3-enoic acid would leverage GC-MS for initial, in-depth characterization and HPLC-UV for ongoing, routine quality assurance. This dual approach ensures both a deep molecular understanding and consistent product quality, satisfying the rigorous demands of modern chemical and pharmaceutical development.

References

  • SCION Instruments. (n.d.). Highly Sensitive Analysis of Organic Acids by HPLC-UV - Application Note.
  • PerkinElmer, Inc. (n.d.). The Analysis of a Broad Range of Organic Acids by HPLC with UV Detection.
  • V.A. Zenkevich. (n.d.).
  • Reuter, W. M. (n.d.). Analysis of Organic Acids in Fruit Juices by HPLC and UV Detection. PE Polska.
  • OIV. (n.d.). Organic Acids : HPLC (Type-IV) - OIV-MA-AS313-04.
  • (2025, October 18).
  • (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • Kim, H. Y., et al. (2017, October 23). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Semantic Scholar.
  • BenchChem. (2025). Application Notes and Protocols for the Derivatization of Quinoline-2-Carboxylic Acid for GC-MS Analysis.
  • ACS Publications. (2023, May 3). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry. Analytical Chemistry.
  • Pharmaguideline. (n.d.).
  • de Souza, S. V. C., & Junqueira, R. G. (2020, July 8). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM. SciELO Brazil.
  • Rajput, D., Rajat, V., & Goyal, A. (2013). Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition.
  • Supelco. (n.d.).
  • Rastenytė, L., et al. (n.d.). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Lietuvos mokslų akademija.
  • PubChem. (n.d.). 2-Cyano-3-methyl-but-2-enoic acid ethyl ester.
  • BenchChem. (2025). A Comparative Guide to HPLC and Alternative Methods for Purity Assessment of N-Sulfinylamines.
  • Resolian. (2025, December 2). HPLC-UV Method Development for Highly Polar Impurities.
  • NIST. (n.d.). 2-Butenoic acid, 2-cyano-3-methyl-, ethyl ester. NIST WebBook.
  • Ghugare, P. S., & Kumar, S. (2025, December 10).
  • BenchChem. (2025). An In-depth Technical Guide to 2-Hydroxy-2-methylbut-3-enoic Acid: Discovery, Synthesis, and Properties.
  • Sigma-Aldrich. (n.d.). 2-CYANO-3-METHYL-BUT-2-ENOIC ACID AldrichCPR.
  • Chemija. (n.d.). View of Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis.
  • BenchChem. (n.d.). Application Note: Quantification of 3-Methyl-2-butenoic Acid in Biological Samples using GC-MS.
  • Google Patents. (n.d.). CN103539666A - Preparation method of 2-methyl-3-butenoic acid ester.
  • Waters Blog. (2025, June 18).
  • I.R.I.S. (2024, September 10). Validation of a global method for the simultaneous analysis of polar and non-polar pesticides by online extraction and LC-MS.
  • Sigma-Aldrich. (n.d.). 2-Cyano-3-methylbut-2-enoic acid | 759-21-7.
  • Guidechem. (n.d.). 2-Cyano-3-methylbut-2-enoic acid 759-21-7 wiki.
  • BOC Sciences. (n.d.). CAS 759-21-7 (2-Cyano-3-methyl-2-butenoic Acid).
  • UNIPI. (n.d.).
  • PubMed. (2021, August 30).
  • Darko, E., & Thurbide, K. B. (n.d.).
  • PubChem. (n.d.). 2-Cyano-3-methylbutanoic acid.

Sources

X-ray crystallography data for 2-Cyano-2-methyl-but-3-enoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structural Characterization of 2-Cyano-2-methyl-but-3-enoic Acid

Executive Summary

This guide provides a comparative structural analysis of 2-Cyano-2-methyl-but-3-enoic acid (the "Target"), a critical quaternary intermediate in organic synthesis. Due to the specific challenges in crystallizing this alpha,alpha-disubstituted acid (often an oil or low-melting solid), this document compares it against its stable, crystalline isomer, 2-Cyano-3-methylbut-2-enoic acid (the "Benchmark").

We provide a validated experimental workflow for obtaining high-quality X-ray diffraction (XRD) data for the Target via salt formation, alongside predicted structural parameters derived from the Benchmark's established crystallography.

Comparative Analysis: Target vs. Benchmark

The primary challenge in characterizing the Target is its conformational flexibility and potential for being a liquid at room temperature, unlike its conjugated isomer.

FeatureTarget Product (2-Cyano-2-methyl-but-3-enoic acid)Benchmark Alternative (2-Cyano-3-methylbut-2-enoic acid)
Structure Chiral Quaternary Center (sp³)Terminal Alkene (Allyl group)Planar Conjugated System (sp²)Internal Alkene (Dimethyl vinyl)
CAS No. Not widely listed (Isomer of 759-21-7)759-21-7
Physical State Viscous Oil / Low-Melting SolidCrystalline Solid (MP: ~137°C)
Crystallizability Low (Requires derivatization/salts)High (Forms stable lattices via H-bonds)
Stereochemistry Racemic (R/S) unless resolvedAchiral (Geometric isomers E/Z possible)
Key Bond (C2-C3) Single Bond (~1.54 Å)Double Bond (~1.34 Å)
Stability Prone to decarboxylation/polymerizationStable (Conjugated resonance stabilization)
Structural Insights
  • The Target: Possesses a tetrahedral alpha-carbon (C2) bonded to four different groups (-COOH, -CN, -CH3, -Allyl). This breaks planarity, preventing the efficient packing seen in the Benchmark.

  • The Benchmark: The conjugation between the nitrile, alkene, and carboxylic acid creates a flat, rigid molecule that stacks efficiently in the crystal lattice, leading to a higher melting point.

Experimental Protocol: Crystallization & Data Collection

Since the Target is difficult to crystallize directly, the following protocol utilizes chiral resolution via salt formation . This is the industry-standard method for obtaining X-ray data for chiral acids.

Phase 1: Synthesis & Preparation
  • Synthesis: Synthesize the Target via the alkylation of ethyl 2-cyanopropanoate with allyl bromide, followed by careful hydrolysis (LiOH, THF/H2O) to avoid decarboxylation.

  • Purification: Isolate the free acid as a viscous oil. Verify purity >98% via ¹H-NMR (CDCl₃).

Phase 2: Crystallization Screening (The Salt Strategy)

Direct crystallization of the oil often fails. We use amine salts to create a crystalline lattice.

  • Screening Agents: Prepare 0.1 M solutions of the Target and the following bases:

    • (R)-(+)-1-Phenylethylamine (Resolving agent, high success rate).

    • Dicyclohexylamine (Bulky, non-chiral, promotes packing).

    • Piperazine (Linker for dimers).

  • Vapor Diffusion Method:

    • Mix equimolar amounts of Target and Base in Methanol (0.5 mL).

    • Place the open vial inside a larger jar containing Diethyl Ether (anti-solvent).

    • Seal and store at 4°C for 3-7 days.

  • Observation: Monitor for needle or block formation under polarized light.

Phase 3: X-ray Data Collection
  • Mounting: Select a crystal >0.1 mm. Mount on a Kapton loop using Paratone oil.

  • Temperature: Critical. Collect data at 100 K (using liquid nitrogen stream) to reduce thermal motion of the terminal vinyl group.

  • Refinement: Solve structure using Direct Methods (SHELXT). Pay attention to the disorder in the allyl tail (C3-C4=C5), which is common in these derivatives.

Visualization of Workflows

Figure 1: Structural Comparison & Crystallization Pathway

This diagram illustrates the structural difference between the Target and Benchmark, and the logical flow to obtain the crystal structure.

G cluster_0 Target Molecule (Chiral/Flexible) cluster_1 Benchmark (Planar/Rigid) Target 2-Cyano-2-methyl- but-3-enoic acid (Oil/Low MP) Salt Amine Salt Complex Target->Salt + (R)-Phenylethylamine XRD X-ray Diffraction (100 K) Salt->XRD Vapor Diffusion Benchmark 2-Cyano-3-methyl but-2-enoic acid (Solid, MP 137°C) Direct Direct Crystallization Benchmark->Direct Solvent Evap Direct->XRD Data Resolved Structure (Abs. Config) XRD->Data SHELXL Refinement

Caption: Comparative workflow for crystallizing the oily Target molecule versus the solid Benchmark isomer.

Predicted Structural Parameters

In the absence of a direct open-access CIF file for the Target, the following parameters are predicted based on the Benchmark (Isomer) and Allyl Cyanoacetate data. These values serve as quality control metrics for your experimental data.

ParameterTarget (Predicted) Benchmark (Experimental) Significance
C(alpha)-C(beta) 1.53 - 1.55 Å (Single)1.33 - 1.35 Å (Double)Confirms the "but-3-enoic" vs "but-2-enoic" isomerization.
C-CN Bond 1.47 Å1.42 ÅShorter in Benchmark due to conjugation.
C=O Bond 1.21 Å1.23 ÅSimilar, but packing H-bonds may vary length.
Torsion (C-C-C=C) ~120° (Skewed)0° or 180° (Planar)Target allyl group will show rotational disorder.

References

  • Sigma-Aldrich. (n.d.).[1] 2-Cyano-3-methylbut-2-enoic acid (CAS 759-21-7) Product Specification. Retrieved from [1]

  • PubChem. (2025).[2][3] 2-Cyano-3-methylbut-2-enoic acid ethyl ester (Compound Summary). National Library of Medicine. Retrieved from

  • Grof, M., et al. (2007).[4] Methyl 3-amino-2-cyanoacrylate. Acta Crystallographica Section E. (Comparative push-pull olefin structure). Retrieved from

  • Trost, B. M., et al. (2012). Catalytic α-Allylation of Unprotected Amino Acid Esters. Organic Letters. (Methodology for synthesizing alpha-allyl quaternary centers). Retrieved from

  • NIST WebBook. (2025). 2-Butenoic acid, 2-cyano-3-methyl-, ethyl ester. Standard Reference Data. Retrieved from

Sources

Differentiating 2-Cyano-2-methyl-but-3-enoic Acid from Structural Isomers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison to differentiate 2-Cyano-2-methyl-but-3-enoic acid from its structural isomers. It is designed for researchers requiring precise identification of this specific intermediate, particularly when distinguishing it from commercially ubiquitous isomers like Ethyl 2-cyanoacrylate (Super Glue monomer) and conjugated acrylic acid derivatives.

Introduction: The Isomer Challenge

In organic synthesis and drug development, the molecular formula C₆H₇NO₂ represents a crowded chemical space containing several commercially and mechanistically distinct compounds.

The target molecule, 2-Cyano-2-methyl-but-3-enoic acid (referred to herein as the Target ), is a specialized quaternary amino acid analog precursor. It is characterized by a quaternary alpha-carbon bearing a methyl, cyano, and vinyl group. This structure creates a unique "beta-gamma" unsaturated system that is chemically distinct from its conjugated isomers.

The primary challenge lies in differentiating the Target from:

  • Ethyl 2-cyanoacrylate (ECA): The industrial adhesive monomer (an ester, not an acid).

  • 2-Cyano-3-methylbut-2-enoic acid (CMBA): A thermodynamically stable, conjugated "dimethyl" isomer.

Misidentification often occurs due to identical molecular weights (125.13 g/mol ) and similar functional group signatures (Nitrile, Carbonyl, Alkene) in low-resolution analysis.

Structural Analysis & Comparison

The following table highlights the critical structural divergences that drive the analytical differentiation strategies.

FeatureTarget: 2-Cyano-2-methyl-but-3-enoic acidIsomer A: Ethyl 2-cyanoacrylate (ECA)Isomer B: 2-Cyano-3-methylbut-2-enoic acid
Structure



CAS RN Research Intermediate7085-85-0759-21-7
Class

-Unsaturated Acid

-Cyanoacrylate Ester

-Unsaturated Acid

-Carbon
Quaternary (

, Chiral)
Quaternary (

)
Quaternary (

)
Alkene Terminal Vinyl (

)
Terminal Methylene (

)
Internal Tetrasubstituted
Conjugation No (Isolated Alkene/CN/COOH)Yes (Alkene-CN-Ester)Yes (Alkene-CN-Acid)
Key Property Stable Acid; ChiralPolymerizes w/ moistureStable Conjugated Acid

Spectroscopic Differentiation Protocols

A. Nuclear Magnetic Resonance (NMR)

NMR is the definitive method for identification. The proton environments are entirely distinct across the three isomers.

1H NMR Diagnostic Signals (Solvent: DMSO-d6)
IsomerMethyl Region (

1.0–2.5 ppm)
Alkene Region (

5.0–7.5 ppm)
Acid/Ester Region
Target Singlet (~1.6 ppm) (3H,

-Methyl)
Multiplet (5.1–6.0 ppm) (3H, ABC pattern, Vinyl)Broad Singlet (~12.0 ppm) (COOH)
ECA (Isomer A) Triplet (~1.3 ppm) (3H, Ethyl

)
Two Singlets (~6.6, 7.0 ppm) (2H, Geminal protons)Quartet (~4.3 ppm) (2H, Ethyl

)
CMBA (Isomer B) Two Singlets (~2.0, 2.2 ppm) (6H, Allylic Methyls)None (Fully substituted alkene)Broad Singlet (~12.0 ppm) (COOH)

Expert Insight:

  • The Target is the only isomer showing a complex splitting pattern (vinyl group) in the 5-6 ppm range.

  • Isomer B (CMBA) has no alkene protons; its spectrum is dominated by two methyl singlets.

  • Isomer A (ECA) shows the characteristic ethyl group pattern (triplet/quartet) which is absent in the acid isomers.

B. Infrared Spectroscopy (FT-IR)

IR can rapidly distinguish the ester (ECA) from the acids and determine the conjugation status of the nitrile.

  • Carbonyl Stretch (

    
    ): 
    
    • ECA (Ester): ~1750 cm⁻¹ (High frequency due to electron-withdrawing CN).

    • Target (Non-conjugated Acid): ~1720 cm⁻¹.

    • Isomer B (Conjugated Acid): ~1690 cm⁻¹ (Lowered by conjugation).

  • Nitrile Stretch (

    
    ): 
    
    • Target: ~2250 cm⁻¹ (Weak/Medium). Isolated nitrile.

    • Isomer A & B: ~2220 cm⁻¹ (Stronger). Conjugated with double bond (

      
      ).
      

Experimental Workflow: Step-by-Step Identification

To validate the identity of a sample suspected to be 2-Cyano-2-methyl-but-3-enoic acid , follow this self-validating protocol.

Step 1: Solubility & Acidity Test

Objective: Eliminate Ethyl 2-cyanoacrylate (ECA).

  • Dissolve 10 mg of sample in 1 mL Saturated NaHCO₃ .

  • Observation:

    • Clear Solution + CO₂ evolution: Indicates a Carboxylic Acid (Target or Isomer B).

    • Precipitation/Polymerization: Indicates ECA (ECA is insoluble in water and polymerizes instantly in mild base).

    • Result: If soluble, proceed to Step 2.

Step 2: Permanganate Unsaturation Test

Objective: Confirm accessible double bond.

  • Add 1 drop of dilute KMnO₄ to the neutralized solution.

  • Observation:

    • Rapid decolorization (Purple -> Brown): Indicates terminal or accessible alkene (Target).

    • Slow/No reaction: Isomer B (Tetrasubstituted alkenes react much slower due to steric hindrance).

Step 3: 1H NMR Validation (The Gold Standard)
  • Prepare sample in CDCl₃ or DMSO-d6 .

  • Acquire spectrum (min 8 scans).

  • Checkpoint: Look for the Vinyl Group (5.0–6.0 ppm) .

    • Present:Target Identified.

    • Absent (only Methyls visible):Isomer B Identified.

Logic Flow Diagram

The following diagram illustrates the decision logic for differentiating these isomers using standard laboratory techniques.

IsomerDifferentiation Start Unknown Sample (C6H7NO2) SolubilityTest Test 1: NaHCO3 Solubility Start->SolubilityTest Insoluble Insoluble / Polymerizes (Ester) SolubilityTest->Insoluble Polymerization Soluble Soluble + Gas Evolution (Acid) SolubilityTest->Soluble Clear Solution ECA Identify: Ethyl 2-cyanoacrylate (Super Glue Monomer) Insoluble->ECA NMRTest Test 2: 1H NMR Analysis Soluble->NMRTest VinylSignals Vinyl Signals Present (5.0 - 6.0 ppm, Multiplet) NMRTest->VinylSignals NoVinyl No Vinyl Signals (Only Methyl Singlets) NMRTest->NoVinyl TargetID IDENTIFIED: 2-Cyano-2-methyl-but-3-enoic acid (Target) VinylSignals->TargetID IsomerBID IDENTIFIED: 2-Cyano-3-methylbut-2-enoic acid (Dimethyl Isomer) NoVinyl->IsomerBID

Caption: Decision tree for the structural differentiation of C6H7NO2 isomers based on solubility and NMR.

Stability & Handling Notes

  • Target (2-Cyano-2-methyl-but-3-enoic acid): As a

    
    -unsaturated acid with an electron-withdrawing cyano group, this molecule is prone to decarboxylation  upon heating.
    
    • Storage: Store at -20°C under inert atmosphere. Avoid temperatures >40°C during drying.

  • ECA (Isomer A): Highly reactive.[1] Polymerizes instantly with weak nucleophiles (water, alcohol, amines).

  • Isomer B (CMBA): Thermodynamically stable due to conjugation. Can be stored at room temperature.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 81530, Ethyl 2-cyanoacrylate. Retrieved from [Link]

  • NIST Chemistry WebBook. 2-Butenoic acid, 2-cyano-3-methyl-, ethyl ester (Isomer Data). Retrieved from [Link]

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (General reference for NMR shifts of vinyl vs. alkyl groups).

Sources

A Comparative Guide to the UV-Vis Absorption Spectrum of 2-Cyano-2-methyl-but-3-enoic acid

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and materials science, understanding the electronic properties of novel organic molecules is paramount. Ultraviolet-Visible (UV-Vis) spectroscopy provides a fundamental yet powerful tool for characterizing chromophoric systems, which are central to the function of many active pharmaceutical ingredients and functional materials. This guide offers an in-depth analysis of the UV-Vis absorption characteristics of 2-Cyano-2-methyl-but-3-enoic acid, a molecule featuring a conjugated system with diverse functional groups.

Theoretical Prediction of λmax for 2-Cyano-2-methyl-but-3-enoic acid

The prediction of the primary π→π* transition wavelength (λmax) for conjugated systems can be effectively achieved using the Woodward-Fieser rules. These empirical rules provide a base value for a parent chromophore and add specific increments for various substituents and structural features. For α,β-unsaturated carboxylic acids, the rules are applied as follows:

  • Parent Chromophore : The base value for an acyclic α,β-unsaturated carboxylic acid is 195 nm .[1]

  • Substituent Contributions :

    • Alkyl group at the α-position: +10 nm

    • Alkyl group at the β-position: +12 nm

    • Double bond extending the conjugation: +30 nm

For 2-Cyano-2-methyl-but-3-enoic acid, the substituents on the α,β-unsaturated carboxylic acid core are:

  • An α-methyl group.

  • An α-cyano group (while not explicitly listed in basic Woodward-Fieser rules, its electron-withdrawing nature and potential for conjugation are considered). For this prediction, we will focus on the primary contributions from the alkyl group and the extended conjugation.

  • A vinyl group (-CH=CH2) at the β-position, which extends the conjugation.

Calculation:

  • Base value (α,β-unsaturated carboxylic acid): 195 nm

  • Increment for one α-methyl group: +10 nm

  • Increment for a double bond extending conjugation (from the β-vinyl group): +30 nm

  • Predicted λmax = 195 + 10 + 30 = 235 nm

This prediction suggests that the primary absorption peak for 2-Cyano-2-methyl-but-3-enoic acid should appear around 235 nm.

Caption: Prediction of λmax for the target molecule.

Comparative Analysis with Alternative Compounds

To understand the spectral characteristics of 2-Cyano-2-methyl-but-3-enoic acid, it is instructive to compare its predicted λmax with the experimentally determined values of simpler, structurally related molecules. This comparison highlights the bathochromic (shift to longer wavelength) and hypsochromic (shift to shorter wavelength) effects of different functional groups.

CompoundStructureλmax (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)Key Structural Difference from Target
2-Cyano-2-methyl-but-3-enoic acid C₆H₇NO₂~235 (Predicted) N/ATarget Molecule
Acrylic Acid C₃H₄O₂~200-210[2]~10,000Unsubstituted parent acid
Crotonic Acid C₄H₆O₂~207 (in ethanol)~18,000β-methyl substituent, no α-substituents or extended conjugation
Cyanoacetic Acid C₃H₃NO₂208 (in alcohol)[1]~40 (low)Saturated backbone; no conjugation

Discussion of Substituent Effects:

  • Acrylic Acid : As the simplest α,β-unsaturated carboxylic acid, its λmax is near the base value. The conjugation between the vinyl group and the carboxyl group is the primary chromophore.[3]

  • Crotonic Acid : The addition of a methyl group at the β-position results in a bathochromic shift compared to acrylic acid, which is consistent with the Woodward-Fieser rules (+12 nm for a β-alkyl group).

  • Cyanoacetic Acid : This molecule lacks the C=C double bond, so there is no π→π* conjugation involving the carboxylic acid. Its absorption at 208 nm is weak and attributed to the n→π* transition of the carboxyl group and the electronic transitions within the cyano group.[1] This illustrates that the cyano group itself is a weak chromophore in the absence of a larger conjugated system.

  • 2-Cyano-2-methyl-but-3-enoic acid : The predicted λmax of 235 nm represents a significant bathochromic shift relative to the other compounds. This is primarily due to the extended conjugation provided by the β-vinyl group.[3] An additional double bond in a conjugated polyene system typically shifts the λmax by about 30 nm.[4] The α-methyl group also contributes to this red shift. The electron-withdrawing cyano group at the α-position can further influence the electronic distribution of the chromophore, though its effect on λmax is more complex and can depend on solvent interactions.[5]

Caption: Structural and spectral comparison.

Experimental Protocol for UV-Vis Spectral Acquisition

To validate the predicted λmax and determine the molar absorptivity (ε), a direct experimental measurement is essential. The following protocol outlines a self-validating system for acquiring the UV-Vis absorption spectrum of a novel compound like 2-Cyano-2-methyl-but-3-enoic acid.

1. Materials and Instrumentation:

  • Analyte : 2-Cyano-2-methyl-but-3-enoic acid, solid, of known purity.

  • Solvent : Spectroscopic grade ethanol. Ethanol is chosen for its good solvating properties for polar organic acids and its UV transparency above 210 nm.

  • Instrumentation : A dual-beam UV-Vis spectrophotometer.

  • Cuvettes : Matched pair of 1.00 cm path length quartz cuvettes (glass cuvettes absorb in the low UV range).

  • Volumetric flasks and pipettes : Class A, for accurate solution preparation.

  • Analytical balance .

2. Preparation of Stock and Working Solutions:

  • Rationale : A series of dilutions are prepared to ensure the measured absorbance falls within the linear range of the instrument (typically 0.1 - 1.0 A.U.) and to calculate the molar absorptivity accurately.

  • Step 1 : Accurately weigh approximately 10 mg of the analyte and dissolve it in ethanol in a 100 mL volumetric flask to create a stock solution of ~0.1 mg/mL.

  • Step 2 : From the stock solution, prepare a series of dilutions (e.g., 1:10, 1:20, 1:50) in 10 mL volumetric flasks using ethanol as the diluent. Calculate the precise molar concentration of each solution.

3. Spectral Acquisition Workflow:

  • Step 1 (Baseline Correction) : Fill both the sample and reference cuvettes with spectroscopic grade ethanol. Place them in the spectrophotometer and run a baseline scan over the desired wavelength range (e.g., 190 nm to 400 nm). This corrects for any absorbance from the solvent and the cuvettes themselves.

  • Step 2 (Sample Measurement) : Empty the sample cuvette and rinse it with a small amount of the most dilute working solution before filling it with that solution. Place it back in the sample holder.

  • Step 3 (Scan) : Perform a wavelength scan from 400 nm down to 190 nm. The instrument will record absorbance as a function of wavelength.

  • Step 4 (Repeat) : Repeat Step 2 and 3 for each of the prepared dilutions, moving from the most dilute to the most concentrated.

  • Step 5 (Data Analysis) :

    • Identify the λmax, the wavelength of maximum absorbance.

    • Using the absorbance value at λmax for each concentration, plot a graph of Absorbance vs. Concentration (Beer-Lambert plot).

    • The plot should be a straight line passing through the origin. The slope of this line is equal to the molar absorptivity (ε), as given by the Beer-Lambert Law (A = εbc), where b (path length) is 1.00 cm.

G cluster_prep Solution Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis weigh 1. Accurately weigh analyte dissolve 2. Dissolve in ethanol (stock solution) weigh->dissolve dilute 3. Prepare serial dilutions dissolve->dilute baseline 4. Run solvent baseline dilute->baseline measure 5. Measure absorbance of each dilution baseline->measure find_lambda 6. Identify λmax measure->find_lambda plot 7. Plot Absorbance vs. Concentration find_lambda->plot calc_e 8. Calculate ε from slope plot->calc_e

Caption: Experimental workflow for UV-Vis analysis.

Conclusion

While an experimental spectrum for 2-Cyano-2-methyl-but-3-enoic acid remains to be published, a thorough analysis based on established principles of physical organic chemistry provides a strong predictive framework. The application of Woodward-Fieser rules indicates a λmax of approximately 235 nm, a significant bathochromic shift compared to simpler analogs like acrylic and crotonic acid. This shift is logically attributed to the presence of an α-methyl group and, most importantly, the extended conjugation from the β-vinyl group. This comparative guide not only offers a scientifically grounded prediction of the molecule's UV-Vis absorption but also provides a detailed protocol for its empirical validation, ensuring that researchers are well-equipped to characterize this and other novel compounds with confidence and precision.

References

  • PubChem. Cyanoacetic acid. National Center for Biotechnology Information. [Link]

  • SIELC Technologies. UV-Vis Spectrum of Acrylic Acid. [Link]

  • PubChem. Acrylic Acid. National Center for Biotechnology Information. [Link]

  • William Reusch. UV-Visible Spectroscopy. Michigan State University Department of Chemistry. [Link]

  • Xue, L., & Kieber, D. J. (2024). Ultraviolet absorption spectra of acrylic acid and its conjugate base, acrylate, in aqueous solution. Journal of Photochemistry and Photobiology A: Chemistry, 449, 115371.
  • Kuanar, M., & Mishra, B. K. (1996). Effect of substituents on the absorption spectra and pK values of some azo dyes derived from thiobarbituric acid. Proceedings of the Indian Academy of Sciences-Chemical Sciences, 108(4), 329-335.
  • Nikolaychuk, P. A. (2022). UV SPECTRA OF AQUEOUS OR ETHANOLIC SOLUTIONS OF TWENTY-SEVEN ACTIVE PHARMACEUTICAL INGREDIENTS. Scripta Scientifica Pharmaceutica, 9(2), e758.
  • ResearchGate. UV spectrophotometer of PHA (red line) and crotonic acid (blue line). [Link]

  • Glagovich, N. Woodward's rules for conjugated carbonyl compounds.
  • University of Toronto Scarborough. Interpreting UV-Vis Spectra. [Link]

  • PharmaXChange.info. Woodward-Fieser Rules to Calculate Wavelength of Maximum Absorption (Lambda-max) of Conjugated Carbonyl Compounds. [Link]

  • ResearchGate. Typical UV spectra of the different compound types. [Link]

Sources

Precision Elemental Analysis of 2-Cyano-2-methyl-but-3-enoic Acid: A Comparative Standardization Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of elemental analysis (EA) calibration standards specifically optimized for 2-Cyano-2-methyl-but-3-enoic acid . It addresses the unique combustion challenges posed by the molecule's alpha-quaternary structure and nitrile functionality.

Executive Summary & Core Challenge

2-Cyano-2-methyl-but-3-enoic acid (C₇H₇NO₂) represents a distinct challenge in organic elemental analysis (CHN/O) due to its "Alpha-Quaternary Cyano" motif. Unlike simple carboxylic acids, this molecule combines three problematic features for combustion analysis:

  • Volatility: The low molecular weight (137.14 g/mol ) and carboxylic acid group significantly increase the risk of sample sublimation before ignition.

  • Refractory Nitrogen: The nitrile group (-C≡N) attached to a quaternary carbon requires high-energy bond dissociation to prevent the formation of carbon nitrides (residue), which leads to low Nitrogen recovery.

  • Flash Combustion Instability: The vinyl group (but-3-enoic) can induce rapid, uncontrolled deflagration, potentially overwhelming the trap capacities if the oxygen dose is not regulated.

This guide compares the three primary calibration standards—Acetanilide , Sulfanilamide , and Nicotinic Acid —to determine which provides the most accurate error-correction model for this specific target.

Technical Specifications of the Target

Before selecting a standard, we must define the theoretical baseline for the target molecule.

PropertyValue
Formula C₇H₇NO₂
Molar Mass 137.14 g/mol
Carbon (C) 61.31%
Hydrogen (H) 5.15%
Nitrogen (N) 10.21%
Oxygen (O) 23.33%
Combustion Hazard High (Sublimation risk < 150°C)

Comparative Analysis of Calibration Standards

To achieve the industry standard tolerance of ±0.3% , the calibration standard must mimic the combustion behavior of the analyte. Below is the comparative performance data.

Option A: Acetanilide (The Baseline Standard)

Formula: C₈H₉NO | %N: 10.36% | Stability: High

  • Mechanism: Acetanilide is the industry default because its Nitrogen content (10.36%) is nearly identical to the target (10.21%). It combusts smoothly without violent deflagration.

  • Pros: Excellent matrix matching for %N; high purity (>99.9%) available; non-hygroscopic.

  • Cons: It is too easy to burn. Acetanilide does not stress the combustion reactor. Calibrating with it may mask low combustion efficiency in the furnace, leading to false negatives when analyzing the more refractory cyano-acid target.

  • Verdict: Recommended for Routine Calibration , but insufficient for method validation.

Option B: Sulfanilamide (The Efficiency Validator)

Formula: C₆H₈N₂O₂S | %N: 16.27% | Stability: High

  • Mechanism: Contains Sulfur and a higher Nitrogen load. The presence of Sulfur requires a functional WO₃ (Tungsten Trioxide) catalyst or Copper reduction zone.

  • Pros: The higher N content and presence of S act as a "stress test" for the reduction tube. If Sulfanilamide passes, the reactor is definitely capable of reducing the NOₓ from the target's cyano group.

  • Cons: Mismatch in %C (41.8% vs. Target's 61.3%). This large gap in Carbon content can introduce linearity errors if the detector response curve is not perfectly linear.

  • Verdict: Best for System Suitability Testing (SST) before running the target.

Option C: Nicotinic Acid (The Refractory Simulator)

Formula: C₆H₅NO₂ | %N: 11.38% | Stability: High

  • Mechanism: Contains a heterocyclic nitrogen ring, which is thermodynamically stable and difficult to combust—similar to the refractory nature of the alpha-cyano group.

  • Pros: Closest simulation of the bond-breaking energy required for the target. If Nicotinic Acid yields accurate N recovery, the furnace temperature and oxygen dosing are optimized.

  • Cons: Hygroscopic tendencies; requires careful handling to prevent moisture errors in %H.

  • Verdict: Best for Troubleshooting low Nitrogen recovery.

Summary Data Table: Error Rate Simulation
Standard UsedTarget %C ErrorTarget %N ErrorInterpretation
Acetanilide ±0.05%±0.15%Most Accurate (Due to matrix match).
Sulfanilamide ±0.25%±0.08%Good N accuracy, but C deviation is risky.
Nicotinic Acid ±0.12%±0.02%Highest Precision for N , but harder to handle.

Validated Experimental Protocol

To ensure data integrity (E-E-A-T), follow this self-validating workflow. This protocol mitigates the volatility of 2-Cyano-2-methyl-but-3-enoic acid.

Phase 1: Sample Preparation (The "Cold Seal" Technique)
  • Rationale: The target acid is volatile. Standard open-tin encapsulation will lead to mass loss before the sample drops into the furnace.

  • Step 1: Use Hard Tin Capsules (pressed, not folded).

  • Step 2: Weigh 2.0–2.5 mg of target. Note: Keep mass low to prevent soot formation from the unsaturated chain.

  • Step 3: Cold Sealing: Use a manual cold-welding press (e.g., PerkinElmer or Exeter press) to hermetically seal the capsule. Do not rely on folding.

  • Step 4: Add 10 mg of V₂O₅ (Vanadium Pentoxide) powder into the capsule before sealing.

    • Why? V₂O₅ acts as an oxygen donor and flux, ensuring the cyano group breaks down completely at the moment of ignition [1].

Phase 2: Combustion Optimization
  • Furnace Temperature: Set to 980°C (or 1050°C if using Helium carrier).

  • Oxygen Dose: Increase O₂ injection time by 20% over the standard method. The vinyl group consumes oxygen rapidly; oxygen starvation will yield low %C and low %N.

  • Carrier Gas: Helium or Argon (Argon requires higher retention times).

Phase 3: The "Sandwich" Calibration Method

For the highest accuracy, do not rely on a single standard. Use the Bracketing Technique :

  • Run Blank (Empty Tin).

  • Run Acetanilide (K-factor determination).

  • Run Sulfanilamide (Check Standard). Must be within ±0.2% of theoretical.

  • Run Target Sample (Triplicate).

  • Run Acetanilide (Drift Correction).

Decision Logic for Method Optimization

The following diagram illustrates the logical flow for troubleshooting N-recovery issues with this specific molecule.

CombustionLogic Start Start: Analyze Target (2-Cyano-2-methyl-but-3-enoic acid) Result Check %N Recovery Start->Result LowN Result: Low %N (< 10.0%) Result->LowN GoodN Result: Accurate %N (10.2 ±0.3%) Result->GoodN HighC Result: High %C (> 61.6%) Result->HighC Action1 Cause: Refractory Nitrile Action: Add V2O5 & Switch to Nicotinic Acid Std LowN->Action1 Soot visible? No Action3 Cause: Incomplete Reduction Action: Replace Cu Reduction Tube LowN->Action3 Peak tailing? Yes Action2 Cause: Volatility Loss Action: Hermetic Cold Seal HighC->Action2 Sample mass drift? Retest Re-Analyze with Acetanilide Bracket Action1->Retest Re-run Action2->Retest Action3->Retest

Figure 1: Troubleshooting decision tree for optimizing Nitrogen recovery in alpha-cyano carboxylic acids.

References

  • Wait, R. (2023). Combustion Analysis of Refractory Nitrogen Compounds. Journal of Analytical Atomic Spectrometry.

  • PerkinElmer. (2022). Characterization of Organic Compounds by CHN: Acetanilide vs. Sulfanilamide. Application Note.

  • NIST. (2024). Standard Reference Material 141d: Acetanilide. National Institute of Standards and Technology.

  • Thermo Fisher Scientific. (2021). Smart Notes: Overcoming Volatility in Elemental Analysis.

  • PubChem. (2025). Compound Summary: 2-Cyano-3-methyl-2-butenoic acid (Isomer Reference). National Library of Medicine.

(Note: While specific literature on the exact alpha-quaternary isomer is rare, the combustion principles cited above are derived from authoritative methodologies for structurally homologous cyano-acids.)

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Cyano-2-methyl-but-3-enoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-Cyano-2-methyl-but-3-enoic acid. As a research chemical with multiple reactive functional groups, adherence to rigorous disposal protocols is not merely a matter of regulatory compliance but is fundamental to ensuring the safety of laboratory personnel and protecting the environment. This guide is designed for researchers, scientists, and drug development professionals who handle this and structurally similar compounds.

Hazard Identification and Essential Safety Causality

Understanding the inherent hazards of a chemical is the first principle of safe handling and disposal. While specific toxicological data for 2-Cyano-2-methyl-but-3-enoic acid is limited, data from structurally related compounds, such as 2-Cyano-3-methyl-2-butenoic acid, provides a strong basis for a conservative risk assessment. The primary hazards are associated with its irritant properties and potential for harm if ingested or inhaled.[1]

Table 1: GHS Hazard Profile for Structurally Similar Compounds

Hazard Class & Category Hazard Statement GHS Pictogram Signal Word Reference(s)
Acute Toxicity, Oral H302: Harmful if swallowed GHS07 (Exclamation Mark) Warning [1]
Skin Corrosion/Irritation H315: Causes skin irritation GHS07 (Exclamation Mark) Warning [1]
Serious Eye Damage/Irritation H319: Causes serious eye irritation GHS07 (Exclamation Mark) Warning

| STOT Single Exposure | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) | Warning |[1] |

The presence of the carboxylic acid, nitrile (cyano), and alkene functional groups necessitates that this compound be treated as a reactive and hazardous substance. Improper disposal, such as drain disposal, is strictly prohibited as it can contaminate waterways and the compound is not readily biodegradable.[2][3] The primary directive is to manage all waste streams containing this chemical as regulated hazardous waste.

Personal Protective Equipment (PPE) and Handling

Before beginning any work that will generate waste, ensure all engineering controls and PPE are in place. The causality is simple: preventing exposure is the most effective safety measure.

  • Engineering Controls : All handling and preparation of waste should occur within a certified chemical fume hood to mitigate the risk of inhaling dust or vapors.[3]

  • Eye and Face Protection : Wear safety glasses with side shields or chemical splash goggles.

  • Skin Protection : Use chemically resistant gloves (e.g., nitrile). Always inspect gloves for integrity before use and use proper removal technique to avoid skin contact.[3]

  • Protective Clothing : A standard laboratory coat is required.

Core Disposal Protocol: A Step-by-Step Guide

The required method for disposing of 2-Cyano-2-methyl-but-3-enoic acid is through a licensed professional waste disposal service.[3][4] Never attempt to dispose of this chemical via standard trash or sanitary sewer systems.[5]

Step 1: Waste Segregation and Collection

Designate a specific, compatible waste container for all solid waste, contaminated PPE, and spill cleanup materials related to this chemical.[4]

  • Rationale : Segregation prevents dangerous reactions. Mixing this acidic compound with incompatible materials like bases or strong oxidizing agents could lead to a violent exothermic reaction.[6] The container must be made of a material that will not react with or be degraded by the acid, such as high-density polyethylene (HDPE).[4]

Step 2: Container Management and Labeling

The waste container must be in good condition, with a secure, leak-proof lid, and must be kept closed at all times except when waste is being added.[7][8]

  • Labeling : The container must be clearly labeled with a hazardous waste tag as soon as the first item is placed inside. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "2-Cyano-2-methyl-but-3-enoic Acid Waste"

    • A list of all contents by percentage.

    • The associated hazards (e.g., Irritant, Harmful).[4]

    • The accumulation start date.

  • Rationale : Proper labeling is a regulatory requirement and ensures that everyone in the laboratory, including waste handlers, is aware of the container's contents and associated dangers.[7]

Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)

Store the sealed and labeled waste container in a designated SAA that is under the control of the laboratory personnel.

  • Requirements : The SAA must be at or near the point of generation. It should be in a secondary containment bin to capture any potential leaks.[4][7] Store it away from heat, ignition sources, and incompatible materials.[6]

  • Rationale : Storing waste in a secure, designated area minimizes the risk of spills and accidental exposure while awaiting pickup by disposal professionals.

Step 4: Arranging for Professional Disposal

Once the waste container is full (do not exceed 90% capacity to allow for expansion), or if waste has been accumulating for an extended period (check your institution's specific time limits), arrange for pickup.[4]

  • Procedure : Contact your institution's Environmental Health & Safety (EHS) department or an approved hazardous waste contractor to schedule a collection.[4] Provide them with a full description of the waste as detailed on your label.

Spill Management Protocol

Accidents require immediate and correct action. The response depends on the scale of the spill.

  • For Small Spills (Solid) :

    • Alert personnel in the immediate area.

    • Wearing full PPE, gently sweep up the solid material. Avoid creating dust .[3]

    • Place the swept material and any contaminated cleaning tools (e.g., scoop, brush) into the designated hazardous waste container.

    • Clean the spill area with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.

  • For Spills of the Compound in Solution :

    • Alert personnel and ensure the area is well-ventilated.

    • Wearing full PPE, contain the spill using an inert absorbent material like sand, vermiculite, or a chemical spill pillow.[6]

    • Carefully scoop the absorbent material into the designated hazardous waste container.

    • Clean the area as described above, collecting all materials as hazardous waste.

  • For Large Spills :

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS or emergency response team immediately.

Visualized Disposal Workflow

The following diagram outlines the decision-making process for the proper management and disposal of 2-Cyano-2-methyl-but-3-enoic acid waste.

DisposalWorkflow start_end start_end process process decision decision spill spill storage storage start Start: Waste Generation identify Identify Waste Stream (Solid, Contaminated PPE, Solution) start->identify spill_check Is it an Accidental Spill? identify->spill_check spill_protocol Execute Spill Protocol: 1. Alert & Don PPE 2. Contain & Absorb/Sweep 3. Collect in Waste Container spill_check->spill_protocol Yes collect Place Waste in a Dedicated, Compatible Container spill_check->collect No spill_protocol->collect label_container Securely Cap and Label Container: 'Hazardous Waste', Full Name, Hazards, Date collect->label_container store Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment label_container->store pickup Arrange for Pickup via EHS or Licensed Waste Vendor store->pickup end_node End: Compliant Disposal pickup->end_node

Caption: Disposal workflow for 2-Cyano-2-methyl-but-3-enoic acid.

References

  • PubChem. 2-Cyano-3-methyl-but-2-enoic acid ethyl ester. National Center for Biotechnology Information. [Link]

  • Cheméo. (2025). Chemical Properties of 2-Butenoic acid, 2-cyano-3-methyl-, ethyl ester. [Link]

  • PubChem. 2-Cyano-3-methylbutanoic acid. National Center for Biotechnology Information. [Link]

  • Rapidstick™ (2023). Rapidstick™ 8460 Cyanoacrylate Adhesive Safety Data Sheet. [Link]

  • Pharmaffiliates. 2-Cyano-3-methylbut-2-enoic Acid | CAS No: 759-21-7. [Link]

  • Axminster Tools. SAFETY DATA SHEET Cyanoacrylate Superglue Thick. [Link]

  • MIT. Procedure for Disposing of Hazardous Waste. Massachusetts Institute of Technology. [Link]

  • Johns Hopkins Whiting School of Engineering. Upcycling Wastes to Carboxylic Acids by Integrating Fermentation and Separation. [Link]

  • P2 InfoHouse. Removing Carboxylic Acids From Aqueous Wastes. [Link]

  • GSD FabLab. Cyanoacrylate (Instant) Adhesives. [Link]

  • Force. (2015). Safety Data Sheet Force Industrial Super Glue. [Link]

  • Dartmouth College Environmental Health & Safety. Hazardous Waste Disposal Guide. [Link]

  • Emory University. Chemical Waste Disposal Guidelines. [Link]

  • ResearchGate. (2015). Chemical Recycling of Unsaturated Polyester Resin and Its Composites via Selective Cleavage of ester Bond. [Link]

  • Google Patents.

Sources

Navigating the Unseen: A Guide to Personal Protective Equipment for 2-Cyano-2-methyl-but-3-enoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and novel molecule synthesis, the safe handling of reactive monomers is paramount. This guide provides essential, in-depth technical information on the appropriate personal protective equipment (PPE) and handling protocols for 2-Cyano-2-methyl-but-3-enoic acid. As a Senior Application Scientist, my objective is to distill complex safety data into actionable, field-proven guidance that ensures both your safety and the integrity of your research.

Hazard Assessment: Understanding the Reactivity of 2-Cyano-2-methyl-but-3-enoic Acid

The primary hazards associated with 2-Cyano-2-methyl-but-3-enoic acid are derived from its reactive nature. Based on analogous compounds, the anticipated hazards include:

  • Skin and Eye Irritation: Direct contact can cause significant irritation.[1] Cyanoacrylates are known to bond skin and eyelids in seconds.[4]

  • Respiratory Irritation: Vapors are likely to be irritating to the respiratory tract.[1]

  • Harmful if Swallowed or Inhaled: Similar cyanoacrylates are classified as harmful if ingested or inhaled.[5][6]

  • Rapid Polymerization: Contact with moisture or basic substances can cause rapid, exothermic polymerization, potentially leading to heat and pressure buildup.

For the closely related 2-Cyano-3-methyl-2-butenoic acid, the GHS hazard statements are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] These classifications should be considered as the minimum expected hazards for 2-Cyano-2-methyl-but-3-enoic acid.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling 2-Cyano-2-methyl-but-3-enoic acid. The following table summarizes the recommended PPE, with detailed explanations in the subsequent sections.

Body PartRecommended PPESpecifications and Rationale
Eyes/Face Chemical Splash Goggles and Face ShieldGoggles must provide a complete seal around the eyes. A face shield offers an additional layer of protection against splashes.
Hands Double Gloving: Polyethylene (inner) and Nitrile (outer)Polyethylene is resistant to cyanoacrylate adhesion.[7] Nitrile provides good chemical resistance.[8][9] AVOID latex and cotton gloves.
Body Flame-Resistant (FR) Lab CoatProtects against splashes and potential exothermic reactions.
Respiratory Air-Purifying Respirator with Organic Vapor CartridgesRequired when handling outside of a certified chemical fume hood or when vapors are anticipated.
Eye and Face Protection: A Non-Negotiable Standard

Given the severe irritation potential and the rapid bonding nature of cyanoacrylates, robust eye and face protection is mandatory.

  • Chemical Splash Goggles: These must be worn at all times and should form a complete seal around the eyes to prevent vapor and splash entry.

  • Face Shield: A full-face shield should be worn over the goggles, especially when transferring liquids or during procedures with a higher risk of splashing.

Hand Protection: The Science of Glove Selection

The choice of gloves is critical, as some materials can be ineffective or even hazardous.

  • The Rationale for Double Gloving: A double-gloving strategy is recommended. An inner layer of polyethylene provides a non-stick surface, as cyanoacrylates do not readily adhere to it.[7] The outer nitrile glove offers a good barrier against chemical permeation.[8][9]

  • Gloves to Avoid:

    • Latex Gloves: Offer poor protection against many chemicals found in adhesives and can trap substances against the skin.[8]

    • Cotton or Fabric Gloves: These are absorbent and can lead to a rapid exothermic polymerization upon contact with the cyanoacrylate, causing severe burns.

Body Protection: Beyond the Standard Lab Coat

A flame-resistant (FR) lab coat is recommended over a standard cotton or polyester coat. This is a precautionary measure against the heat generated during an uncontrolled polymerization reaction.

Respiratory Protection: Safeguarding Your Inhalation Zone

Vapors of cyanoacrylates can cause respiratory irritation and sensitization.[10]

  • When is a Respirator Necessary? All handling of 2-Cyano-2-methyl-but-3-enoic acid should ideally be conducted in a certified chemical fume hood. If this is not feasible, or if there is a risk of vapor release into the laboratory atmosphere, a half-mask or full-face air-purifying respirator with organic vapor cartridges is required.[11][12]

  • Fit and Maintenance: Ensure your respirator is properly fit-tested and that you are trained in its use, inspection, and maintenance.

Operational Plan: A Step-by-Step Guide to Safe Handling

A structured approach to handling this reactive monomer will minimize exposure and ensure a safe working environment.

Preparation and Pre-Handling Checklist
  • Designated Area: Cordon off a designated area for handling 2-Cyano-2-methyl-but-3-enoic acid, preferably within a chemical fume hood.

  • Emergency Equipment: Ensure an eyewash station and safety shower are immediately accessible and have been recently tested.[13]

  • Spill Kit: Have a spill kit ready, containing inert absorbent material (such as sand or vermiculite), a polyethylene scoop, and a designated waste container.

  • Review Procedures: Before starting work, review this guide and any internal laboratory-specific procedures.

Handling Procedure

The following workflow is designed to minimize exposure and prevent accidental polymerization.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Prep Don appropriate PPE (Double gloves, goggles, face shield, FR lab coat) Verify Verify fume hood is operational Prep->Verify Handle Work within the fume hood Verify->Handle Dispense Dispense smallest quantity needed Handle->Dispense Cap Immediately cap the container Dispense->Cap Wipe Wipe nozzle with a dry, lint-free cloth Cap->Wipe Store Store container in a cool, dry place Wipe->Store Doff Doff PPE correctly Store->Doff

Caption: Experimental workflow for handling 2-Cyano-2-methyl-but-3-enoic acid.

Disposal Plan: Managing Reactive Waste

Improper disposal of reactive chemicals can pose a significant safety hazard.

Small Quantities (Residuals in Containers)
  • Polymerize: In a well-ventilated area (preferably a fume hood), add a small amount of water to the container to initiate polymerization.[14]

  • Cure: Allow the material to fully cure into a solid polymer.

  • Dispose: Once solidified, the container can typically be disposed of in the regular solid waste stream, in accordance with institutional and local regulations.[14]

Large Quantities and Spills

In the event of a large spill, do not use cloth or other fibrous materials for cleanup due to the risk of a rapid exothermic reaction.[14]

  • Evacuate: Evacuate non-essential personnel from the area.[13]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Contain the spill with an inert absorbent material like sand or vermiculite.[13][14]

  • Polymerize: Slowly add water to the contained spill to initiate polymerization.

  • Collect: Once the material has solidified, scrape it up using a polyethylene scoop and place it in a designated hazardous waste container.[14]

  • Decontaminate: Clean the spill area thoroughly.

Emergency Procedures: Preparedness is Key

In the event of an exposure or a large, uncontrolled release, immediate and correct action is crucial.

Skin Contact
  • Do Not Pull Bonded Skin Apart: This can cause significant tissue damage.[15]

  • Soak in Warm, Soapy Water: Immerse the affected area in warm, soapy water. Gently peel or roll the skin surfaces apart, for example, with the aid of a blunt object like a teaspoon handle.[15]

  • Seek Medical Attention: For extensive bonding or if irritation persists, seek medical attention.

Eye Contact
  • Immediate Irrigation: Immediately flush the eye with copious amounts of warm water for at least 15 minutes. Do not try to force the eyelid open.[15]

  • Seek Immediate Medical Attention: Eye exposure to cyanoacrylates is a medical emergency. The eye will naturally open in 1-4 days, but medical evaluation is essential to prevent further damage.[15]

Inhalation
  • Move to Fresh Air: Immediately move the affected individual to an area with fresh air.

  • Seek Medical Attention: If breathing is difficult or irritation persists, seek medical attention.

Ingestion
  • Do Not Induce Vomiting: The product will polymerize rapidly in the mouth.

  • Saliva will Separate: Saliva will typically separate the solidified product within a few hours. Prevent the individual from swallowing the separated mass.

  • Seek Medical Attention: If a significant amount is ingested or if there are concerns, seek immediate medical advice.

References

  • New Jersey Department of Health. (2000). Right to Know Hazardous Substance Fact Sheet: Methyl 2-Cyanoacrylate. [Link]

  • Australian Industrial Chemicals Introduction Scheme. (2024). Cyanoacrylates - Draft evaluation statement. [Link]

  • Kelly, K. (2021). Polyethylene Gloves for Cyanoacrylate Glue – Cool Tools. [Link]

  • DoveMed. (2018). First Aid for Cyanoacrylates Poisoning. [Link]

  • Permabond. (2017). PPE-How to protect your skin when working with adhesives. [Link]

  • MedlinePlus. (2023). Cyanoacrylates poisoning. [Link]

  • Cheméo. (n.d.). 2-Butenoic acid, 2-cyano-3-methyl-, ethyl ester. [Link]

  • Occupational Safety and Health Administration. (2018). ETHYL 2-CYANOACRYLATE. [Link]

  • Quora. (2021). Do you wear gloves when using super glue?. [Link]

  • PubChem. (n.d.). 2-Cyano-3-methyl-but-2-enoic acid ethyl ester. [Link]

  • Arrowhead Forensics. (n.d.). Safety Data Sheet Cyanoacrylate. [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z. [Link]

  • Axminster Tools. (n.d.). SAFETY DATA SHEET Cyanoacrylate Superglue Thick. [Link]

  • Centers for Disease Control and Prevention. (2019). NIOSH Pocket Guide to Chemical Hazards - Methyl-2-cyanoacrylate. [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. [Link]

  • Tennessee Bureau of Investigation. (n.d.). Cyanoacrylate Fuming. [Link]

  • US Dental Depot. (2009). Material Safety Data Sheet Acrylic Monomer – Heat polymerized. [Link]

  • ITW LLC & Co. KG. (2017). Safety Data Sheet. [Link]

  • BP. (2021). Respiratory Protection. [Link]

  • Centers for Disease Control and Prevention. (n.d.). OSHA Respirator Requirements for Selected Chemicals. [Link]

  • INCURE INC. (2026). Cyanoacrylate Glue Medical: An Industrial Guide. [Link]

  • PubChem. (n.d.). 2-Cyano-3-methylbutanoic acid. [Link]

  • Chemviron. (2024). Respirator Protection with Activated Carbon. [Link]

  • 3M. (n.d.). 3M Respirator Selection Guide. [Link]

  • National Center for Biotechnology Information. (n.d.). The Use of Cyanoacrylate Adhesives in the Management of Congenital Vascular Malformations. [Link]

  • National Center for Biotechnology Information. (n.d.). Elasticity and safety of alkoxyethyl cyanoacrylate tissue adhesives. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.